Methyl 4-(ethylcarbamoyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(ethylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-12-10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHWSUMVNMIPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589375 | |
| Record name | Methyl 4-(ethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171895-49-1 | |
| Record name | Methyl 4-(ethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-(ethylcarbamoyl)benzoate
This guide provides a comprehensive overview of the synthetic pathways for producing methyl 4-(ethylcarbamoyl)benzoate, a key intermediate in the development of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of this compound
This compound serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both an ester and an amide group, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The strategic positioning of the ethylcarbamoyl and methyl ester groups on the benzene ring provides a scaffold for developing targeted therapies.
Strategic Approaches to Synthesis
Two principal synthetic routes are predominantly employed for the preparation of this compound. The selection of a particular pathway is often dictated by the availability of starting materials, desired purity, scalability, and overall cost-effectiveness.
Pathway 1: The Acyl Chloride Route - A Two-Step Approach
This classic and robust method involves the initial formation of a highly reactive acyl chloride intermediate, which is subsequently reacted with ethylamine to form the desired amide.
Pathway 2: Direct Amidation - A More Convergent Approach
This route offers a more streamlined synthesis by directly reacting a diester of terephthalic acid with ethylamine, leading to the formation of the target molecule in a single step.
Pathway 1: The Acyl Chloride Route
This pathway is often favored for its high yields and the relative ease of purification of the intermediates and the final product. The logical progression of this synthesis is outlined below.
Caption: The Acyl Chloride Synthesis Pathway.
Step 1: Synthesis of Methyl 4-(chloroformyl)benzoate
The initial step involves the conversion of the carboxylic acid group of monomethyl terephthalate into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Causality of Experimental Choices:
-
Reagent: Thionyl chloride is preferred over other chlorinating agents like oxalyl chloride or phosphorus pentachloride due to the gaseous nature of its byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, simplifying purification.
-
Solvent: An inert solvent such as toluene or dichloromethane is typically used to facilitate the reaction and control the temperature.
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent in situ.
Experimental Protocol: Synthesis of Methyl 4-(chloroformyl)benzoate
-
To a stirred solution of monomethyl terephthalate (1 equivalent) in anhydrous toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5 to 2 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After completion, distill off the excess thionyl chloride and the solvent under reduced pressure to obtain the crude methyl 4-(chloroformyl)benzoate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound via Amidation
The highly reactive methyl 4-(chloroformyl)benzoate is then reacted with ethylamine to form the stable amide bond.
Causality of Experimental Choices:
-
Nucleophile: Ethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
-
Base: An excess of ethylamine or the addition of a non-nucleophilic base (e.g., triethylamine or pyridine) is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.
-
Solvent: A dry, aprotic solvent like dichloromethane or tetrahydrofuran is used to prevent the hydrolysis of the acyl chloride.
-
Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions.
Experimental Protocol: Synthesis of this compound
-
Dissolve methyl 4-(chloroformyl)benzoate (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve ethylamine (2.2 equivalents) in dichloromethane.
-
Slowly add the ethylamine solution to the stirred solution of methyl 4-(chloroformyl)benzoate at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess ethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Pathway 2: Direct Amidation of Dimethyl Terephthalate
This pathway is attractive due to its atom economy and fewer synthetic steps. It involves the direct nucleophilic attack of ethylamine on one of the ester groups of dimethyl terephthalate.
Caption: The Direct Amidation Synthesis Pathway.
Causality of Experimental Choices:
-
Reactant Stoichiometry: Careful control of the stoichiometry is critical to favor the mono-amidation product over the di-amidation byproduct, N,N'-diethylterephthalamide. Using a slight excess of dimethyl terephthalate can help to achieve this selectivity.
-
Catalyst: While the reaction can proceed without a catalyst at elevated temperatures, the use of a Lewis acid or a base catalyst can enhance the reaction rate.
-
Solvent: The reaction can be run neat (without a solvent) or in a high-boiling point solvent.
-
Temperature and Pressure: The reaction often requires elevated temperatures and may be performed in a sealed vessel to maintain the pressure and prevent the escape of the volatile ethylamine.
Experimental Protocol: Direct Amidation of Dimethyl Terephthalate
-
Combine dimethyl terephthalate (1 equivalent) and ethylamine (0.8-1.0 equivalents) in a sealed reaction vessel.
-
Heat the mixture to a temperature between 100-150 °C for several hours.
-
Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track the formation of the desired product and the di-substituted byproduct.
-
After the reaction, cool the mixture and remove the unreacted starting materials and byproducts.
-
Purification is typically achieved through fractional distillation under reduced pressure or column chromatography.
Data Presentation: A Comparative Overview
| Parameter | Pathway 1: Acyl Chloride Route | Pathway 2: Direct Amidation |
| Starting Materials | Monomethyl terephthalate, Thionyl chloride, Ethylamine | Dimethyl terephthalate, Ethylamine |
| Number of Steps | Two | One |
| Reaction Conditions | Generally milder conditions | Requires higher temperatures and potentially pressure |
| Key Challenges | Handling of corrosive and moisture-sensitive reagents (SOCl₂) | Controlling selectivity to avoid di-amidation |
| Purification | Relatively straightforward | Can be challenging due to similar boiling points of products and starting materials |
| Overall Yield | Typically high | Variable, depends on reaction control |
Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR: Expected signals would include those for the aromatic protons, the methyl ester protons, and the ethyl group protons of the amide.
-
¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbons of the ester and amide, the aromatic carbons, and the carbons of the methyl and ethyl groups.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C=O stretch of the ester are expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product should be observed.
Conclusion and Future Perspectives
Both the acyl chloride and direct amidation routes offer viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The acyl chloride route is generally more reliable for achieving high purity on a laboratory scale, while the direct amidation route may be more economical for large-scale industrial production if the selectivity can be effectively controlled.
Further research into more efficient and environmentally benign catalytic systems for the direct amidation pathway could significantly enhance its attractiveness. Additionally, the development of continuous flow processes for either pathway could offer advantages in terms of safety, scalability, and process control.
References
-
Fahim, A. M., Farag, A. M., Nawwar, G. A. M., & Yakout, E. M. A. (2016). Chemistry of terephthalate derivatives: a review. Chemistry of Heterocyclic Compounds, 52(5), 281-303. [Link]
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]
-
Lundberg, H., Tinnis, F., & Adolfsson, H. (2012). Group (IV) Metal-Catalyzed Direct Amidation. Chemistry – A European Journal, 18(13), 3822-3826. [Link]
-
PubChem. (n.d.). Methyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(82), 43851-43855. [Link]
- U.S. Patent No. 3,923,867. (1975).
- U.S. Patent No. 4,642,375. (1987). Process for preparing derivatives of the monoamide of terephthalic acid.
Technical Monograph: Methyl 4-(ethylcarbamoyl)benzoate
Executive Summary
Methyl 4-(ethylcarbamoyl)benzoate (CAS 171895-49-1) is a bifunctional aromatic building block characterized by the presence of a methyl ester and an N-ethyl amide at the para positions of a benzene ring. This desymmetrized derivative of terephthalic acid serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of benzamide-based pharmacophores found in histone deacetylase (HDAC) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.
This guide provides a rigorous technical analysis of the compound, focusing on high-fidelity synthetic protocols, structural characterization, and its application in drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The utility of this compound lies in its orthogonal reactivity. The methyl ester allows for subsequent hydrolysis or reduction, while the ethyl amide provides a stable, lipophilic hydrogen-bond donor/acceptor motif essential for protein-ligand interactions.
Table 1: Physicochemical Specifications
| Property | Data |
| CAS Number | 171895-49-1 |
| IUPAC Name | This compound |
| Synonyms | Methyl 4-[(ethylamino)carbonyl]benzoate; 4-(Methoxycarbonyl)-N-ethylbenzamide |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Predicted Boiling Point | 370.9 ± 25.0 °C (760 mmHg) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~14.5 (Amide N-H) |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCC |
Synthetic Routes & Process Chemistry
Strategic Analysis of Synthesis
The primary challenge in synthesizing CAS 171895-49-1 is achieving chemoselectivity .
-
Direct Aminolysis (Avoid): Reacting dimethyl terephthalate with ethylamine often leads to the bis-amide (N,N'-diethylterephthalamide) or incomplete conversion.
-
Coupling Route (Recommended): The most reliable method utilizes Monomethyl terephthalate (CAS 1679-64-7) as the starting material. This ensures one carboxyl group remains protected as an ester, while the free acid is selectively coupled to ethylamine.
Validated Protocol: HATU-Mediated Amidation
Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to generate an active ester in situ, preventing harsh conditions associated with acid chlorides (e.g., thionyl chloride) that might compromise the methyl ester if not carefully controlled.
Reagents & Materials:
-
Substrate: Monomethyl terephthalate (1.0 eq)
-
Amine Source: Ethylamine hydrochloride (1.2 eq)
-
Coupling Agent: HATU (1.1 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried round-bottom flask with Monomethyl terephthalate (10 mmol) and anhydrous DMF (30 mL).
-
Add DIPEA (30 mmol) and stir at 0°C under nitrogen atmosphere.
-
Add HATU (11 mmol) portion-wise. Observation: The solution may turn slightly yellow as the activated ester forms. Stir for 15 minutes.
-
-
Coupling:
-
Add Ethylamine hydrochloride (12 mmol) in one portion.
-
Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.
-
In-Process Control (IPC): Monitor via TLC (50% EtOAc/Hexanes). The starting acid (Rf ~0.1) should disappear, and the product (Rf ~0.5) should appear.
-
-
Workup (Self-Validating Purification):
-
Quench: Dilute the reaction mixture with EtOAc (100 mL).
-
Acid Wash: Wash with 1N HCl (2 x 50 mL). Purpose: Removes excess DIPEA and unreacted ethylamine.
-
Base Wash: Wash with Saturated NaHCO₃ (2 x 50 mL). Purpose: Removes unreacted Monomethyl terephthalate and HATU byproducts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Isolation:
-
The crude solid is typically >95% pure. Recrystallize from EtOAc/Hexanes if necessary to obtain white crystals.
-
Process Visualization
Figure 1: Optimized synthetic workflow for the chemoselective amidation of monomethyl terephthalate.
Structural Characterization
To ensure scientific integrity, the isolated product must be validated against the following spectral expectations.
1H NMR (400 MHz, DMSO-d6):
-
δ 8.60 (t, 1H, NH): Broad triplet indicating the amide proton coupling with the ethyl group.
-
δ 8.05 (d, J=8.4 Hz, 2H): Aromatic protons adjacent to the ester (deshielded).
-
δ 7.95 (d, J=8.4 Hz, 2H): Aromatic protons adjacent to the amide.
-
δ 3.89 (s, 3H, O-CH₃): Sharp singlet for the methyl ester.
-
δ 3.35 (m, 2H, N-CH₂): Methylene group of the ethyl chain (quartet-like).
-
δ 1.15 (t, J=7.2 Hz, 3H, CH₃): Methyl group of the ethyl chain.
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated: 208.23; Observed: 208.2.
-
[M+Na]⁺: Observed: 230.2.
Pharmaceutical Applications & Significance[1][3]
This compound is not merely a catalogue compound; it represents a "privileged structure" in drug discovery.
Benzamide Pharmacophore
The N-ethylbenzamide moiety mimics the nicotinamide portion of NAD+, making it a crucial scaffold for inhibitors of enzymes that utilize NAD+ or bind to acetyl-lysine mimics.
-
HDAC Inhibition: The amide carbonyl can serve as a zinc-binding group (ZBG) precursor or interact with the rim of the histone deacetylase active site.
-
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<300 Da) and defined hydrogen bonding vectors, it is an ideal "fragment" for screening libraries against novel therapeutic targets.
Mechanistic Pathway Visualization
Figure 2: Application logic of the scaffold in medicinal chemistry, highlighting its role as a precursor for HDAC and PARP inhibitors.
Safety & Handling (HSE)
While specific toxicological data for this CAS is limited, it should be handled according to protocols for similar benzamide derivatives.
-
Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at room temperature (15–25°C) in a dry, dark place. Keep container tightly closed to prevent hydrolysis of the ester.
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 594645, Mono-methyl terephthalate. Retrieved January 27, 2026, from [Link]
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Technical Guide: Mechanism of Action & Chemical Biology of Methyl 4-(ethylcarbamoyl)benzoate
The following technical guide details the mechanism of action, chemical biology, and experimental applications of Methyl 4-(ethylcarbamoyl)benzoate .
Part 1: Executive Technical Summary
This compound (CAS: 171895-49-1) is a bifunctional aromatic scaffold characterized by a methyl ester moiety at the C1 position and an N-ethylcarboxamide group at the C4 position of a benzene ring. While primarily utilized as a high-value intermediate in the synthesis of Janus Kinase (JAK) inhibitors and Tyrosine Kinase 2 (TYK2) inhibitors , its biological activity is governed by two distinct mechanisms:
-
Metabolic Bioactivation (Prodrug Mechanism): The methyl ester functions as a labile "masking" group, undergoing enzymatic hydrolysis by Carboxylesterases (CES1/CES2) to yield the polar, bioactive free acid: 4-(ethylcarbamoyl)benzoic acid.
-
Pharmacophore Interaction: The N-ethylbenzamide motif acts as a critical binding fragment, capable of engaging target protein pockets via hydrogen bonding (amide linker) and hydrophobic interactions (ethyl tail).
This guide dissects the molecular mechanisms, synthesis protocols, and validation assays required for utilizing this compound in drug discovery.
Part 2: Mechanism of Action (Bioactivation & Binding)
Enzymatic Hydrolysis (The "Prodrug" Mechanism)
In biological systems, this compound functions as a substrate for serine hydrolases. The methyl ester enhances cellular permeability (lipophilicity) compared to the free acid. Once intracellular, it undergoes bioactivation.
-
Enzyme Targets: Human Carboxylesterase 1 (hCES1) and 2 (hCES2).
-
Catalytic Mechanism:
-
Nucleophilic Attack: The catalytic serine residue (Ser-OH) of the esterase attacks the carbonyl carbon of the methyl ester.
-
Tetrahedral Intermediate: Formation of a transient oxyanion hole-stabilized intermediate.
-
Acyl-Enzyme Formation: Release of methanol (leaving group) and formation of the acyl-enzyme complex.
-
Deacylation: Water attacks the acyl-enzyme, releasing the free acid 4-(ethylcarbamoyl)benzoic acid .
-
Structural Pharmacology (Ligand-Receptor Interaction)
The resulting acid or the intact amide fragment serves as a pharmacophore in kinase inhibitors.
-
Amide Linker: Acts as a hydrogen bond donor (NH) and acceptor (C=O), often interacting with the "hinge region" or specific residues (e.g., Glu/Asp) in kinase ATP-binding pockets.
-
Ethyl Group: Occupies small hydrophobic sub-pockets, providing steric selectivity.
-
Benzoate Core: Facilitates
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the binding site.
Pathway Visualization
The following diagram illustrates the metabolic activation and downstream pharmacophore interactions.
Figure 1: Bioactivation pathway of this compound via carboxylesterase-mediated hydrolysis.
Part 3: Experimental Protocols (Synthesis & Validation)
Synthesis of this compound
This protocol describes the selective amidation of Mono-methyl terephthalate.
Reagents:
-
Mono-methyl terephthalate (1.0 eq)
-
Ethylamine (2.0 M in THF, 1.2 eq)
-
HATU (1.2 eq) or EDC/HOBt
-
DIPEA (Diisopropylethylamine, 2.5 eq)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: Dissolve Mono-methyl terephthalate (10 mmol) in anhydrous DMF (20 mL) under
atmosphere. Add DIPEA (25 mmol) and stir for 5 minutes. -
Coupling: Add HATU (12 mmol) in one portion. Stir for 15 minutes at
to activate the carboxylic acid. -
Amidation: Dropwise add Ethylamine (12 mmol) solution. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS (Target Mass:
). -
Workup: Dilute with EtOAc (100 mL), wash with 1N HCl (
mL), saturated ( mL), and brine. -
Purification: Dry organic layer over
, concentrate in vacuo. Recrystallize from EtOH/Hexane if necessary.
In Vitro Metabolic Stability Assay (Ester Hydrolysis)
To verify the "prodrug" mechanism, this assay measures the half-life (
Materials:
-
Test Compound: this compound (10
M final). -
Matrix: Human Liver Microsomes (HLM) or Plasma.
-
Cofactor: NADPH (optional, if checking oxidative metabolism, though hydrolysis is cofactor-independent).
Protocol:
-
Incubation: Pre-incubate HLM (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4) at
for 5 minutes. -
Initiation: Add Test Compound (from 10 mM DMSO stock).
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately add 150
L cold Acetonitrile (containing Internal Standard, e.g., Warfarin). -
Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS monitoring the transition of Parent (208.2)
Acid Product (194.2).
Part 4: Quantitative Data & Specifications
Table 1: Physicochemical Properties
| Property | Value | Relevance |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 207.23 g/mol | Fragment-based screening |
| LogP (Predicted) | ~1.8 | Good membrane permeability |
| TPSA | 55.4 | High oral bioavailability potential |
| H-Bond Donors | 1 (Amide NH) | Receptor binding |
| H-Bond Acceptors | 3 (Ester/Amide Carbonyls) | Receptor binding |
Table 2: Reactivity Profile
| Reaction Type | Conditions | Product |
| Hydrolysis | Aqueous NaOH or Esterase | 4-(ethylcarbamoyl)benzoic acid |
| Reduction | 4-(ethylaminomethyl)benzyl alcohol | |
| Nitration | Methyl 3-nitro-4-(ethylcarbamoyl)benzoate |
Part 5: Synthetic Workflow Visualization
This diagram outlines the logical flow for synthesizing and validating the compound.
Figure 2: Step-by-step synthetic and validation workflow for this compound.
Part 6: References
-
PubChem Compound Summary. (2025). This compound.[1] National Center for Biotechnology Information. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Reference for Esterase Stability Protocols). Link
-
Meanwell, N. A. (2018). Improving Drug Candidates by Design: A Practitioner's Guide to Rational Drug Design. (Context for Benzamide Scaffolds in Kinase Inhibitors). Link
-
Sigma-Aldrich. (2025). Product Specification: this compound. Merck KGaA. Link
Sources
An In-Depth Technical Guide to the Biological Activity of Benzoate Esters: A Focus on Methyl Benzoate
Introduction: The Significance of Benzoate Esters in Biological Research
Benzoate esters, a class of organic compounds derived from benzoic acid, are ubiquitous in nature and widely utilized in various industries, from flavorings and fragrances to pharmaceuticals and agriculture. Their inherent biological activities, often dictated by the nature of their ester and ring substituents, make them a subject of intense scientific scrutiny. While a vast array of these esters exists, this guide will focus primarily on the biological profile of Methyl Benzoate (MB), a structurally simple yet functionally diverse molecule. We will explore its known biological effects, delve into the experimental methodologies used to elucidate these activities, and provide insights into its potential applications and toxicological considerations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Methyl Benzoate is a naturally occurring compound, isolated from the freshwater fern Salvinia molesta, and is also found in various plants where it can be released in response to insect damage.[1][2] Its pleasant, fruity odor has led to its extensive use in perfumery and as a flavor enhancer.[1] Beyond these applications, MB has garnered significant interest for its potent insecticidal properties, positioning it as a potential eco-friendly alternative to conventional pesticides.[1][2] However, its widespread use necessitates a thorough understanding of its interaction with human cells to establish clear safety parameters.[1][3]
Chemical Properties and Synthesis
Methyl Benzoate (C₈H₈O₂) is the methyl ester of benzoic acid. It is a colorless liquid at room temperature with a characteristic sweet, fruity odor.
Synthesis: The most common laboratory synthesis of Methyl Benzoate is achieved through the Fischer esterification of benzoic acid with methanol, typically in the presence of a strong acid catalyst such as sulfuric acid. The reaction is reversible and involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.[4]
Part 1: Insecticidal Activity of Methyl Benzoate
A significant body of research highlights the potential of Methyl Benzoate as a "green" pesticide.[1][2] Its efficacy against a range of agricultural and stored product pests has been well-documented.[2]
Modes of Action
The insecticidal activity of Methyl Benzoate is multifaceted, encompassing several distinct modes of action:
-
Contact Toxicant: Direct contact with Methyl Benzoate can be lethal to various insect species.
-
Fumigant: Due to its volatility, MB can act as a fumigant, proving effective in enclosed spaces for controlling stored-product pests.
-
Ovicidal Toxin: It has been shown to have toxic effects on the eggs of certain insects, preventing hatching.
-
Oviposition Deterrent: The presence of Methyl Benzoate can deter female insects from laying their eggs on treated surfaces.
-
Repellent and Attractant: Depending on the insect species and concentration, MB can act as either a repellent or an attractant. This dual functionality can be exploited in integrated pest management (IPM) strategies, for instance, in "push-pull" systems or for baiting traps.[2][5]
Experimental Workflow for Assessing Insecticidal Activity
The following diagram illustrates a general workflow for evaluating the different insecticidal properties of Methyl Benzoate.
Caption: A generalized workflow for the comprehensive evaluation of the insecticidal properties of Methyl Benzoate.
Part 2: Cytotoxicity in Human Cells
While the insecticidal properties of Methyl Benzoate are promising, its widespread application necessitates a thorough evaluation of its potential toxicity to human cells.
In Vitro Cytotoxicity Studies
Studies have been conducted to assess the cytotoxic effects of Methyl Benzoate on various cultured human cell lines, including kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells.[1][3] These studies are crucial for determining the concentrations at which MB may exert harmful effects and for establishing safety thresholds for human exposure.
The general finding is that Methyl Benzoate exhibits mild to moderate cytotoxicity at higher concentrations. For instance, a notable reduction in cell growth and proliferation was observed at concentrations greater than 7.3 mM (0.1%).[1]
Comparative Toxicity with Other Benzoates
When compared to other benzoate esters like ethyl benzoate (EB) and vinyl benzoate (VB), Methyl Benzoate was found to be the least toxic to the tested human cell lines.[1][3] Vinyl benzoate, in contrast, demonstrated the highest toxicity.[1] This highlights the importance of the ester group in modulating the biological activity and toxicity of the benzoate scaffold.
Quantitative Cytotoxicity Data
The following table summarizes the reported median lethal concentration (LC50) values for Methyl Benzoate in different human cell lines.
| Cell Line | Cell Type | LC50 (mM) |
| HEK293 | Human Embryonic Kidney | ~10.3 |
| CACO2 | Human Colon Adenocarcinoma | ~9.6 |
| SH-SY5Y | Human Neuroblastoma | ~8.8 |
Data synthesized from information presented in a study by Truong et al. (2020)[1]
Experimental Protocol: WST-1 Cell Proliferation and Viability Assay
This protocol outlines a standard method for assessing the cytotoxicity of Methyl Benzoate. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed is directly proportional to the number of metabolically active cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired human cell line (e.g., HEK293, SH-SY5Y) in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach approximately 80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of Methyl Benzoate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of Methyl Benzoate to the respective wells. Include vehicle control (media with solvent) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
After the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate to ensure a homogenous mixture.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of Methyl Benzoate.
-
Determine the LC50 value, the concentration at which 50% of the cells are non-viable, using a suitable statistical software package.
-
Part 3: Potential Mechanisms of Action and Other Biological Activities
While the precise molecular targets of Methyl Benzoate are not fully elucidated, some studies provide insights into its potential mechanisms of action.
Gene Expression Modulation
Exposure to benzoate esters, including Methyl Benzoate, has been shown to differentially affect the expression of genes involved in key cellular processes such as:
-
Cell Cycle: Alterations in the expression of genes like cyclin D1 have been observed.[1][3]
-
Protein Quality Control: Changes in the expression of heat shock proteins, such as HSP70, suggest a cellular stress response.[1][3]
-
Neurotransmission: In neuronal cells, the expression of genes like ACHE (acetylcholinesterase) may be affected.[1][3]
The following diagram illustrates the potential cellular pathways affected by Methyl Benzoate.
Caption: Potential cellular pathways and genes modulated by Methyl Benzoate.
Antimicrobial Properties
Methyl Benzoate has also demonstrated antimicrobial properties, inhibiting the growth of some bacteria and fungi.[5] It is thought to interfere with the integrity of the microbial cell membrane or essential metabolic pathways.[5] This suggests its potential utility as a natural preservative in the food industry.[5]
Conclusion and Future Perspectives
Methyl Benzoate is a compound with a dual nature. Its potent and varied insecticidal activities make it a strong candidate for development as an environmentally friendly pesticide. However, its mild cytotoxicity in human cells at higher concentrations underscores the importance of careful risk assessment and the establishment of safe exposure limits.
Future research should focus on several key areas:
-
Elucidation of Molecular Targets: Identifying the specific enzymes, receptors, or cellular pathways that Methyl Benzoate interacts with in both insects and human cells will provide a more refined understanding of its selectivity and potential for off-target effects.
-
In Vivo Studies: While in vitro data is valuable, in vivo studies are necessary to understand the pharmacokinetics, metabolism, and systemic toxicity of Methyl Benzoate in whole organisms.
-
Formulation Development: For agricultural applications, the development of stable and effective formulations that optimize the delivery of Methyl Benzoate while minimizing environmental impact is crucial.
References
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Truong, T., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PMC, NIH. [Link]
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(2025). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. [Link]
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PubChem. (n.d.). Methyl 4-Formylbenzoate. PubChem. [Link]
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(2022). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. [Link]
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PubMed. (2023). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. [Link]
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(2008). Methyl 4-methylbenzoate. ResearchGate. [Link]
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PubChem. (n.d.). Methyl Benzoate. PubChem. [Link]
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(2009). Methyl 4-nitrobenzoate. ResearchGate. [Link]
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PubMed. (2016). In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells. PubMed. [Link]
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PubChem. (n.d.). Methyl 4-acetylbenzoate. PubChem. [Link]
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PubMed. (2008). Methyl 4-methyl-benzoate. PubMed. [Link]
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PubMed. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PubMed. [Link]
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SlidePlayer. (n.d.). Preparation of Methyl Benzoate. SlidePlayer. [Link]
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Evergreensino. (2026). How does Methyl Benzoate interact with biological systems?. Evergreensino Blog. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. PrepChem.com. [Link]
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Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [Link]
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PubChem. (n.d.). Methyl 4-ethenylbenzoate. PubChem. [Link]
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YouTube. (2020). Synthesis of Methyl Benzoate Lab. YouTube. [Link]
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NIH. (n.d.). Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate. NIH. [Link]
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An In-depth Technical Guide to Methyl 4-(ethylcarbamoyl)benzoate
Foreword
In the landscape of modern drug discovery and materials science, the strategic design and synthesis of novel molecular building blocks are paramount. Methyl 4-(ethylcarbamoyl)benzoate, a bifunctional molecule incorporating both an ester and an amide moiety, represents a versatile scaffold with significant potential for the development of new chemical entities. This guide provides an in-depth technical overview of its synthesis, characterization, and potential applications, tailored for researchers, scientists, and professionals in drug development. The methodologies and data presented herein are synthesized from established chemical principles and spectral data of analogous structures, offering a robust framework for the practical application of this compound.
Introduction to this compound
This compound, also known as methyl 4-[(ethylamino)carbonyl]benzoate, is an organic compound with the linear formula C₁₁H₁₃NO₃. Its structure features a central benzene ring para-substituted with a methyl ester group and an N-ethylcarboxamide group. This unique arrangement of functional groups makes it a valuable intermediate for further chemical modifications. The ester moiety can be readily hydrolyzed or transesterified, while the amide group offers sites for hydrogen bonding and can be a key pharmacophore in biologically active molecules. Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. Similarly, benzoate esters are common intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The combination of these two functionalities in a single molecule opens up diverse avenues for its application.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 171895-49-1 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Synonyms | Methyl 4-[(ethylamino)carbonyl]benzoate |
| Predicted LogP | 1.8 - 2.2 |
| Predicted Boiling Point | > 300 °C |
| Predicted Melting Point | 150 - 160 °C |
Synthesis of this compound
There are two primary logical synthetic routes to obtain this compound, each starting from readily available precursors. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Amidation of Methyl 4-(chloroformyl)benzoate
This approach involves the reaction of a commercially available acid chloride with ethylamine. The high reactivity of the acid chloride ensures a typically high-yielding and straightforward reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of methyl 4-(chloroformyl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.2 eq).
-
Addition of Amine: Slowly add a solution of ethylamine (1.1 eq) in DCM to the reaction mixture while maintaining the temperature at 0 °C. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Route 2: Esterification of 4-(ethylcarbamoyl)benzoic acid
This route involves the classic Fischer esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Experimental Protocol:
-
Reaction Setup: Suspend 4-(ethylcarbamoyl)benzoic acid (1.0 eq) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Reaction Progression: Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC to observe the disappearance of the starting material.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Remove the excess methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel or recrystallization.
Characterization and Spectral Analysis
The structural confirmation of this compound would rely on standard spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are predicted.[2][3][4]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 8.05-7.95 (d, 2H): Aromatic protons ortho to the ester group.
-
δ 7.90-7.80 (d, 2H): Aromatic protons ortho to the amide group.
-
δ 6.20-6.10 (br s, 1H): Amide N-H proton.
-
δ 3.95 (s, 3H): Methyl ester (O-CH₃) protons.
-
δ 3.50-3.40 (q, 2H): Methylene (N-CH₂-CH₃) protons.
-
δ 1.25 (t, 3H): Methyl (N-CH₂-CH₃) protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ 167.0-166.0: Ester carbonyl carbon.
-
δ 166.0-165.0: Amide carbonyl carbon.
-
δ 140.0-138.0: Aromatic quaternary carbon attached to the amide group.
-
δ 134.0-132.0: Aromatic quaternary carbon attached to the ester group.
-
δ 130.0-129.0: Aromatic CH carbons ortho to the ester group.
-
δ 128.0-127.0: Aromatic CH carbons ortho to the amide group.
-
δ 52.5: Methyl ester (O-CH₃) carbon.
-
δ 35.0: Methylene (N-CH₂) carbon.
-
δ 15.0: Methyl (N-CH₂-CH₃) carbon.
Predicted IR Spectrum (ATR):
-
3350-3300 cm⁻¹: N-H stretching of the secondary amide.
-
3000-2850 cm⁻¹: C-H stretching of the alkyl and aromatic groups.
-
~1720 cm⁻¹: C=O stretching of the ester.
-
~1640 cm⁻¹: C=O stretching of the amide (Amide I band).
-
~1540 cm⁻¹: N-H bending of the amide (Amide II band).
-
1600, 1450 cm⁻¹: C=C stretching of the aromatic ring.
-
~1280 cm⁻¹: C-O stretching of the ester.
Predicted Mass Spectrum (EI):
-
m/z 207: Molecular ion [M]⁺.
-
m/z 176: Loss of the ethyl group (-CH₂CH₃).
-
m/z 149: Loss of the ethylcarbamoyl group (-CONHCH₂CH₃).
-
m/z 134: Loss of the methoxycarbonyl group (-COOCH₃).
Potential Applications in Drug Discovery and Materials Science
The bifunctional nature of this compound makes it an attractive building block for various applications.
-
Medicinal Chemistry: The benzamide moiety is a well-established pharmacophore in numerous clinically approved drugs. This compound can serve as a starting point for the synthesis of more complex molecules with potential therapeutic activities. The ester group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships. For instance, it could be incorporated into the synthesis of inhibitors for enzymes where the amide provides a key hydrogen bonding interaction and the rest of the molecule can be elaborated from the ester functionality.
-
Polymer and Materials Science: The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the amide group, along with the polar ester group, suggests that this molecule could be used as a monomer or a component in the synthesis of polymers with specific properties, such as high thermal stability or liquid crystalline behavior.
-
Organic Synthesis: As a versatile intermediate, it can be used in a variety of chemical transformations to introduce the 4-(ethylcarbamoyl)benzoyl moiety into larger molecules.
Conclusion
This compound is a valuable chemical entity with considerable potential in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is not widely published, its synthesis can be reliably achieved through well-established chemical reactions. The predicted spectral data provides a solid basis for its characterization. The unique combination of an ester and a secondary amide on a benzene ring offers a versatile platform for the development of novel pharmaceuticals and advanced materials. This guide serves as a foundational resource for scientists looking to explore the chemistry and applications of this promising molecule.
References
[5] Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o897. [Link]
[2] PubChem. (n.d.). Methyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
[1] Google Patents. (n.d.). Preparation method of methyl benzoate compound. CN113248373A.
[6] ResearchGate. (2023). Amidation of 4-dodecyloxybenzoic acid methyl ester with Ethylendiamine?. [Link]
[7] ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
[8] Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate. US20070149802A1.
[9] Aljossmy, E. I., Khalifa, A., & Omar, M. M. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic Sciences (JBS), 37(2). [Link]
[4] Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-(ethylcarbamoyl)benzoate
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Methyl 4-(ethylcarbamoyl)benzoate, a compound of interest for researchers, scientists, and drug development professionals. While a singular "discovery" manuscript for this specific molecule is not prominent in the literature, its structural motifs—a para-substituted benzoate ester and an N-ethylbenzamide—are of significant importance in medicinal chemistry and materials science. This guide, therefore, serves as a foundational document, presenting logical and experimentally validated pathways for its preparation and detailed methodologies for its structural elucidation. The protocols described herein are grounded in established chemical principles and supported by authoritative references, ensuring scientific integrity and reproducibility.
Introduction and Rationale
This compound (CAS No. 171895-49-1) is a bifunctional organic molecule incorporating both an ester and an amide functional group.[1] The rigid para-substituted benzene core provides a well-defined scaffold, while the N-ethyl amide and methyl ester moieties offer opportunities for further chemical modification and hydrogen bonding interactions. Such structures are frequently explored in drug discovery as fragments or scaffolds for building more complex bioactive molecules. The amide linkage is a cornerstone of peptide and protein structure, and its presence in small molecules can enhance binding to biological targets. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, enabling modulation of physicochemical properties such as solubility and serving as a potential prodrug strategy.
Given the absence of a dedicated discovery paper, this guide consolidates established synthetic methodologies to propose a robust and logical approach to the preparation and characterization of this compound. The causality behind the selection of specific reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.
Proposed Synthetic Pathways
Two primary retrosynthetic pathways are proposed for the synthesis of this compound. Both routes are based on reliable and well-documented organic transformations.
Figure 1: Proposed synthetic pathways for this compound.
Route 1: Schotten-Baumann Reaction of Methyl 4-(chloroformyl)benzoate
This approach involves the conversion of a commercially available starting material, monomethyl terephthalate, to its acid chloride, followed by amidation with ethylamine. This is a highly efficient and widely used method for amide bond formation.
Route 2: Fischer Esterification of 4-(Ethylcarbamoyl)benzoic Acid
This pathway first involves the synthesis of the intermediate 4-(ethylcarbamoyl)benzoic acid, which is then esterified using methanol under acidic conditions. This classic esterification method is particularly suitable for large-scale synthesis.
Detailed Experimental Protocols
The following protocols are based on established and reliable procedures for analogous chemical transformations.
Synthesis of Intermediate: Methyl 4-(chloroformyl)benzoate
Causality: The conversion of the carboxylic acid of monomethyl terephthalate to an acyl chloride is necessary to activate the carbonyl group for nucleophilic attack by the weakly basic ethylamine. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Protocol:
-
To a stirred solution of monomethyl terephthalate (1 equivalent) in anhydrous dichloromethane (DCM), add N,N-dimethylformamide (DMF) (catalytic amount).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude methyl 4-(chloroformyl)benzoate, which can be used in the next step without further purification.
Route 1: Synthesis of this compound via Schotten-Baumann Reaction
Causality: The Schotten-Baumann conditions, using an aqueous base, serve to neutralize the HCl byproduct of the amidation reaction, driving the reaction to completion.
Protocol:
-
Dissolve the crude methyl 4-(chloroformyl)benzoate (1 equivalent) in a suitable solvent such as DCM.
-
In a separate flask, prepare a solution of ethylamine (1.5 equivalents) in aqueous sodium hydroxide (2 M).
-
Cool both solutions to 0 °C.
-
Add the acid chloride solution dropwise to the vigorously stirred ethylamine solution.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of Intermediate: 4-(Ethylcarbamoyl)benzoic Acid
Protocol:
-
Follow the procedure for the Schotten-Baumann reaction as described in section 3.2.
-
After the reaction is complete, acidify the aqueous layer with concentrated HCl to precipitate the 4-(ethylcarbamoyl)benzoic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Route 2: Synthesis of this compound via Fischer Esterification
Causality: The Fischer esterification is an equilibrium-controlled reaction.[2] Using a large excess of methanol as the solvent and a strong acid catalyst (like sulfuric acid) shifts the equilibrium towards the formation of the methyl ester.[3]
Protocol:
-
Suspend 4-(ethylcarbamoyl)benzoic acid (1 equivalent) in a large excess of methanol.[4]
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.[5]
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.[5]
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine to remove the acid catalyst and any unreacted carboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Purification and Characterization Workflow
A systematic approach is essential for obtaining a pure sample of this compound and confirming its structure.
Figure 2: A typical workflow for the purification and characterization of the target compound.
Predicted Physicochemical and Spectroscopic Data
The following data are predicted based on the structure of this compound and spectroscopic data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Estimated 140-160 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Peaks |
| ¹H NMR | δ (ppm): ~8.0 (d, 2H, Ar-H ortho to ester), ~7.9 (d, 2H, Ar-H ortho to amide), ~6.5 (br s, 1H, NH), 3.9 (s, 3H, OCH₃), 3.4 (q, 2H, NCH₂CH₃), 1.2 (t, 3H, NCH₂CH₃) |
| ¹³C NMR | δ (ppm): ~167 (C=O, amide), ~166 (C=O, ester), ~140 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~52 (OCH₃), ~35 (NCH₂), ~15 (CH₃) |
| FT-IR | ν (cm⁻¹): ~3300 (N-H stretch), ~3000 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1720 (C=O ester stretch), ~1640 (C=O amide I stretch), ~1550 (N-H bend, amide II), ~1280 (C-O stretch) |
| Mass Spec (EI) | m/z: 207 (M⁺), 178 ([M-C₂H₅]⁺), 162 ([M-OC₂H₅]⁺), 149 ([M-NHC₂H₅]⁺), 121 (benzoyl fragment) |
Potential Applications in Research and Development
This compound is a valuable building block for the synthesis of more complex molecules. Its potential applications include:
-
Medicinal Chemistry: As a scaffold for the development of enzyme inhibitors, receptor antagonists, or other therapeutic agents. The amide and ester functionalities provide sites for diversification to generate compound libraries for high-throughput screening.
-
Materials Science: As a monomer or precursor for the synthesis of novel polymers with specific properties, such as thermal stability or liquid crystalline behavior, imparted by the rigid aromatic core and hydrogen-bonding capabilities of the amide group.
-
Chemical Biology: As a component of chemical probes to study biological processes, where the ester can be hydrolyzed by cellular esterases to release a payload or alter the probe's properties.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By leveraging well-established synthetic protocols and providing detailed analytical guidance, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The proposed pathways offer flexibility and are based on readily available starting materials, facilitating the accessibility of this compound for further investigation and application.
References
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Organic Syntheses Procedure, Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]
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McClure, C. K., & Link, J. T. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Derivatives of Methyl 4-(ethylcarbamoyl)benzoate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(ethylcarbamoyl)benzoate sits at the intersection of two important chemical functionalities in medicinal chemistry: the benzoate ester and the N-substituted benzamide. This dual-functionality makes it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential pharmacological applications of derivatives of this compound. We will explore key synthetic strategies, delve into the rationale behind experimental choices, and discuss the structure-activity relationships (SAR) that govern the biological effects of these compounds, with a focus on their potential as enzyme inhibitors and antimicrobial agents.
Introduction: The Chemical Significance of the this compound Scaffold
This compound, also known as N-ethyl-4-(methoxycarbonyl)benzamide, is a compound of significant interest in medicinal chemistry due to its structural motifs. Benzoate esters are known for their wide range of biological activities, including antimicrobial and cytotoxic effects[1]. The ester functionality can act as a key interaction point with biological targets or serve as a pro-drug moiety to improve pharmacokinetic properties.
Simultaneously, the N-substituted benzamide group is a well-established pharmacophore found in a multitude of approved drugs. This group can participate in crucial hydrogen bonding interactions with protein targets, contributing to high binding affinity and specificity. The combination of these two functionalities in a single molecule provides a rich platform for chemical modification and the exploration of diverse biological activities.
This guide will systematically explore the synthetic pathways to access this core structure and its derivatives, followed by an in-depth analysis of their potential applications in drug discovery, drawing upon data from closely related analogues to infer structure-activity relationships.
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and the specific functional groups to be introduced. The primary retrosynthetic disconnection reveals two main approaches: formation of the amide bond followed by esterification, or esterification followed by amidation.
Synthesis of the Core Scaffold: this compound
A reliable and straightforward method for the synthesis of the core compound involves a two-step process starting from 4-carboxybenzoic acid (terephthalic acid monomethyl ester).
Step 1: Activation of the Carboxylic Acid
The carboxylic acid is first converted to a more reactive species, typically an acyl chloride, to facilitate the subsequent amidation.
-
Protocol: To a solution of 4-carboxybenzoic acid in a suitable solvent such as dichloromethane (DCM), an excess of thionyl chloride (SOCl₂) or oxalyl chloride is added. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction. The reaction is typically stirred at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride. The excess reagent and solvent are then removed under reduced pressure. The causality behind this choice lies in the high reactivity of the acyl chloride, which readily reacts with amines in the next step.
Step 2: Amidation
The resulting acyl chloride is then reacted with ethylamine to form the desired amide bond.
-
Protocol: The crude acyl chloride is dissolved in an aprotic solvent like DCM and cooled in an ice bath. A solution of ethylamine, often in slight excess, and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are added dropwise. The base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the ethylamine and driving the reaction to completion. After the addition, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction mixture is then washed with dilute acid, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
An alternative approach involves the direct coupling of 4-carboxybenzoic acid with ethylamine using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). This method avoids the harsh conditions of acyl chloride formation but can sometimes be more expensive for large-scale synthesis.
The final step in this synthetic route is the esterification of the remaining carboxylic acid group.
Step 3: Fischer Esterification
The classical Fischer esterification provides a simple and effective method for converting the carboxylic acid to the methyl ester.
-
Protocol: The N-ethyl-4-carboxybenzamide is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.[2] The mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried, filtered, and concentrated to afford this compound. Le Chatelier's principle is the guiding principle here; using a large excess of methanol drives the equilibrium towards the formation of the ester.
Derivatization Strategies
The core scaffold of this compound offers two primary sites for chemical modification: the ethyl group on the amide nitrogen and the methyl group of the ester.
Varying the alkyl or aryl substituent on the amide nitrogen can significantly impact the compound's biological activity by altering its steric and electronic properties. This can be achieved by using different primary amines in the amidation step described in section 2.1.
-
Experimental Insight: The choice of the amine should be guided by the desired properties of the final compound. For instance, introducing a bulkier alkyl group may enhance lipophilicity, potentially improving membrane permeability. Conversely, incorporating a polar functional group on the alkyl chain could increase water solubility.
The methyl ester can be readily converted to other esters or to a carboxylic acid, which can then be further functionalized.
-
Transesterification: Heating this compound in the presence of a different alcohol and an acid or base catalyst can lead to the exchange of the methyl group for another alkyl or aryl group.
-
Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide, followed by acidification, will yield the corresponding carboxylic acid, 4-(ethylcarbamoyl)benzoic acid. This carboxylic acid can then be coupled with various alcohols or amines to generate a diverse library of derivatives.
Potential Therapeutic Applications and Structure-Activity Relationships
While specific biological data for this compound is limited in publicly available literature, the known activities of its constituent moieties and related compounds provide a strong basis for predicting its therapeutic potential.
Enzyme Inhibition
The benzamide and benzoate functionalities are prevalent in various enzyme inhibitors.
-
Carbonic Anhydrase Inhibitors: Certain substituted benzoates bearing a sulfonamide group have shown high affinity and selectivity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors.[3] This suggests that derivatives of this compound incorporating a sulfonamide group could be explored as potential anticancer agents.
-
Malate Dehydrogenase (MDH) Inhibitors: A series of (aryloxyacetylamino)benzoic acid derivatives have been identified as inhibitors of MDH1 and MDH2, enzymes involved in cancer metabolism.[4] The structural similarity suggests that appropriate modification of the N-ethyl group of our core scaffold could lead to potent MDH inhibitors.
-
Biotin Carboxylase Inhibitors: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate has been identified as an inhibitor of biotin carboxylase, a key enzyme in fatty acid synthesis in bacteria, highlighting its potential as an antibacterial agent.[5] This provides a rationale for investigating the antibacterial properties of sulfonamide-containing derivatives of this compound.
Antimicrobial and Antifungal Activity
Derivatives of benzoate esters have demonstrated a range of antimicrobial activities.[1] For example, 3-methyl-4-nitrobenzoate derivatives have shown promising antifungal activity against Candida strains.[6] Furthermore, various aniline derivatives, which share the N-aryl amide linkage, have been studied for their antibacterial properties.[7]
Structure-Activity Relationship (SAR) Insights:
Based on the available literature for related compounds, several SAR trends can be hypothesized for the derivatives of this compound:
-
Lipophilicity: Increasing the length of the N-alkyl chain or introducing lipophilic substituents on the aromatic ring is likely to enhance antimicrobial activity against certain pathogens by improving cell membrane penetration.
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the benzene ring can modulate the electronic properties of the amide and ester groups, influencing their interaction with biological targets. For instance, in a study of 3-allyl-4-prenyloxyaniline amides as 15-lipoxygenase inhibitors, the electronic properties of the amide moiety were found to be crucial for inhibitory potency.[8]
-
Hydrogen Bonding: The N-H of the amide bond is a critical hydrogen bond donor. Modifications that preserve this feature are likely to be important for retaining activity against targets where this interaction is key.
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C₁₁H₁₃NO₃ | 207.23 | 1.85 |
| 4-(Ethylcarbamoyl)benzoic acid | C₁₀H₁₁NO₃ | 193.19 | 1.32 |
| Methyl 4-(propylcarbamoyl)benzoate | C₁₂H₁₅NO₃ | 221.25 | 2.38 |
| Ethyl 4-(ethylcarbamoyl)benzoate | C₁₂H₁₅NO₃ | 221.25 | 2.27 |
Experimental Protocols: A Self-Validating System
The following detailed protocols are provided as a starting point for the synthesis and characterization of this compound. Each step includes in-process controls to ensure the integrity of the experimental workflow.
Synthesis of N-Ethyl-4-carboxybenzamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend 10.0 g of 4-carboxybenzoic acid in 100 mL of toluene.
-
Acyl Chloride Formation: Add 15 mL of thionyl chloride and 0.5 mL of DMF. Heat the mixture to 60 °C and stir for 2 hours, or until the solution becomes clear and gas evolution ceases.
-
In-Process Control: Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC against the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with toluene twice to ensure complete removal of thionyl chloride.
-
Amidation: Dissolve the resulting crude acyl chloride in 100 mL of DCM and cool to 0 °C in an ice bath. In a separate flask, prepare a solution of 10 mL of ethylamine (70% in water) and 15 mL of triethylamine in 50 mL of DCM.
-
Addition: Add the ethylamine solution dropwise to the acyl chloride solution over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
In-Process Control: Monitor the disappearance of the acyl chloride by TLC.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford N-ethyl-4-carboxybenzamide as a white solid.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of this compound (Fischer Esterification)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of N-ethyl-4-carboxybenzamide in 50 mL of methanol.
-
Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and stir for 6 hours.
-
In-Process Control: Monitor the reaction by TLC, observing the formation of the more nonpolar product spot.
-
Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate.
-
Neutralization and Washing: Wash the organic solution with saturated NaHCO₃ solution (2 x 50 mL) until the aqueous layer is basic, followed by a brine wash (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
-
Characterization: Confirm the final structure and purity by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the presence of two readily modifiable functional groups allow for the creation of diverse chemical libraries. Based on the analysis of related compounds, derivatives of this scaffold are predicted to exhibit a range of biological activities, including enzyme inhibition and antimicrobial effects.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key areas of investigation should include:
-
Broadening the scope of N-substituents: Exploring a wide range of alkyl, aryl, and heterocyclic amines in the amidation step to probe the steric and electronic requirements for biological activity.
-
Exploring different ester functionalities: Synthesizing a series of esters to evaluate their impact on pharmacokinetics and pharmacodynamics.
-
Introducing additional pharmacophores: Incorporating functional groups known to interact with specific biological targets, such as sulfonamides for carbonic anhydrase inhibition.
-
Detailed mechanistic studies: For active compounds, elucidating the mechanism of action through biochemical and cellular assays.
By leveraging the principles of medicinal chemistry and a systematic approach to synthesis and testing, the full therapeutic potential of this versatile chemical scaffold can be unlocked.
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Kim, Y., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(21), 8907–8919. [Link]
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A Technical Guide to Methyl 4-(ethylcarbamoyl)benzoate: Synthesis, Characterization, and Applications in Chemical Research
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of Methyl 4-(ethylcarbamoyl)benzoate, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document outlines the compound's fundamental properties, a robust synthesis protocol, methods for structural characterization, and its potential applications as a molecular scaffold in medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted benzene derivative containing both a methyl ester and an N-ethyl carboxamide group in a para configuration. This arrangement of functional groups makes it a valuable and versatile building block in organic synthesis. The ester provides a site for hydrolysis or transesterification, while the secondary amide offers a stable, hydrogen-bond-donating moiety crucial for molecular recognition in various chemical and biological systems.
Key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonym | Methyl 4-[(ethylamino)carbonyl]benzoate | [1] |
| CAS Number | 171895-49-1 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| InChI Key | ASHWSUMVNMIPEZ-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥98% | [1] |
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound is most reliably achieved through a two-step process starting from terephthalic acid. This method was selected for its high efficiency and the commercial availability of the starting materials. The core of this strategy involves the selective activation of one carboxylic acid group followed by amidation, a cornerstone reaction in pharmaceutical chemistry.
Synthetic Rationale and Strategy
The primary challenge in synthesizing this molecule is the selective functionalization of the two carboxylic acid groups of terephthalic acid. Our chosen strategy addresses this by first performing a mono-esterification to yield monomethyl terephthalate. This intermediate protects one acid group as a methyl ester, leaving the other free for activation.
The subsequent activation of the remaining carboxylic acid to an acid chloride is a critical step. Thionyl chloride (SOCl₂) is the reagent of choice due to its high reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the purification process. The resulting acid chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with ethylamine to form the desired stable amide bond. This sequential approach ensures high regioselectivity and overall yield.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Materials:
-
Monomethyl terephthalate (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Anhydrous Toluene
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Ethylamine solution (2.0 M in THF, 1.5 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Protocol:
-
Acid Chloride Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add monomethyl terephthalate (1.0 eq) and anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 2-3 drops).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-(methoxycarbonyl)benzoyl chloride, which is used in the next step without further purification.
-
-
Amidation Reaction:
-
Dissolve the crude acid chloride in anhydrous DCM under a nitrogen atmosphere and cool the flask to 0°C in an ice bath.
-
In a separate flask, prepare a solution of ethylamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the ethylamine solution dropwise to the stirred acid chloride solution at 0°C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the acid chloride is fully consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. The aqueous washes serve to remove unreacted ethylamine, triethylamine hydrochloride, and other water-soluble impurities.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure, typically white, solid.
-
Structural Characterization
Confirmation of the chemical structure and assessment of purity are critical validation steps. The following spectroscopic signatures are expected for this compound and serve as a benchmark for successful synthesis.
| Technique | Expected Signatures |
| ¹H NMR | δ (ppm) ~8.0-7.8 (d, 2H): Aromatic protons ortho to the ester group. δ (ppm) ~7.8-7.6 (d, 2H): Aromatic protons ortho to the amide group. δ (ppm) ~6.5 (br t, 1H): Amide N-H proton. δ (ppm) ~3.9 (s, 3H): Methyl ester (-OCH₃) protons. δ (ppm) ~3.4 (q, 2H): Methylene (-CH₂-) protons of the ethyl group. δ (ppm) ~1.2 (t, 3H): Methyl (-CH₃) protons of the ethyl group. |
| ¹³C NMR | δ (ppm) ~167-165: Ester carbonyl carbon. δ (ppm) ~166-164: Amide carbonyl carbon. δ (ppm) ~140-135: Aromatic quaternary carbons. δ (ppm) ~130-127: Aromatic C-H carbons. δ (ppm) ~52: Methyl ester (-OCH₃) carbon. δ (ppm) ~35: Methylene (-CH₂-) carbon. δ (ppm) ~15: Methyl (-CH₃) carbon. |
| FT-IR | ν (cm⁻¹) ~3300: N-H stretch (amide). ν (cm⁻¹) ~1720: C=O stretch (ester). ν (cm⁻¹) ~1640: C=O stretch (amide I band). ν (cm⁻¹) ~1550: N-H bend (amide II band). ν (cm⁻¹) ~1280: C-O stretch (ester). |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 208.09. [M+Na]⁺: Expected at m/z 230.07. |
Applications in Research and Development
This compound is not typically an end-product but rather a strategic intermediate. Its bifunctional nature makes it an ideal scaffold for building molecular complexity, particularly in the field of drug discovery.
-
Scaffold for Library Synthesis: The compound serves as a starting point for creating libraries of related molecules. The ester can be hydrolyzed to a carboxylic acid for further amide couplings, or the amide's N-H can be alkylated, allowing for systematic exploration of a chemical space to optimize biological activity (Structure-Activity Relationship studies).
-
Intermediate in Pharmaceutical Synthesis: Similar benzamide structures are prevalent in a wide range of pharmaceuticals, including kinase inhibitors, GPCR modulators, and anti-infective agents. The combination of a hydrogen bond donor (amide N-H), hydrogen bond acceptor (both carbonyls), and an aromatic ring provides the necessary pharmacophoric features to interact with biological targets.
-
Probe for Target Identification: The molecule can be modified with reporter tags (e.g., fluorophores, biotin) or reactive handles (e.g., alkynes for click chemistry) to create chemical probes for identifying and validating new drug targets.
Caption: Potential derivatization pathways from the core scaffold.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on chemically related aromatic esters and amides.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[4]
It is imperative to conduct a thorough, substance-specific risk assessment before commencing any experimental work.
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An In-Depth Technical Guide to the Safe Handling and Application of Methyl 4-(ethylcarbamoyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and site-specific risk assessments. Always consult the official SDS provided by the supplier and adhere to all institutional and regulatory safety protocols.
Introduction: Understanding Methyl 4-(ethylcarbamoyl)benzoate
This compound, identified by CAS number 171895-49-1, is a bespoke chemical entity of significant interest in the realms of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a methyl ester and an N-ethylcarboxamide moiety on a central benzene ring, positions it as a versatile intermediate for the synthesis of more complex pharmaceutical agents. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and ester carbonyls), along with its aromatic core, makes it a valuable building block for designing molecules that can interact with biological targets.
This guide provides a detailed overview of the essential safety protocols, handling procedures, and pertinent chemical properties of this compound to ensure its safe and effective use in a laboratory setting. The insights herein are synthesized from established chemical principles and data from analogous compounds, providing a robust framework for researchers.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe handling and application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 171895-49-1 | |
| Molecular Formula | C₁₁H₁₃NO₃ | |
| Molecular Weight | 207.23 g/mol | |
| Physical State | Solid (predicted) | Inferred from similar compounds[1] |
| Solubility | Poorly soluble in water; miscible with organic solvents. | Inferred from methyl benzoate[2] |
Chemical Synthesis and Reactivity
While specific synthesis routes for this compound are not extensively published, its structure suggests a logical synthetic pathway. Understanding this pathway is crucial for anticipating potential impurities and side-products.
A common approach would be a two-step process:
-
Esterification: Terephthalic acid is first mono-esterified with methanol, often under acidic conditions (e.g., using sulfuric acid as a catalyst) in a Fischer esterification reaction, to yield monomethyl terephthalate.[3]
-
Amidation: The remaining carboxylic acid group of monomethyl terephthalate is then coupled with ethylamine to form the amide bond. This step typically requires an activating agent (e.g., thionyl chloride to form an acyl chloride intermediate) or a peptide coupling reagent.
Caption: A plausible synthetic workflow for this compound.
Reactivity Profile: The reactivity of this compound is dictated by its functional groups. The ester is susceptible to hydrolysis under both acidic and basic conditions, yielding methanol and 4-(ethylcarbamoyl)benzoic acid. The amide bond is generally more stable but can also be cleaved under harsh conditions. The aromatic ring can undergo electrophilic substitution, though the reactivity will be influenced by the two deactivating carbonyl-containing groups.
Hazard Identification and Safety Precautions
As no specific toxicological data for this compound is publicly available, a conservative approach based on the hazards of its constituent functional groups and related molecules is warranted.
Inferred Potential Hazards:
-
Acute Oral Toxicity: Benzamide is classified as harmful if swallowed.[4] It is prudent to treat this compound with the same level of caution.
-
Skin and Eye Irritation: N,N-Diethylbenzamide is known to cause skin and serious eye irritation.[5] Direct contact with the skin and eyes should be avoided.
-
Respiratory Irritation: Aromatic compounds with amide and ester functionalities can be irritating to the respiratory tract upon inhalation of dust or aerosols.[5]
Personal Protective Equipment (PPE):
A multi-layered PPE strategy is essential to minimize exposure.
Caption: Recommended Personal Protective Equipment for handling the compound.
Experimental Protocols: Safe Handling and Use
Adherence to a strict, self-validating protocol is paramount when working with novel or poorly characterized compounds.
Step-by-Step Handling Procedure:
-
Pre-use Assessment: Before handling, conduct a thorough risk assessment. Ensure that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.
-
Engineering Controls: All manipulations of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust.
-
Weighing and Transfer:
-
Use a dedicated, clean spatula for transferring the solid.
-
Weigh the compound on anti-static weigh paper or in a tared container within the fume hood.
-
Close the primary container immediately after use to prevent contamination and exposure.
-
-
Dissolution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to moderate the temperature.
-
-
Post-handling Decontamination:
-
Thoroughly clean all surfaces, glassware, and equipment that came into contact with the compound.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after the experiment.
-
Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
-
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for chemical waste disposal.
-
Storage and Disposal
Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.[6]
-
Store away from strong oxidizing agents, strong acids, and strong bases.[6]
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or in general waste.
-
Surplus and non-recyclable solutions should be handled by a licensed disposal company.[7]
Analytical and Quality Control Methods
For researchers in drug development, verifying the purity and identity of this compound is a critical step. While a specific monograph may not exist, standard analytical techniques are applicable.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection (around 230-254 nm) is a suitable technique for assessing purity and quantifying the compound.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern, providing structural confirmation.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation and confirmation of the final product.
Conclusion
This compound is a compound with considerable potential in synthetic and medicinal chemistry. While specific safety data is limited, a robust safety protocol can be established by understanding its chemical properties and inferring hazards from structurally related compounds. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively, paving the way for its application in the development of novel therapeutics.
References
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Chemsrc. (2025). methyl 4-ethylbenzoate | CAS#:7364-20-7. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-ethyl benzoate, 7364-20-7. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. Retrieved from [Link]
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Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2025). A Highly Sensitive Green Analytical UHPLC-MS/MS Method for the Quantification of Trace Level of N-Nitroso Meglumine Impurity in Tafamidis Meglumine Applying the Quality by Design. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-[methoxy(methyl)carbamoyl]benzoate. Retrieved from [Link]
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Musgrave, R. (2020). Synthesis of Methyl Benzoate Lab. YouTube. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Methyl 4-(ethylcarbamoyl)benzoate
Document ID: MECB-APN-2026-01-A
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential biological evaluation of Methyl 4-(ethylcarbamoyl)benzoate. Recognizing the limited availability of published data on this specific compound, this guide is structured to empower the investigator, offering a robust, field-proven protocol for its de novo synthesis and a detailed framework for its preliminary screening as a potential antimicrobial agent. Every protocol herein is designed as a self-validating system, with explanations grounded in established chemical principles.
Introduction and Scientific Context
This compound is a para-substituted aromatic compound featuring a methyl ester group and an N-ethylcarboxamide (ethylcarbamoyl) group. Its structure suggests potential utility as a scaffold or intermediate in medicinal chemistry and materials science. The amide linkage provides a site for hydrogen bonding, a critical interaction in many biological systems, while the ester group can be hydrolyzed or modified, offering a handle for further chemical elaboration.
Given the prevalence of the benzamide moiety in pharmacologically active compounds, this compound represents an unexplored chemical entity with potential for biological activity. These application notes, therefore, provide a logical starting point for its investigation, beginning with a reliable synthesis protocol.
Synthesis of this compound
The synthesis of N-substituted amides from the reaction of an acyl chloride with a primary amine is a cornerstone of organic chemistry due to its high efficiency and reliability.[1][2] This protocol outlines the synthesis of the title compound from a readily accessible starting material, monomethyl terephthalate.
Two-Step Synthetic Pathway
The synthesis is approached in two logical steps:
-
Activation of the Carboxylic Acid: Conversion of monomethyl terephthalate to its more reactive acyl chloride derivative, methyl 4-(chloroformyl)benzoate.
-
Amide Bond Formation: Nucleophilic acyl substitution reaction of the acyl chloride with ethylamine to form the desired product.[3]
Caption: Two-step synthesis workflow for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of Methyl 4-(chloroformyl)benzoate
-
Causality: The carboxylic acid of monomethyl terephthalate is not sufficiently reactive to form an amide bond directly with ethylamine under mild conditions. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. Thionyl chloride is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gases and easily removed.[4]
Materials & Equipment:
-
Monomethyl terephthalate
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser and gas trap
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add monomethyl terephthalate (10.0 g, 55.5 mmol).
-
Add anhydrous toluene (100 mL) to the flask.
-
Carefully add thionyl chloride (8.1 mL, 111 mmol, 2.0 eq.) to the suspension.
-
Equip the flask with a reflux condenser leading to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude methyl 4-(chloroformyl)benzoate, a liquid or low-melting solid, can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Causality: The reaction between the acyl chloride and ethylamine is a nucleophilic acyl substitution.[1] Ethylamine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. A base, such as pyridine or an excess of ethylamine, is required to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The reaction is performed at 0°C initially to control the exothermic reaction.
Materials & Equipment:
-
Methyl 4-(chloroformyl)benzoate (crude from Step 1)
-
Ethylamine (as a solution in THF or as a neat liquid)
-
Pyridine or Triethylamine (as an HCl scavenger)
-
Dichloromethane (DCM, anhydrous)
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the crude methyl 4-(chloroformyl)benzoate (assuming 55.5 mmol theoretical) in anhydrous DCM (150 mL) in a 500 mL flask.
-
Cool the solution in an ice bath to 0°C.
-
In a separate flask, prepare a solution of ethylamine (4.5 mL, 66.6 mmol, 1.2 eq.) and pyridine (5.3 mL, 66.6 mmol, 1.2 eq.) in anhydrous DCM (50 mL).
-
Add the ethylamine solution dropwise to the stirred acyl chloride solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 100 mL) to remove excess amine and pyridine, then with saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.[5]
Physicochemical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Predicted Value / Method | Purpose |
| Molecular Formula | C₁₁H₁₃NO₃ | Confirms elemental composition. |
| Molecular Weight | 207.23 g/mol | Used for all stoichiometric calculations. |
| Appearance | White to off-white crystalline solid.[6] | Preliminary identification and purity assessment. |
| Melting Point | To be determined experimentally. | A sharp melting point range indicates high purity. |
| Solubility | Predicted to be soluble in organic solvents (DCM, Ethyl Acetate, DMSO, Methanol); sparingly soluble in water.[7] | Essential for preparing solutions for assays and analysis. |
| ¹H NMR | Spectroscopy | Confirms the proton environment and structural integrity. |
| ¹³C NMR | Spectroscopy | Confirms the carbon skeleton of the molecule. |
| FT-IR | Spectroscopy | Identifies key functional groups (Amide C=O, Ester C=O, N-H). |
| Mass Spectrometry | MS (e.g., ESI-MS) | Confirms the molecular weight and provides fragmentation data. |
Application Note: Antimicrobial Susceptibility Screening
This section provides a protocol for a preliminary in vitro screening of this compound for antimicrobial activity. The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8][9]
Principle
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay involves challenging several strains of bacteria with serial dilutions of the test compound in a liquid growth medium.
Experimental Protocol: Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials & Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Prepare Stock Solution: Dissolve the test compound in sterile DMSO to a concentration of 10 mg/mL.
-
Prepare Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in CAMHB to achieve a range of test concentrations (e.g., 256 µg/mL down to 0.5 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Prepare Inoculum: Suspend bacterial colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria in broth only), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation
Results should be summarized in a clear, tabular format.
| Test Microorganism | Gram Stain | Compound Tested | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | Positive | This compound | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Negative | This compound | [Insert Data] | Ciprofloxacin | [Insert Data] |
Safety and Handling
As this compound is a novel compound, it must be handled with care, assuming it is potentially hazardous. Safety protocols should be based on the reactivity of its functional groups and data from similar compounds.[10][11][12]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Clark, J. (2023). Reaction between acyl chlorides and amines. Chemguide. Retrieved from [Link]
-
Pearson+. (n.d.). What acyl chloride and amine are required to synthesize the following amides?. Retrieved from [Link]
-
Wube, A. et al. (2024). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Retrieved from [Link]
-
Sarker, S. et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Benzoate. National Institutes of Health. Retrieved from [Link]
-
Cosmetics & Toiletries. (2013). Profile of Benzoic Acid/Sodium Benzoate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. Retrieved from [Link]
-
Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
Synerzine. (n.d.). Benzenepropanoic acid, methyl ester Safety Data Sheet. Retrieved from [Link]
-
REG Marketing & Logistics Group, LLC. (2023). Safety Data Sheet: Fatty acids, C14-18 and C16-18-unsatd., Methyl esters. Retrieved from [Link]
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Application Notes and Protocols for Methyl 4-(ethylcarbamoyl)benzoate in In-Vitro Assays
Introduction: Unveiling the Research Potential of Methyl 4-(ethylcarbamoyl)benzoate
This compound is a benzoate ester derivative with a molecular formula of C₁₁H₁₃NO₃. While specific biological activities of this compound are not extensively documented in current literature, its structural motifs—a methyl benzoate core and an ethylcarbamoyl group—are present in a variety of compounds exhibiting significant pharmacological properties. The ester and amide functionalities suggest potential for interactions with biological targets through hydrogen bonding and hydrophobic interactions.
The structural similarity to other biologically active carbamoylbenzoates and benzoate derivatives suggests that this compound may possess cytotoxic, antioxidant, and antimicrobial properties. This document provides a comprehensive guide for researchers to explore these potential activities through robust in-vitro assays. The following protocols are designed to be self-validating and are grounded in established scientific principles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | PubChem |
| Molecular Weight | 207.23 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 3039-32-9 | PubChem |
Proposed Biological Activities and In-Vitro Evaluation Strategies
Based on the chemical structure of this compound, we propose the investigation of the following biological activities.
Cytotoxicity Against Cancer Cell Lines
The presence of the carbamoyl group in various anticancer agents suggests that this compound could exhibit cytotoxic effects. The MTT assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[1][2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan, which can be measured spectrophotometrically.[2][3]
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4][5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Table 2: Example of Data Representation for MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.95 | 76.0 |
| 50 | 0.52 | 41.6 |
| 100 | 0.23 | 18.4 |
Antioxidant Activity
The presence of the aromatic ring and the carbamoyl group may confer antioxidant properties to this compound. The DPPH and ABTS radical scavenging assays are commonly used to evaluate the antioxidant capacity of compounds.[6][7]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: ABTS is converted to its radical cation (ABTS•+) by oxidation with potassium persulfate. The ABTS•+ radical is blue-green in color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution.[9]
Caption: General workflow for DPPH and ABTS antioxidant assays.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Compound Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain various concentrations.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Antimicrobial Activity
The carbamoyl and benzoate moieties are found in various antimicrobial agents. Therefore, it is pertinent to investigate the potential antibacterial and antifungal activity of this compound. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.[10][11]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] The broth microdilution method is a widely used technique to determine the MIC.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
0.5 McFarland turbidity standard
-
Standard antibiotic (e.g., ampicillin, ciprofloxacin)
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Table 3: Example of Data Representation for MIC Assay
| Concentration (µg/mL) | Growth (+/-) |
| 256 | - |
| 128 | - |
| 64 | + |
| 32 | + |
| 16 | + |
| 8 | + |
| 4 | + |
| 2 | + |
| 1 | + |
| Growth Control | + |
| Sterility Control | - |
| In this example, the MIC would be 128 µg/mL. |
Conclusion and Future Directions
These application notes provide a foundational framework for the in-vitro characterization of this compound. The proposed assays are robust, reproducible, and will enable researchers to elucidate the potential cytotoxic, antioxidant, and antimicrobial properties of this compound. Positive results from these initial screens will warrant further investigation into the mechanism of action and potential for therapeutic development.
References
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydrometholic leaf and bark extracts. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Retrieved from [Link]
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Gebeyehu, A. A., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. PMC. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-(carbamoylamino)benzoate. Retrieved from [Link]
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MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
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Journal of Universitas Airlangga. (n.d.). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Retrieved from [Link]
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YouTube. (2022). LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link]
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Navigating the In-Vivo Landscape: A Guide to Preclinical Studies of Methyl 4-(ethylcarbamoyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide is structured to provide not just protocols, but the underlying scientific rationale for each experimental step, ensuring a self-validating and robust research program.
Part 1: Foundational Understanding and Preliminary Investigations
Before embarking on extensive in-vivo studies, a thorough in-vitro characterization of Methyl 4-(ethylcarbamoyl)benzoate is paramount. These initial studies will provide the foundational data necessary to design meaningful and ethical animal experiments.
In-Vitro Cytotoxicity Screening
The first step is to assess the compound's cytotoxic potential across a panel of human cancer cell lines. This will help identify sensitive cancer types and establish a preliminary therapeutic window.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media until they reach 80-90% confluency.
-
Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Treat the cells with these concentrations for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each cell line at each time point.
Table 1: Hypothetical In-Vitro Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 25.8 |
| HCT116 | Colorectal Carcinoma | 12.5 |
| HEK293 | Normal Kidney | > 100 |
Mechanistic In-Vitro Assays
Based on the cytotoxicity data, further in-vitro assays should be conducted to elucidate the mechanism of action. Given that some benzoate derivatives induce apoptosis, this is a logical starting point.
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat the most sensitive cancer cell line (e.g., HCT116) with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Part 2: Designing the In-Vivo Research Program
With promising in-vitro data, the focus shifts to in-vivo studies. A well-designed program will assess the compound's safety, pharmacokinetic profile, and efficacy in a living organism.
Animal Model Selection
The choice of animal model is critical and depends on the research question. For initial safety and pharmacokinetic studies, healthy rodents are appropriate. For efficacy studies, an immunocompromised mouse model bearing a tumor xenograft is the standard.
-
For Acute Toxicity and Pharmacokinetics: Swiss albino or BALB/c mice.
-
For Efficacy Studies: Athymic nude mice (for subcutaneous xenografts).
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Formulation and Route of Administration
The formulation of this compound for in-vivo administration is a critical step. The goal is to achieve a stable and biocompatible formulation that allows for consistent dosing.
Protocol: Formulation Preparation
-
Solubility Testing: Determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, corn oil, 5% DMSO in saline, 10% Cremophor EL in saline).
-
Formulation Selection: Choose a vehicle that provides adequate solubility and is known to be well-tolerated by the chosen animal model. For initial studies, a formulation in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is a common starting point.
-
Stability Assessment: Assess the short-term stability of the formulation at room temperature and 4°C.
The route of administration will depend on the intended clinical application and the compound's properties. Intraperitoneal (i.p.) injection is often used for initial preclinical studies due to its ease and ability to bypass first-pass metabolism. Oral gavage (p.o.) is also a common route if oral bioavailability is desired.
Experimental Workflow Diagram
Caption: A logical workflow for the preclinical evaluation of a novel compound.
Part 3: Core In-Vivo Protocols
Acute Toxicity Study
The primary goal of the acute toxicity study is to determine the maximum tolerated dose (MTD) of this compound.
Protocol: Acute Toxicity in Mice
-
Animal Groups: Use healthy Swiss albino mice (n=3-5 per group).
-
Dose Escalation: Administer single doses of the compound via the chosen route (e.g., i.p.) in an escalating manner (e.g., 10, 50, 100, 200 mg/kg). Include a vehicle control group.
-
Observation: Monitor the animals for signs of toxicity (e.g., changes in weight, behavior, posture, grooming) and mortality for up to 14 days.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Protocol: Single-Dose PK in Mice
-
Dosing: Administer a single dose of this compound (e.g., at the MTD or a fraction thereof) to healthy mice (n=3 per time point).
-
Blood Sampling: Collect blood samples via cardiac puncture or tail vein at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, i.p.)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (hr) | 0.5 |
| AUC (0-inf) (ng*hr/mL) | 4500 |
| t1/2 (hr) | 2.5 |
Xenograft Efficacy Study
This is the definitive study to assess the anticancer potential of the compound in a living organism.
Protocol: Human Tumor Xenograft in Nude Mice
-
Tumor Cell Implantation: Subcutaneously inject the selected human cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Grouping: Randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., at a dose determined from PK and toxicity studies)
-
Positive Control (e.g., 5-fluorouracil for HCT116)
-
-
Treatment: Administer the treatments according to a predetermined schedule (e.g., daily i.p. injections for 14 days).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Signaling Pathway Visualization
Based on the hypothesized apoptotic mechanism, the following diagram illustrates a potential signaling cascade that could be investigated in the excised tumor tissue.
Caption: A simplified representation of the intrinsic apoptosis pathway.
Part 4: Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the following principles should be adhered to:
-
Blinding: During efficacy studies, the individuals measuring tumors and assessing animal health should be blinded to the treatment groups.
-
Replication: All experiments should be independently replicated to ensure the reproducibility of the findings.
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine statistical significance.
-
Positive and Negative Controls: The inclusion of appropriate controls is essential for validating the experimental system.
References
As this guide is based on a hypothetical scenario due to the lack of specific data for this compound, the references provided are to general and authoritative resources for in-vivo research methodologies.
-
Guide for the Care and Use of Laboratory Animals, Eighth Edition. National Research Council. (2011). The National Academies Press. [Link]
-
OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Organisation for Economic Co-operation and Development. [Link]
-
Pharmacokinetics and Metabolism in Drug Design. Smith, D. A., van de Waterbeemd, H., & Walker, D. K. (2012). John Wiley & Sons. [Link]
-
Tumor Xenograft Models in Nude Mice. Kelland, L. R. (2004). In Animal Models in Cancer Research (pp. 97-111). Humana Press. [Link]
-
In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. [Link][1]
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Application Notes and Protocols: Laboratory Synthesis of Methyl 4-(ethylcarbamoyl)benzoate
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 4-(ethylcarbamoyl)benzoate, a bifunctional organic molecule of interest in medicinal chemistry and materials science. This protocol details a robust two-step synthetic route commencing from monomethyl terephthalate. The methodology first involves the activation of the carboxylic acid moiety via conversion to an acyl chloride using thionyl chloride, followed by a nucleophilic acyl substitution with ethylamine to form the target amide. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.
Introduction and Significance
This compound is a compound featuring both an ester and a secondary amide functional group, making it a valuable building block in organic synthesis. The benzamide structural motif is a cornerstone in pharmacology, present in a vast array of therapeutic agents. Similarly, benzoate esters are common intermediates and are used as components in various materials.[1] The synthesis of molecules like this compound is crucial for developing new pharmaceutical candidates and functional materials.[2] This protocol outlines a reliable and scalable laboratory method for its preparation.
The chosen synthetic strategy hinges on a classic and highly efficient method for amide bond formation. Direct condensation of a carboxylic acid and an amine is often thermodynamically unfavorable and requires harsh conditions.[3] Therefore, activation of the carboxylic acid is necessary.[3] The conversion of the carboxylic acid to a highly reactive acyl chloride is a time-tested method to facilitate amide formation under mild conditions.
Reaction Scheme and Mechanism
The synthesis proceeds in two distinct steps:
Step 1: Synthesis of Methyl 4-(chloroformyl)benzoate
Monomethyl terephthalate is reacted with an excess of thionyl chloride (SOCl₂) to form the intermediate acyl chloride, methyl 4-(chloroformyl)benzoate. Gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are evolved during this process.
Chemical Equation - Step 1
Step 2: Synthesis of this compound
The crude methyl 4-(chloroformyl)benzoate is then reacted with ethylamine in the presence of a tertiary amine base, such as triethylamine (TEA), to yield the final product.
Chemical Equation - Step 2
Mechanism Insight: In Step 1, the carboxylic acid oxygen of monomethyl terephthalate attacks the sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated, and through a series of rearrangements, the thermodynamically stable gaseous byproducts SO₂ and HCl are released, driving the reaction to completion.
In Step 2, the highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic ethylamine. The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion. The triethylamine base is crucial as it scavenges the HCl produced, preventing the protonation of the ethylamine nucleophile and driving the equilibrium towards the product.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Monomethyl terephthalate | C₉H₈O₄ | 180.16 | ≥98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | 70% w/w | Sigma-Aldrich |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | ≥99.5% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M (aq) | VWR |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated (aq) | VWR |
| Brine | NaCl | 58.44 | Saturated (aq) | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | VWR |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Cambridge Isotope Labs |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser with a gas outlet/drying tube
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Melting point apparatus
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer
Experimental Protocols
Overall Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
Step 1: Preparation of Methyl 4-(chloroformyl)benzoate (Intermediate)
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is in a well-ventilated chemical fume hood. Equip the top of the condenser with a gas outlet leading to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Reagents: To the flask, add monomethyl terephthalate (5.0 g, 27.75 mmol) and anhydrous dichloromethane (DCM, 40 mL).
-
Reaction: While stirring, carefully add thionyl chloride (4.0 mL, 55.5 mmol, 2.0 eq) to the suspension.
-
Reflux: Heat the mixture to reflux (approx. 40°C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction is complete when the solid reactant has dissolved and gas evolution has ceased.
-
Isolation: Allow the reaction mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude oily or solid residue is methyl 4-(chloroformyl)benzoate and is used in the next step without further purification.
Causality Note: Using excess thionyl chloride ensures the complete conversion of the carboxylic acid. The removal of byproducts as gases drives the reaction forward according to Le Châtelier's principle. Anhydrous conditions are critical as the acyl chloride intermediate will readily hydrolyze back to the carboxylic acid in the presence of water.[4]
Step 2: Synthesis of this compound
-
Setup: Place the flask containing the crude methyl 4-(chloroformyl)benzoate in an ice-water bath and add fresh anhydrous DCM (50 mL).
-
Amine Solution: In a separate beaker, prepare a solution of ethylamine (70% aq. solution, 3.5 mL, ~43.6 mmol, ~1.6 eq) and triethylamine (5.8 mL, 41.6 mmol, 1.5 eq) in 15 mL of DCM.
-
Reaction: Slowly add the ethylamine/triethylamine solution to the stirred, cooled acyl chloride solution via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Causality Note: The reaction is highly exothermic; slow addition at low temperature is essential to control the reaction rate and prevent unwanted side reactions. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct which would otherwise form an unreactive ammonium salt with the ethylamine.[5]
Workup and Purification
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove excess ethylamine and triethylamine.
-
Saturated NaHCO₃ solution (2 x 50 mL) to remove any remaining acidic impurities.
-
Brine (1 x 50 mL) to facilitate the removal of water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (DCM) using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white or off-white solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point range of the purified solid.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include:
-
Aromatic protons (doublets, ~7.8-8.1 ppm, 4H).
-
Amide N-H proton (broad triplet, ~6.0-6.5 ppm, 1H).
-
Ester methyl protons (singlet, ~3.9 ppm, 3H).
-
Amide ethyl methylene protons (quartet of doublets, ~3.5 ppm, 2H).
-
Amide ethyl methyl protons (triplet, ~1.2 ppm, 3H).
-
-
¹³C NMR (100 MHz, CDCl₃): Expected signals include peaks for the ester carbonyl, amide carbonyl, aromatic carbons, and aliphatic carbons.
-
FT-IR (ATR): Key stretches to observe:
-
N-H stretch (~3300 cm⁻¹).
-
C=O stretch (ester, ~1720 cm⁻¹).
-
C=O stretch (amide, ~1640 cm⁻¹, Amide I band).
-
N-H bend (amide, ~1540 cm⁻¹, Amide II band).
-
-
Mass Spectrometry (ESI+): Expect to observe the molecular ion peak [M+H]⁺ corresponding to the product's molecular weight (207.23 g/mol ).
Safety Precautions
This procedure must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water.[6][7] It causes severe skin burns and eye damage and is toxic if inhaled. Handle with extreme care, avoiding any contact with moisture.[4]
-
Ethylamine (C₂H₅NH₂): Highly flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage.[8][9] Vapors may cause respiratory irritation.
-
Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine ((C₂H₅)₃N): Flammable and corrosive. Has a strong, unpleasant odor.
All waste materials should be disposed of in accordance with local environmental regulations.
References
-
University of Colorado, Boulder. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. [Link]
- Laskar, P., & Roy, S. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Applicable Chemistry, 7(4), 934-944.
- Barbera, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1827-1833.
- Google Patents. (2008). KR100814597B1 - Separation Method of Methyl 4-formylbenzoate and Dimethylterephthalate.
-
Carl ROTH. (2021). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81897, N-ethyl-4-methoxybenzamide. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet - 70% w/w Ethylamine Aqueous solution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. Methyl 4-methylbenzoate. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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Defense Technical Information Center. (2001). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting information - A mild and efficient method for the synthesis of esters and amides. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). ETHYLAMINE. Retrieved from [Link]
- Google Patents. (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
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Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate.... Retrieved from [Link]
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DC Fine Chemicals. (2024). Safety Data Sheet - Thionyl chloride. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (C) 4-{2-[N-Methyl-N-(4-methanesulphonamidophenethyl)amino]ethoxy}benzamide. Retrieved from [Link]
- Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o899.
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
- Google Patents. (2008). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Ethylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). PubChem Compound Summary for CID 74563, Methyl 4-methyl-benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1718867. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Methyl 4-methylbenzoate. Retrieved from [Link]
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Application Notes and Protocols for the Purification of Methyl 4-(ethylcarbamoyl)benzoate
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of Methyl 4-(ethylcarbamoyl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a first-principles approach to purification strategy, addressing the compound's unique physicochemical characteristics derived from its aromatic ester and secondary amide functionalities. We present methodologies for recrystallization and column chromatography, including systematic solvent selection and impurity profiling. The protocols are structured to ensure high purity, yield, and reproducibility, which are critical for downstream applications in pharmaceutical research and development.
Introduction: Understanding the Purification Challenge
This compound is a bifunctional molecule incorporating both a methyl ester and an N-substituted amide on a central benzene ring. The purity of this compound is paramount for its use in biological assays, medicinal chemistry, and as a building block in the synthesis of more complex molecules. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact experimental outcomes and the safety profile of derivative compounds.
The presence of both a hydrogen bond donor (the N-H of the amide) and multiple hydrogen bond acceptors (the carbonyls of the ester and amide) suggests that this compound is likely a crystalline solid at room temperature with moderate to good solubility in polar organic solvents. Its purification strategy must effectively remove common impurities associated with its synthesis, which typically involves the amidation of a methyl ester precursor.
Impurity Profiling: Know Your Enemy
A successful purification strategy begins with an understanding of potential impurities. A common synthetic route to this compound is the reaction of methyl 4-(chloroformyl)benzoate with ethylamine, or the direct amidation of dimethyl terephthalate. Based on these routes, likely impurities include:
-
Unreacted Starting Materials:
-
Methyl 4-(chloroformyl)benzoate or Dimethyl terephthalate
-
Excess ethylamine
-
-
By-products:
-
Terephthalic acid (from hydrolysis of ester or acid chloride)
-
Methyl 4-(carboxy)benzoate (mono-hydrolyzed starting material)
-
N,N'-diethylterephthalamide (from reaction at both ends of a terephthaloyl derivative)
-
-
Solvent and Reagent Residues:
-
Reaction solvents (e.g., dichloromethane, THF)
-
Bases used in the reaction (e.g., triethylamine)
-
Purification Strategy: A Two-Pronged Approach
We recommend a two-tiered purification strategy. Initial purification can be achieved by recrystallization, which is often effective for removing bulk impurities and is scalable. For achieving the highest purity, particularly for analytical standards or sensitive biological applications, column chromatography is the method of choice.
Diagram: General Purification Workflow
Caption: General workflow for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Rationale for Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Given the polar nature of the amide and ester groups, polar protic and aprotic solvents are good starting points. A rule of thumb is that "like dissolves like," suggesting solvents with similar functional groups may be effective.[1]
Solvent Screening Protocol
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidates are listed in the table below.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
-
If the compound is insoluble or sparingly soluble, heat the test tube in a water bath or on a heating block.
-
If the compound dissolves upon heating, it is a potential candidate.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
A good solvent will yield a high recovery of crystalline solid.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Rationale | Expected Outcome |
| Ethanol | Polar protic solvent, often effective for aromatic compounds with hydrogen bonding capabilities.[2] | Good solubility when hot, poor when cold. |
| Isopropanol | Less polar than ethanol, may offer better differential solubility. | Similar to ethanol, potentially higher recovery. |
| Ethyl Acetate | Contains an ester group, "like dissolves like" principle.[1] | May have good solubility characteristics. |
| Ethanol/Water | A mixed solvent system can fine-tune solubility. | The addition of water (an anti-solvent) to a hot ethanolic solution can induce crystallization. |
| Toluene | For less polar impurities, toluene can be a good choice for recrystallizing more polar compounds. | May be effective if the compound has significant non-polar character. |
Step-by-Step Recrystallization Protocol
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent in small portions while heating the flask on a hotplate with stirring. Continue adding solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography
For achieving the highest purity, flash column chromatography is indispensable. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal mobile phase using TLC.
-
Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a potential eluent system. Good starting points are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (the aromatic ring should be UV active).
-
Optimization: The ideal eluent system will give the target compound a retention factor (Rf) of approximately 0.3-0.4, with good separation from any impurities.
Diagram: TLC Analysis for Eluent Selection
Caption: Idealized TLC plate showing good separation for column chromatography.
Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of organic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | A gradient from a lower to a higher polarity will effectively elute compounds with a range of polarities. Start with a low percentage of ethyl acetate and gradually increase it. |
| Alternative Mobile Phase | Dichloromethane/Methanol | For more polar compounds that do not move with hexanes/ethyl acetate. A small percentage of methanol (1-5%) in dichloromethane is often effective. |
Step-by-Step Column Chromatography Protocol
-
Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude or partially purified product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with the lowest polarity mixture determined by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
Purity Assessment and Characterization
The purity of the final product should be confirmed using appropriate analytical techniques:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound can be effectively achieved through a systematic approach involving either recrystallization for bulk purification or column chromatography for high-purity samples. The key to success lies in the careful selection of solvents and a thorough understanding of the potential impurities. The protocols outlined in this guide provide a robust framework for obtaining this compound in a highly pure form, suitable for the most demanding research and development applications.
References
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Methyl benzoate. Retrieved from [Link]
-
YouTube. (2022, July 8). How to choose a suitable solvent for recrystallization?. Retrieved from [Link]
Sources
Comprehensive Analytical Strategies for Methyl 4-(ethylcarbamoyl)benzoate
An Application Note and Protocol Guide
Introduction
Methyl 4-(ethylcarbamoyl)benzoate is a compound of interest in synthetic chemistry, often serving as an intermediate in the development of more complex molecules, including active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted benzene ring, an ester, and an amide group, provides distinct chemical properties that dictate the selection of appropriate analytical techniques. The presence of potential impurities—arising from starting materials, side reactions, or degradation—necessitates a multi-faceted analytical approach to ensure the material meets stringent quality specifications.[1]
This guide is intended for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind the described methods. By understanding the causality of experimental choices, scientists can not only replicate these protocols but also adapt them to similar analytical challenges.
Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of method development. The properties of this compound are summarized below.
| Property | Value | Rationale & Significance |
| Chemical Structure | C₁₁H₁₃NO₃ | The structure contains a UV-active chromophore (benzene ring) and functional groups suitable for reversed-phase chromatography. |
| Molecular Weight | 207.23 g/mol | Essential for mass spectrometry configuration and interpretation. |
| Predicted logP | 1.9 - 2.5 (Est.) | Indicates moderate hydrophobicity, making it ideal for retention on C18 stationary phases in HPLC. |
| Aqueous Solubility | Poorly soluble (Est.) | Dictates the choice of diluents for sample preparation, favoring organic or aqueous-organic mixtures. |
| UV λmax | ~240 nm & ~280 nm (Est.) | The substituted benzoyl system is expected to have strong absorbance, enabling sensitive detection by HPLC-UV. |
Purity and Assay Determination by HPLC-UV
High-Performance Liquid Chromatography with UV detection is the primary method for quantifying the purity and assay of this compound due to its precision, accuracy, and the compound's strong UV chromophore.
Expertise & Rationale
A reversed-phase method using a C18 column is the logical choice. The C18 stationary phase provides hydrophobic interactions with the phenyl ring of the analyte, while the polar amide and ester groups allow for modulation of retention with polar mobile phases like acetonitrile and water. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak and each other, providing a comprehensive purity profile. The selection of a primary detection wavelength at an estimated 240 nm maximizes sensitivity for the analyte and its potential aromatic impurities.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade Acetonitrile, Methanol, and Water.
-
Formic Acid (or Phosphoric Acid), analytical grade.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 85% B; 15-17 min: 85% B; 17.1-20 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 240 nm |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
3. Standard and Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 100 µg/mL.
-
Sample Solution (for Purity): Prepare the sample at a higher concentration to facilitate the detection of minor impurities. Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 1.0 mg/mL.
4. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
-
Tailing Factor (T): 0.8 - 1.5
-
Theoretical Plates (N): ≥ 5000
-
5. Analysis and Calculations:
-
Inject the sample solution.
-
Purity (% Area): Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Trustworthiness: In-built Method Validation
A properly validated analytical method provides documented evidence of its reliability.[2] The described HPLC method should be validated according to ICH guidelines, ensuring its suitability for its intended purpose.[3]
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. (Peak purity analysis using PDA detector). |
| Linearity & Range | Confirm a proportional relationship between concentration and detector response over a specified range (e.g., 50-150% of assay concentration). (Correlation coefficient R² ≥ 0.999). |
| Accuracy | Measure the closeness of the test results to the true value. (Spike recovery of 98.0% - 102.0%). |
| Precision | Assess the degree of scatter between a series of measurements (Repeatability, Intermediate Precision). (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. (Signal-to-Noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. (Signal-to-Noise ratio of 10:1). |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temp). |
Impurity Identification by LC-MS
While HPLC-UV can quantify impurities, it cannot identify them. LC-MS is the definitive technique for obtaining the molecular weights of unknown impurities, which is the first and most critical step in their structural elucidation.
Expertise & Rationale
The HPLC method developed for purity analysis can be directly coupled to a mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization technique as it is a soft method suitable for polar to moderately polar molecules like this compound, minimizing fragmentation and preserving the molecular ion. Analysis in both positive and negative ion modes is recommended to maximize the chances of detecting a wide range of potential impurities.
Detailed Experimental Protocol: LC-MS
1. Instrumentation:
-
LC-MS system, preferably with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.
-
The LC conditions are identical to those described in the HPLC-UV section.
2. Mass Spectrometer Settings (Example):
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative switching
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
-
Scan Range: 100 - 800 m/z
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂) Flow: 600 L/hr
-
Desolvation Temperature: 350 °C
3. Impurity Identification Workflow: The process involves detecting chromatographic peaks beyond the main component, extracting their mass spectra, and proposing potential structures based on accurate mass data and knowledge of the synthetic pathway.
Sources
Dosage of Methyl 4-(ethylcarbamoyl)benzoate for cell culture
An in-depth guide has been created for researchers, scientists, and drug development professionals on determining the appropriate dosage of Methyl 4-(ethylcarbamoyl)benzoate for cell culture applications. Due to the limited specific data available for this compound, this document provides a comprehensive framework for establishing a reliable, cell line-specific dosage through a series of systematic protocols.
Introduction to this compound
This compound is a chemical compound whose biological activity and effects on specific cell lines are not yet extensively documented in publicly available scientific literature. Its structure, featuring a benzoate and a carbamate group, suggests potential interactions with various cellular pathways. However, without empirical data, its use in cell culture requires a foundational approach to determine its cytotoxic and effective concentrations.
This guide outlines the necessary steps to characterize the dose-response relationship of this compound in a user-defined cell line. The protocols provided are designed to be self-validating, ensuring that researchers can confidently establish a working concentration for their specific experimental needs.
Part 1: Initial Characterization and Stock Solution Preparation
Before initiating cell-based assays, it is crucial to understand the physicochemical properties of this compound and to prepare a high-concentration, sterile stock solution.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Solubility Testing : The first step is to determine a suitable solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for cell culture use.
-
Begin by attempting to dissolve a small, known amount of the compound in a small volume of cell culture-grade DMSO. .
-
If solubility in DMSO is limited, other organic solvents like ethanol may be tested. However, it is critical to consider the solvent's own cytotoxicity.
-
-
Stock Solution Preparation :
-
Once a suitable solvent is identified, prepare a high-concentration stock solution (e.g., 10-100 mM). This minimizes the volume of solvent added to the cell culture medium, thereby reducing potential solvent-induced artifacts.
-
For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in sterile, cell culture-grade DMSO.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the chosen solvent (e.g., a PTFE filter for DMSO).
-
-
Storage : Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.
Part 2: Determining the Cytotoxic Concentration Range
A critical step in working with a new compound is to determine the concentration range over which it exhibits cytotoxic effects. This is typically achieved through a dose-response assay.
Protocol 2: Cytotoxicity Assay Using a Tetrazolium-Based Reagent (e.g., MTT)
This protocol will establish the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding :
-
Seed the cells of interest into a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plate for 24 hours to allow the cells to adhere and resume growth.
-
-
Compound Treatment :
-
Prepare a series of dilutions of the this compound stock solution in a complete cell culture medium. A common approach is to use a wide range of concentrations initially (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).
-
Include the following controls:
-
Untreated Control : Cells treated with medium only.
-
Vehicle Control : Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experimental wells.
-
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
-
Incubation : Incubate the treated cells for a relevant period (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the expected nature of the compound's action.
-
Viability Assessment :
-
Following incubation, add the MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis :
-
Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to calculate the IC50 value.
-
Data Presentation: Example Dose-Response Data
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.7 ± 4.8 |
| 10 | 75.3 ± 6.2 |
| 50 | 51.2 ± 5.5 |
| 100 | 22.8 ± 3.9 |
| 500 | 5.1 ± 2.1 |
This table represents hypothetical data for illustrative purposes.
Visualization: Workflow for Dosage Determination
Caption: Workflow for determining the optimal dosage of a novel compound.
Part 3: Selecting a Working Concentration for Functional Assays
Once the cytotoxic profile is established, a non-toxic working concentration can be selected for functional assays.
-
For studying stimulatory or inhibitory effects without inducing cell death , it is advisable to use concentrations significantly below the IC50 value. A general starting point is to use concentrations that result in >90% cell viability (typically at or below IC50/10).
-
For assays investigating pro-apoptotic or cytotoxic mechanisms , concentrations around the calculated IC50 value would be appropriate.
It is recommended to test a minimum of three concentrations in any functional assay to confirm that the observed effects are dose-dependent.
Conclusion
The provided protocols offer a systematic and robust methodology for determining the appropriate dosage of this compound for cell culture experiments. By first establishing a dose-response curve and identifying the IC50 value, researchers can confidently select working concentrations that are appropriate for their specific scientific questions, ensuring the generation of reliable and reproducible data.
References
- General Principles of Cytotoxicity Assays: For a comprehensive overview of the principles and methods of in vitro cytotoxicity testing, refer to standard cell biology protocols.
- MTT Assay: The MTT assay is a well-established method for assessing cell viability.
- Drug Screening in Cell Culture: For guidelines on setting up dose-response experiments and analyzing the data, resources from organizations like the National Institutes of Health (NIH)
Application Notes and Protocols: Methyl 4-(ethylcarbamoyl)benzoate as a Versatile Synthetic Intermediate
Introduction: Unveiling a Bifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic design of synthetic intermediates is paramount. Methyl 4-(ethylcarbamoyl)benzoate is one such molecule, a non-commercially available yet highly valuable building block. Its structure is characterized by two key functional groups on a central benzene ring: a methyl ester and a secondary amide (N-ethylcarbamoyl). This bifunctional nature allows for orthogonal chemical modifications, making it an attractive starting point for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The amide moiety offers chemical and proteolytic stability and can participate in crucial hydrogen bonding interactions, a feature highly sought after in drug design.[1] The ester group, conversely, serves as a versatile handle for transformations such as hydrolysis, reduction, or amidation.
This guide provides a comprehensive overview of this compound, detailing its synthesis via robust and scalable methods, its application in key synthetic transformations, and the analytical protocols required for its characterization and reaction monitoring.
| Physicochemical Properties (Estimated) | |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Physical Form | Predicted to be a white to off-white solid |
| Solubility | Predicted to be soluble in methanol, ethanol, DMSO, and chlorinated solvents |
| CAS Number | Not assigned |
Section 1: Synthesis of this compound
The synthesis of the title compound can be approached from two primary retrosynthetic pathways. The choice of route is typically governed by the availability and cost of the starting materials. Both methods presented here are rooted in fundamental, high-yielding organic reactions.
Route A: Amide Coupling from a Carboxylic Acid Precursor
This approach is arguably the most common in medicinal chemistry for constructing amide bonds. It begins with a commercially available terephthalic acid derivative and couples it with ethylamine using a peptide coupling reagent. This method offers mild reaction conditions and high functional group tolerance.
Reaction Scheme: Monomethyl terephthalate + Ethylamine → this compound
Caption: Workflow for Synthesis Route A: Amide Coupling.
Experimental Protocol 1A: Synthesis via Amide Coupling
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve monomethyl terephthalate (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C and stir for 30 minutes. The formation of the active ester intermediate occurs during this step.[2]
-
Amine Addition: Slowly add ethylamine (1.1 eq, typically as a solution in THF or water) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC), monitoring for the consumption of the starting carboxylic acid (see Section 3).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The acidic wash removes unreacted amine and EDC byproducts, while the basic wash removes unreacted HOBt and the starting acid.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Scientist's Note: The use of HOBt as an additive is crucial. It reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC, generating an activated HOBt ester. This intermediate is less prone to side reactions and, in chiral systems, helps to suppress racemization.
Route B: Fischer Esterification from an Amide Precursor
This classic method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3][4] For this route, the starting material would be 4-(ethylcarbamoyl)benzoic acid, which can be synthesized from terephthalic acid and ethylamine. This route is often economically favorable for larger-scale synthesis due to the low cost of the reagents.
Reaction Scheme: 4-(ethylcarbamoyl)benzoic acid + Methanol ⇌ this compound + H₂O
Caption: Workflow for Synthesis Route B: Fischer Esterification.
Experimental Protocol 1B: Synthesis via Fischer Esterification
-
Reaction Setup: To a round-bottom flask, add 4-(ethylcarbamoyl)benzoic acid (1.0 eq) and a large excess of anhydrous methanol (which acts as both solvent and reagent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the stirring suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-8 hours. The reaction is driven towards the product by the large excess of methanol.[5]
-
Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is no longer visible (see Section 3).
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate.
-
Neutralization: Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Continue washing until CO₂ evolution ceases.
-
Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization (e.g., from methanol/water or ethyl acetate/hexanes) to afford the pure ester.
Scientist's Note: The key to a successful Fischer esterification is shifting the equilibrium to the product side. Using the alcohol as the solvent is a common and effective strategy. For less volatile alcohols, a Dean-Stark apparatus can be used to physically remove the water byproduct as it forms.
Section 2: Applications in Synthetic Transformations
As an intermediate, the value of this compound lies in the selective manipulation of its ester functionality while the robust amide group remains intact.
Protocol 2.1: Selective Hydrolysis to 4-(ethylcarbamoyl)benzoic acid
This transformation is fundamental for unmasking a carboxylic acid, which can then be used in subsequent amide coupling reactions to build more complex molecular architectures. Base-mediated saponification is the method of choice.[6]
Caption: Reaction scheme for the selective hydrolysis of the methyl ester.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC. The product, being a carboxylate salt, will have a much lower Rf value (often staying at the baseline) than the starting ester.
-
Acidification: After completion, cool the mixture to 0 °C and acidify with 1M HCl until the pH is ~2-3. The desired carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under high vacuum.
Scientist's Note: The amide bond is stable to these conditions. Hydrolysis of a secondary amide requires much harsher conditions (e.g., highly concentrated acid or base at high temperatures for extended periods), allowing for the selective cleavage of the ester.
Protocol 2.2: Selective Reduction to [4-(ethylcarbamoyl)phenyl]methanol
Reduction of the ester to a primary alcohol provides another synthetic handle. The resulting benzylic alcohol can be used in etherifications, oxidations to the aldehyde, or conversions to a benzylic halide. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective.
Experimental Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF and cool to 0 °C.
-
Ester Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature until TLC analysis confirms the absence of starting material.
-
Quenching: Carefully quench the reaction by cooling to 0 °C and sequentially adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure generates a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude alcohol.
-
Purification: Purify the product by column chromatography or recrystallization as needed.
Scientist's Note: While LiAlH₄ will reduce both esters and amides, esters are significantly more reactive. By using a controlled amount of reductant and carefully monitoring the reaction, it is often possible to achieve selective reduction of the ester. For conversion to the aldehyde, a less reactive hydride source like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) would be the reagent of choice.[7]
Section 3: Analytical Characterization and Reaction Monitoring
Rigorous analytical control is essential for ensuring the integrity of synthetic protocols.
Protocol 3.1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is an indispensable tool for qualitatively assessing reaction progress by observing the consumption of starting materials and the formation of products.[8]
Caption: Logical workflow for reaction monitoring using TLC.
Procedure:
-
Plate Preparation: On a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄), draw a light pencil line ~1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[8]
-
Spotting:
-
In the 'SM' lane, spot a dilute solution of the starting material.
-
In the 'RM' lane, spot a sample taken directly from the reaction mixture (quenched and diluted if necessary).
-
In the 'C' lane, spot both the starting material and the reaction mixture on top of each other.
-
-
Development: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline.[8]
-
Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm), as the aromatic ring will be UV-active. Circle the spots lightly with a pencil.[8]
-
Interpretation: The reaction is complete when the spot corresponding to the starting material is absent in the 'RM' lane. The product will appear as a new spot with a different Retention Factor (Rf).
| Compound | Example Mobile Phase | Expected Rf Value | Rationale |
| 4-(ethylcarbamoyl)benzoic acid | 50% EtOAc/Hexanes + 1% Acetic Acid | Low | The carboxylic acid is highly polar. Acetic acid is added to the eluent to suppress deprotonation and reduce streaking. |
| This compound | 30% EtOAc/Hexanes | Medium | The ester is less polar than the carboxylic acid. |
| [4-(ethylcarbamoyl)phenyl]methanol | 40% EtOAc/Hexanes | Low-Medium | The alcohol is more polar than the ester due to hydrogen bonding capability. |
Spectroscopic Characterization
-
¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons in the para-substituted pattern (two doublets), a singlet for the methyl ester, and a broad singlet or triplet for the amide N-H proton.
-
¹³C NMR: Key signals would include those for the two carbonyl carbons (ester and amide), the methyl ester carbon, the aromatic carbons, and the two carbons of the ethyl group.
-
IR Spectroscopy: Look for strong C=O stretching frequencies for the ester (~1720 cm⁻¹) and the amide (~1640 cm⁻¹, Amide I band), as well as an N-H stretch for the secondary amide (~3300 cm⁻¹).
Conclusion
This compound represents a valuable, albeit specialized, synthetic intermediate. Its preparation is straightforward via well-established amide coupling or esterification reactions. Once synthesized, its utility is demonstrated through the selective transformation of the methyl ester group into other key functionalities like carboxylic acids and primary alcohols, which are cornerstones of synthetic campaigns in drug discovery and materials science. The protocols and analytical methods detailed herein provide a robust framework for researchers and scientists to confidently synthesize, utilize, and characterize this versatile molecular building block.
References
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-
Quora - What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Quora. [Link]
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Organic Syntheses Procedure - Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [Link]
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Fisher Scientific - Amide Synthesis. Fisher Scientific. [Link]
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LibreTexts Chemistry - 22.6: Ester Chemistry. LibreTexts. [Link]
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PubMed Central (PMC) - Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information. [Link]
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The Emerging Potential of Methyl 4-(ethylcarbamoyl)benzoate in Medicinal Chemistry: A Guide for Researchers
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the development of novel therapeutics. Methyl 4-(ethylcarbamoyl)benzoate, a derivative of benzoic acid, represents a promising yet underexplored scaffold with significant potential for drug discovery. Its structure, featuring a methyl ester and an ethylamide group at the para positions of a benzene ring, offers a unique combination of hydrogen bonding capabilities, lipophilicity, and metabolic stability. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, providing insights into the potential applications of this compound and its derivatives, along with protocols to facilitate their synthesis and evaluation. While direct extensive research on this specific molecule is emerging, this guide will draw upon established findings from structurally analogous compounds to illuminate its potential in medicinal chemistry.
Core Rationale: The Chemical Logic Behind the Potential of this compound
The medicinal chemistry value of this compound stems from its distinct structural motifs:
-
The Benzamide Core: Benzamide derivatives are prevalent in a wide array of pharmacologically active compounds, exhibiting antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The amide linkage provides a rigid and planar unit capable of participating in crucial hydrogen bond interactions with biological targets.
-
The Methyl Ester: The methyl ester group can act as a key interaction point with target proteins and can be readily hydrolyzed by esterases in vivo, potentially serving as a pro-drug moiety to release a more active carboxylic acid.
-
The Ethyl Carbamoyl Group: The ethyl group provides a degree of lipophilicity, which can influence the compound's pharmacokinetic properties, such as cell membrane permeability and metabolic stability. The carbamate-like structure is also a recognized pharmacophore in various therapeutic agents.
This unique combination of functionalities makes this compound an attractive starting point for the design of enzyme inhibitors, receptor modulators, and other targeted therapies.
Potential Therapeutic Applications: An Analog-Based Exploration
Based on the known biological activities of structurally similar compounds, we can extrapolate the potential therapeutic applications of this compound.
As an Anticancer Agent
Numerous studies have highlighted the anticancer potential of N-substituted benzamide and benzoate derivatives. For instance, a series of N-substituted benzamide derivatives demonstrated significant anti-proliferative activities against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia).[2] The proposed mechanism for some of these compounds involves the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[2] The benzamide moiety can chelate the zinc ion in the active site of HDACs, leading to their inhibition.[2]
Furthermore, "Ethyl 4-[(4-methylbenzyl)oxy] benzoate", a structurally related benzoate derivative, has shown notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells.[1] This compound was found to inhibit cell growth and induce apoptosis.[1]
Structure-Activity Relationship (SAR) Insights:
SAR studies on related benzamide derivatives suggest that the nature of the substituent on the amide nitrogen and the substitution pattern on the phenyl ring are critical for anticancer activity.[3][4] Altering the length and branching of the alkyl chain on the carbamoyl group of this compound could modulate its potency and selectivity.
As an Antimicrobial Agent
Benzoate and benzamide derivatives have a long history of use as antimicrobial agents. Methyl benzoate itself has demonstrated antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5] The proposed mechanism involves the disruption of the bacterial cell membrane and interference with metabolic processes.[5]
More complex derivatives, such as ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoates, have shown significant antibacterial activity against a range of bacterial strains.[6] The antimicrobial efficacy of these compounds is often influenced by the specific substituents on the aromatic rings.[7]
Causality Behind Antimicrobial Action:
The lipophilic nature of the benzene ring allows these compounds to penetrate the lipid-rich bacterial cell membrane. Once inside, they can disrupt membrane integrity, leading to leakage of cellular contents and cell death. Additionally, the functional groups can interact with essential bacterial enzymes, inhibiting their function and halting bacterial growth.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from terephthalic acid monomethyl ester.
Workflow Diagram:
Caption: Synthetic route to this compound.
Materials:
-
Terephthalic acid monomethyl ester
-
Thionyl chloride (SOCl₂)
-
Ethylamine (EtNH₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Synthesis of Methyl 4-(chloroformyl)benzoate (Acyl Chloride Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend terephthalic acid monomethyl ester (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude methyl 4-(chloroformyl)benzoate is a yellowish oil or solid and is used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude methyl 4-(chloroformyl)benzoate from Step 1 in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve ethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the ethylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound against a cancer cell line (e.g., MCF-7).
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human breast cancer cell line (MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest the cells using trypsin-EDTA and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Comparative Data of Structurally Related Compounds
To provide a context for the potential activity of this compound, the following table summarizes the reported biological activities of some analogous compounds.
| Compound | Biological Activity | Target/Cell Line | Reported Value (IC₅₀/MIC) | Reference |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | Anticancer | Ehrlich Ascites Carcinoma (EAC) | Not specified as IC₅₀, but significant growth inhibition | [1] |
| N-substituted benzamide derivatives | Anticancer (HDAC inhibition) | MCF-7, A549, K562 | Ranged from low to high µM | [2] |
| Ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoates | Antibacterial | S. aureus, E. coli | Good to significant activity | [6] |
| Biotinyl-methyl 4-(amidomethyl)benzoate | Enzyme Inhibition (Biotinidase) | Human Biotinidase | 80% inhibition at 1 mM | Not available |
| Methyl Benzoate | Antibacterial | S. aureus, E. coli | MIC values reported in various studies | [5] |
Conclusion and Future Directions
This compound presents itself as a compelling scaffold for medicinal chemistry exploration. Drawing from the established anticancer and antimicrobial activities of its structural analogs, this compound holds significant promise for the development of novel therapeutic agents. The provided synthetic and biological evaluation protocols offer a foundational framework for researchers to initiate their investigations.
Future research should focus on:
-
Diverse Library Synthesis: Synthesizing a library of derivatives by modifying the alkyl chain on the carbamoyl group and introducing various substituents on the benzene ring to establish a comprehensive structure-activity relationship.
-
Broad-Spectrum Biological Screening: Evaluating the synthesized compounds against a wide range of cancer cell lines and microbial strains to identify lead candidates.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the active compounds to understand their mode of action.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.
By systematically exploring the chemical space around the this compound scaffold, the scientific community can unlock its full potential in the quest for new and effective medicines.
References
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2022-08-06). Available at: [Link]
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N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem. (n.d.). Available at: [Link]
-
What are the antibacterial properties of Methyl Benzoate? - Blog. (2025-06-27). Available at: [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC. (2021-11-25). Available at: [Link]
-
Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC. (n.d.). Available at: [Link]
- Process for the production of methyl benzoate - Google Patents. (n.d.).
-
1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed. (2015-05-21). Available at: [Link]
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Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters. (2025-07-03). Available at: [Link]
-
Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) - Juniper Publishers. (2020-12-01). Available at: [Link]
-
Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates - ResearchGate. (2017-07-15). Available at: [Link]
-
(PDF) Antineoplastic and Toxicological Studies of ethyl 4-[(4-methylbenzyl)oxy] benzoate complex (BNE) against EAC Cells In Swiss Albino Mice. (2024-01-26). Available at: [Link]
-
(PDF) Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. (2019-04-04). Available at: [Link]
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N-n-alkyl-3,4-dihydroxybenzamides as inhibitors of the trypanosome alternative oxidase: activity in vitro and in vivo - PubMed. (n.d.). Available at: [Link]
-
Synthesis of Benzothiazinophenothiazine Derivatives and their Antimicrobial Screening. (2014-12-18). Available at: [Link]
-
Synthesis, Characterization, Antimicrobial and Antitumor Activities of Sucrose Octa(N-ethyl)carbamate - PubMed. (n.d.). Available at: [Link]
-
Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC. (n.d.). Available at: [Link]
-
Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence - MDPI. (n.d.). Available at: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023-05-22). Available at: [Link]
-
Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed. (2025-05-17). Available at: [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (2025-05-04). Available at: [Link]
-
Synthesis and anticancer activity of novel water soluble benzimidazole carbamates - PubMed. (2018-01-20). Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (2021-08-01). Available at: [Link]
-
Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (2025-11-15). Available at: [Link]
-
Antibacterial susceptibility testing of test benzodiazepine. - ResearchGate. (n.d.). Available at: [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. (n.d.). Available at: [Link]
-
21.05 Mechanism-based Inhibition of Enzymes - YouTube. (2010-04-05). Available at: [Link]
-
Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem. (n.d.). Available at: [Link]
-
Synthesis of Methyl Benzoate Lab - YouTube. (2020-03-21). Available at: [Link]
-
Anti-oxidant and anti-bacterial activities of novel N'-arylmethylidene-2-(3, 4-dimethyl-5, 5-dioxidopyrazolo[4,3-c][2][8]benzothiazin-2(4H)-yl) acetohydrazides - PubMed. (n.d.). Available at: [Link]
-
5.4: Enzyme Inhibition - Chemistry LibreTexts. (2025-09-04). Available at: [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - NIH. (2025-10-14). Available at: [Link]
- The process of isolating methyl-4-formylbenzoate and dimethylterephtalate - Google Patents. (n.d.).
-
Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds - MDPI. (n.d.). Available at: [Link]
-
Antimicrobial Screening and Synthesis of Some Novel Benzo[a]phenothiazines and Ribofuranosides. - Semantic Scholar. (2006-03-01). Available at: [Link]
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(PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (n.d.). Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Available at: [Link]
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Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy | ACS Omega. (2026-01-26). Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of Methyl 4-(ethylcarbamoyl)benzoate
Welcome to the technical support center for Methyl 4-(ethylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Our approach is rooted in foundational chemical principles to empower you with the understanding to not only solve immediate challenges but also to proactively design more robust experimental protocols.
Understanding the Molecule: A Foundation for Solubility Troubleshooting
This compound possesses a unique molecular architecture that dictates its solubility behavior. The presence of a methyl ester and a secondary amide group attached to a central benzene ring creates a molecule with moderate polarity. The amide group can participate in hydrogen bonding as both a donor and an acceptor, while the methyl ester can only act as a hydrogen bond acceptor. The aromatic ring contributes to the molecule's lipophilicity. The interplay of these functional groups results in a compound that is a solid at room temperature and can present solubility challenges in both aqueous and some organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
While specific quantitative solubility data for this compound is not extensively published, we can predict its behavior based on its structural components and by comparing it to similar molecules like methylparaben and N-ethylbenzamide.
-
Aqueous Solubility: Expected to be low. The hydrophobic benzene ring and the overall molecular size counteract the hydrophilic contributions of the amide and ester groups. Small amides and esters exhibit some water solubility, but this decreases significantly as the carbon chain length increases[1].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to have good solubility. These solvents can effectively solvate the polar amide and ester functionalities. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective for dissolving compounds with poor aqueous solubility[2][3].
-
Alcohols (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. The hydroxyl group of the alcohol can hydrogen bond with the amide and ester groups of the solute.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. These solvents are less polar than alcohols but can still interact with the solute.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the significant polarity of the amide and ester groups.
Q2: I'm observing a precipitate when I dilute my DMSO stock solution of this compound into an aqueous buffer for a biological assay. What is happening and how can I prevent this?
This is a common issue known as "precipitation upon dilution" and occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into a solvent system where it has poor solubility (like an aqueous buffer). This can lead to inaccurate and unreliable results in biological assays[4][5].
Causality: The DMSO is miscible with the aqueous buffer, but the compound itself is not. As the DMSO concentration decreases upon dilution, the solvating power of the mixture for your compound drops, causing it to precipitate out of the solution.
Troubleshooting Steps:
-
Optimize the DMSO Concentration: Determine the highest final concentration of DMSO that is tolerated by your assay system without affecting the biological outcome. Then, prepare your dilutions to not exceed this concentration.
-
Use Co-solvents: Incorporating a co-solvent that is miscible with both water and your compound can help maintain solubility. Ethanol or propylene glycol can be effective choices.
-
Employ Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to form micelles that encapsulate the compound and keep it in solution.
-
Consider Formulation Strategies: For in vivo studies or more complex applications, formulation techniques such as complexation with cyclodextrins or the use of lipid-based delivery systems may be necessary to enhance aqueous bioavailability[6].
Troubleshooting Guides
Guide 1: Initial Dissolution Failure in a Chosen Solvent
Scenario: You are attempting to dissolve this compound in a solvent for the first time, and it is not fully dissolving at your target concentration.
Step-by-Step Protocol:
-
Verification of Material: Confirm the identity and purity of your this compound. Impurities can sometimes affect solubility.
-
Incremental Solubilization:
-
Start with a small amount of the compound and gradually add the solvent while vortexing or stirring.
-
Observe for any signs of dissolution.
-
-
Application of Gentle Heat:
-
Gently warm the mixture in a water bath. Increased temperature often enhances solubility. Be cautious not to exceed the boiling point of the solvent or degrade the compound.
-
-
Sonication:
-
Use a bath sonicator to provide mechanical agitation. This can help to break up solid aggregates and increase the surface area for dissolution.
-
-
Solvent Polarity Adjustment:
-
If the compound remains insoluble, consider a solvent with a different polarity. Refer to the predicted solubility profile in the FAQs.
-
For nonpolar solvents, try adding a small amount of a more polar co-solvent. For polar solvents, a less polar co-solvent might be beneficial in some cases.
-
Guide 2: Systematic Solubility Screening Protocol
To proactively address solubility and avoid downstream issues, a systematic solubility screen is recommended.
Experimental Protocol:
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexanes).
-
Sample Preparation:
-
Accurately weigh a small, consistent amount of this compound (e.g., 1-5 mg) into separate, small, clear vials.
-
-
Solvent Addition:
-
Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
-
Observation and Agitation:
-
Vortex the vial for 30-60 seconds.
-
Visually inspect for dissolution against a dark background.
-
-
Incremental Solvent Addition:
-
If the compound is not fully dissolved, add another measured volume of the solvent and repeat the agitation and observation steps.
-
Continue this process until the compound dissolves or a maximum solvent volume is reached.
-
-
Data Recording:
-
Record the approximate solubility in terms of mg/mL for each solvent.
-
Categorize the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
-
Data Presentation:
| Solvent | Predicted Polarity | Predicted Solubility |
| Water | High | Low |
| Methanol | High | Moderate to High |
| Ethanol | High | Moderate to High |
| Acetone | Medium-High | High |
| Dichloromethane | Medium | Moderate |
| Toluene | Low | Low |
| Hexanes | Low | Very Low |
Visualizing Key Concepts
Logical Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for addressing solubility challenges.
Impact of Solvent Polarity on Solute-Solvent Interactions
Caption: A simplified diagram illustrating solute-solvent interactions.
References
- Sarker, S. D., & Nahar, L. (2007). Chemistry for Pharmacy Students: General, Organic, and Natural Product Chemistry. John Wiley & Sons.
-
Science Ready. (n.d.). Amides. Retrieved from [Link]
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ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(5), 543. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL PARABEN. Retrieved from [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
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PMC. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]
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Angene. (n.d.). This compound. Retrieved from [Link]
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Net-Inform. (n.d.). Removal of unreacted starting materials in N-ethylbenzamide... Retrieved from [Link]
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NIH. (n.d.). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Retrieved from [Link]
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ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 7.4 Esters and Amides – Introductory Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
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MedCrave online. (2017). Solubility: a speed–breaker on the drug discovery highway. Retrieved from [Link]
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PubChem. (n.d.). Methylparaben. Retrieved from [Link]
-
ResearchGate. (2013). How can I know from the structure of the compound if there will be degradation while studying the solubility of it? Retrieved from [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]
-
Agilent. (n.d.). Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Retrieved from [Link]
-
PNAS. (n.d.). Total synthesis of the marine cyanobacterial cyclodepsipeptide apratoxin A. Retrieved from [Link]
Sources
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- 2. wjbphs.com [wjbphs.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility: a speed–breaker on the drug discovery highway - MedCrave online [medcraveonline.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-(ethylcarbamoyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(ethylcarbamoyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this common yet nuanced urea synthesis. Our goal is to move beyond rote procedural steps and delve into the chemical principles that govern yield and purity, empowering you to make informed decisions in your laboratory work.
The primary synthetic route involves the nucleophilic addition of Methyl 4-aminobenzoate to Ethyl isocyanate. While straightforward in principle, this reaction is sensitive to several factors that can lead to diminished yields and the formation of persistent impurities. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Section 1: Pre-Reaction Troubleshooting: Reagents & Setup
Proper preparation is paramount. Issues that arise during the reaction often have their roots in the quality of the starting materials and the rigor of the experimental setup.
Question: My reaction yield is consistently low, and I isolate a significant amount of a white, insoluble byproduct. What is it and how can I prevent its formation?
Answer: This is the most common issue in this synthesis. The white, insoluble solid is almost certainly N,N'-diethylurea . This byproduct forms when ethyl isocyanate, a highly reactive electrophile, reacts with trace amounts of water instead of your desired amine.[1][2]
-
Causality: Isocyanates are extremely sensitive to moisture. The reaction between ethyl isocyanate and water forms an unstable carbamic acid, which quickly decarboxylates to yield ethylamine.[1] This newly formed ethylamine is nucleophilic and will rapidly react with another molecule of ethyl isocyanate to produce the highly symmetric and often insoluble N,N'-diethylurea.
-
Preventative Measures:
-
Solvent Purity: Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry your solvent over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone ketyl for ethereal solvents, or calcium hydride for hydrocarbons and chlorinated solvents). Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
Glassware: Ensure all glassware is rigorously dried before use, either by oven-drying (120°C overnight) or flame-drying under vacuum.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Ensure your Methyl 4-aminobenzoate is dry. If it has been stored for a long time, consider drying it in a vacuum oven before use.
-
Section 2: In-Reaction Troubleshooting: Execution & Monitoring
Careful control of reaction parameters is crucial for maximizing the formation of the desired product over side reactions.
Question: The reaction seems to be very slow or stalls before all the starting material is consumed. What factors influence the reaction rate?
Answer: The rate of reaction is primarily influenced by temperature, concentration, and the nucleophilicity of the amine.
-
Temperature Control: The reaction is typically performed at room temperature or slightly below (0°C to RT). While heating can increase the rate, it can also promote side reactions, such as the formation of biurets (reaction of the product urea with another isocyanate molecule).[3] A slow, controlled addition of the ethyl isocyanate to the solution of methyl 4-aminobenzoate at 0°C can help manage the initial exotherm and improve selectivity.
-
Stoichiometry and Addition Order:
-
It is standard practice to use a slight excess (1.05-1.1 equivalents) of the ethyl isocyanate to ensure complete consumption of the more valuable amine.
-
Crucial Tip: Always add the isocyanate solution dropwise to the amine solution. This maintains a low instantaneous concentration of the isocyanate, minimizing its self-reaction or reaction with trace water.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). This provides a direct visualization of the consumption of starting materials and the formation of the product.
| Compound | Typical Rf Value (3:1 Hexanes:Ethyl Acetate) | Visualization |
| Methyl 4-aminobenzoate | ~0.4 - 0.5 | UV active, may stain with KMnO4 |
| This compound | ~0.2 - 0.3 | UV active |
| N,N'-diethylurea | Often remains at the baseline or streaks | May be visible with certain stains (e.g., p-anisaldehyde) |
Note: Rf values are approximate and can vary based on the exact TLC plate, solvent system, and spotting concentration.
Section 3: Post-Reaction Troubleshooting: Work-up & Purification
Proper isolation and purification are critical for obtaining a high-purity final product.
Question: My crude product is an oily residue that is difficult to crystallize. How can I effectively purify my product?
Answer: The difficulty in crystallization often points to the presence of impurities. The primary methods for purification are recrystallization or column chromatography.
-
Step-by-Step Recrystallization Protocol:
-
Quenching: After the reaction is complete (as determined by TLC), quench any remaining isocyanate by adding a small amount of methanol or isopropanol.
-
Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Initial Wash: Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4][5]
-
Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for this compound include:
-
Ethyl acetate/Hexanes mixture
-
Ethanol/Water mixture
-
Toluene
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If using a co-solvent system (like EtOAc/Hexanes), dissolve in the more polar solvent (EtOAc) and slowly add the less polar solvent (Hexanes) until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Question: I still see impurities in my NMR spectrum after recrystallization. What is the next step?
Answer: If recrystallization fails to yield a pure product, flash column chromatography is the most effective alternative.
-
Recommended Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The optimal solvent system should be determined by TLC first.
-
Visualizing the Chemistry: Reaction Pathways & Workflow
Understanding the desired reaction in the context of its most common side reaction is key to troubleshooting.
Caption: Key reaction pathways in the synthesis.
General Experimental Workflow
The following diagram outlines a robust workflow designed to minimize side reactions and maximize yield.
Caption: Recommended experimental workflow.
Frequently Asked Questions (FAQs)
-
Q1: Can I use a base to catalyze the reaction?
-
A1: While some urea formations can be base-catalyzed, it is generally not necessary or recommended for this specific reaction. The reaction between an amine and an isocyanate is typically fast and efficient without a catalyst.[6] Adding a base, especially a nucleophilic one, can introduce competing side reactions.
-
-
Q2: What is the expected yield for this reaction?
-
A2: With careful control of moisture and reaction conditions, yields can be quite high, often in the range of 85-95% or greater. Yields below 70% typically indicate significant issues with moisture control leading to byproduct formation.
-
-
Q3: The product is reported as a solid, but mine is an oil. Why?
-
A3: This is almost always due to impurities depressing the melting point. Pure this compound is a white solid. An oily or waxy consistency indicates the need for more rigorous purification as outlined in Section 3.
-
-
Q4: Can I use an alternative to ethyl isocyanate?
-
A4: Yes, though it often involves more steps. For instance, one could react methyl 4-aminobenzoate with phosgene or a phosgene equivalent (like triphosgene) to form an intermediate isocyanate, which could then be reacted with ethylamine. However, these reagents are significantly more hazardous than ethyl isocyanate. Another approach involves the Curtius, Hofmann, or Lossen rearrangement of a corresponding amide, acid, or hydroxamic acid derivative, but this adds considerable synthetic complexity.[7] For a direct and efficient synthesis, the reaction with ethyl isocyanate remains the most practical method.
-
References
-
RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
National Institutes of Health. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC. [Link]
-
SlidePlayer. Preparation of Methyl Benzoate. [Link]
-
Musgrave, R. (2020). Synthesis of Methyl Benzoate Lab. YouTube. [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. [Link]
-
ResearchGate. (2023). Energy profile of the decomposition reaction of diethyl urea into ethyl isocyanate and ethyl amine. [Link]
-
Organic-chemistry.org. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
- Google Patents. Process for preparing methyl 4-(aminomethyl)
-
Organic Syntheses. ethyl 4-aminobenzoate. [Link]
-
ResearchGate. Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea. [Link]
- Google Patents. (2021).
-
ResearchGate. Urea formation via reaction of an isocyanate with an amine. [Link]
-
PrepChem.com. Synthesis of 4-methyl-benzoic acid methyl ester. [Link]
-
National Institutes of Health. Ethyl 4-amino-3-methylbenzoate. [Link]
-
YouTube. (2025). Chemistry Class Ethyl Isocyanide Reaction JEE 12th Chemistry Amines. [Link]
-
ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]
-
Supporting Information. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. [Link]
-
MOST Wiedzy. (2023). Challenges and recent advances in bio-based isocyanate production. [Link]
-
ResearchGate. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. [Link]
-
MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ethyl Aminobenzoate?. [Link]
-
ResearchGate. Reaction of Isocyanates with amines. [Link]
-
ResearchGate. Isocyanate reactions in and with N,N-dimethylformamide. [Link]
Sources
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- 2. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Technical Support Center: Methyl 4-(ethylcarbamoyl)benzoate
Welcome to the dedicated technical support guide for Methyl 4-(ethylcarbamoyl)benzoate. This document provides in-depth information, troubleshooting advice, and frequently asked questions concerning the stability and storage of this compound. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to ensure the integrity and reliability of their experiments.
Compound Overview and Intrinsic Stability
This compound is a bifunctional molecule featuring a methyl ester and a secondary amide attached to a central benzene ring. Understanding these two functional groups is paramount to predicting its chemical behavior.
-
Amide Group (-CONH-): The amide bond is exceptionally stable due to resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[1][2] This stability, fundamental to the structure of proteins, means the amide linkage in this molecule is highly resistant to degradation under typical laboratory conditions.[2][3]
-
Methyl Ester Group (-COOCH₃): In contrast, the methyl ester is the more chemically labile site of the molecule. It is susceptible to hydrolysis, particularly in the presence of water, and this reaction can be catalyzed by both acids and bases.[4][5]
Therefore, the primary stability concern for this compound is the hydrolysis of the methyl ester, not the amide.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For maximal stability, the solid compound should be stored under controlled conditions that minimize exposure to environmental factors that can promote degradation.
| Parameter | Recommendation | Rationale |
| Temperature | ≤15°C, in a cool and dark place.[6] | Lower temperatures slow the rate of all chemical reactions, including potential degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | While not strictly required for short-term storage, an inert atmosphere prevents slow oxidation over many months or years. |
| Moisture | In a desiccator with a suitable desiccant. | The primary degradation pathway is hydrolysis of the methyl ester; minimizing exposure to ambient moisture is critical.[7] |
| Container | Tightly sealed, amber glass vial.[6] | Prevents moisture and air ingress and protects from light, which can catalyze degradation of aromatic compounds. |
Q2: How should I prepare and store stock solutions of this compound?
The stability of this compound in solution is highly dependent on the choice of solvent and storage temperature.
-
Solvent Selection: Use dry, aprotic solvents such as anhydrous DMSO, DMF, or Dioxane. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification. Absolutely avoid aqueous buffers or solutions containing acids or bases for storage.
-
Preparation: Prepare solutions under an inert atmosphere if possible, using solvents from a freshly opened bottle or a solvent purification system to ensure minimal water content.
-
Storage: Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can introduce atmospheric moisture into the solution.
Q3: What are the primary chemical incompatibilities?
To prevent rapid degradation or hazardous reactions, avoid the following:
-
Strong Acids & Bases: Both will catalyze the hydrolysis of the methyl ester.[4][7] Strong bases are particularly effective at promoting this reaction (saponification).
-
Strong Oxidizing Agents: Reagents like peroxides or permanganates can react with the aromatic ring and the ethyl group.[7][8]
-
Water: As the key reactant in hydrolysis, direct or prolonged contact with water or aqueous solutions should be avoided during storage.[7]
Q4: What are the visual or analytical signs of compound degradation?
Degradation primarily yields 4-(ethylcarbamoyl)benzoic acid and methanol.
-
Visual Signs: The pure compound is a white to off-white solid. A change in color (e.g., to yellow or brown) or texture (clumping, becoming sticky) can indicate degradation or contamination.
-
Solubility Issues: The degradation product, the carboxylic acid, has different solubility properties than the parent ester. If you observe difficulty dissolving the compound in a solvent it was previously soluble in, degradation may have occurred.
-
Analytical Confirmation: The most reliable methods are analytical. A periodic purity check via HPLC, LC-MS, or ¹H NMR is recommended for lots stored over extended periods. In ¹H NMR, the appearance of a new broad singlet corresponding to the carboxylic acid proton and the disappearance of the methyl ester singlet (~3.9 ppm) are clear indicators of hydrolysis.
Troubleshooting Guide
This section addresses common problems encountered during experimentation that may be linked to the stability of this compound.
Problem 1: Inconsistent or non-reproducible results in biological or chemical assays.
| Potential Cause | Troubleshooting Step | Explanation |
| Degraded Stock Solution | Prepare a fresh stock solution from solid material. If the problem persists, use the protocol below to test the purity of the solid. | Solutions, especially if improperly stored, can degrade faster than the solid. Repeated freeze-thaw cycles are a common culprit. |
| Hydrolysis During Experiment | Review your experimental buffer/media. If the pH is acidic or basic, or if the experiment is run in an aqueous medium for a prolonged time at elevated temperatures, the compound may be degrading during the assay. | The methyl ester can hydrolyze under assay conditions. Consider running a time-course stability study in your assay buffer using HPLC to quantify degradation. |
Problem 2: The solid compound appears discolored or clumpy.
| Potential Cause | Troubleshooting Step | Explanation |
| Improper Storage | Verify that the compound has been stored in a tightly sealed container inside a desiccator and protected from light. | Clumping is often a sign of moisture absorption, a prelude to hydrolysis. Discoloration can indicate oxidative or photolytic degradation. |
| Lot Purity | Perform a purity check using TLC, HPLC, or NMR (see protocol below). | Do not assume the starting material is 100% pure. Always validate the purity of a new or old batch before critical experiments. |
Self-Validating Protocols & Workflows
Trust in your results begins with trust in your reagents. The following protocols are designed to help you validate the integrity of your this compound.
Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
This method allows for a quick visual check for the presence of the more polar carboxylic acid degradation product.
-
Prepare Samples: Dissolve a small amount (~1 mg) of your this compound in ~0.5 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). If you have a known pure reference standard, prepare it in the same manner.
-
Spot the TLC Plate: Using a capillary tube, spot your sample and the reference standard (if available) on a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing a suitable mobile phase. A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate.
-
Visualize: Remove the plate, allow the solvent to evaporate, and visualize the spots under a UV lamp (254 nm).
-
Interpret the Results:
-
Pure Compound: You should see a single, well-defined spot.
-
Degraded Compound: You will likely see a primary spot corresponding to the starting material and a second spot with a lower Rf value (closer to the baseline) corresponding to the more polar 4-(ethylcarbamoyl)benzoic acid.
-
Workflow Diagram: Troubleshooting Compound Stability
The following diagram outlines a logical workflow for diagnosing potential stability issues with your compound.
Caption: Decision tree for troubleshooting experimental issues.
Mechanistic Insight: Degradation Pathway
The most probable non-biological degradation pathway for this molecule is the hydrolysis of the methyl ester. This can occur under both acidic and basic conditions, proceeding through different mechanisms.
Caption: Primary degradation via methyl ester hydrolysis.
This reaction is generally slow with pure water but is significantly accelerated by the presence of acid or base.[4][7][9] This underscores the critical importance of storing the compound in a dry state and using anhydrous, neutral solvents for stock solutions.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab? Retrieved from [Link]
-
Eawag-BBD. (n.d.). Benzoate Degradation Pathway. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
ECHA. (n.d.). Methyl benzoate - Registration Dossier. Retrieved from [Link]
-
ResearchGate. (n.d.). The transformation of benzoate and (o-, m-, p-,) methylbenzoate to catechol and (3-, 4-) methylcatechol. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Methyl 4-ethyl benzoate. Retrieved from [Link]
-
KEGG. (n.d.). Benzoate degradation - Reference pathway. Retrieved from [Link]
-
YouTube. (2025). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Frontiers. (n.d.). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
KEGG PATHWAY. (n.d.). map00362. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Retrieved from [Link]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nj.gov [nj.gov]
- 8. chemos.de [chemos.de]
- 9. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 4-(ethylcarbamoyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(ethylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to support your experimental success.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low to No Product Yield
You've completed the reaction, but analysis (TLC, LC-MS, NMR) shows a low yield of the desired this compound or none at all.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Ineffective Amide Coupling | The formation of the amide bond is the crucial step. This typically involves the reaction of a carboxylic acid derivative with an amine. If the carboxylic acid is not sufficiently activated, or if the amine is not nucleophilic enough, the reaction will not proceed efficiently.[1][2] | Option 1 (Acid Chloride Route): Convert 4-(methoxycarbonyl)benzoic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The acid chloride is highly reactive and will readily react with ethylamine. Ensure the reaction is carried out under anhydrous conditions and in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl byproduct.[3] Option 2 (Coupling Reagents): Employ modern coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).[5][6] These reagents form an active ester in situ, which then reacts with ethylamine. This method is often milder and tolerates a wider range of functional groups. |
| Starting Material Degradation | The starting materials, particularly if using an activated form of the carboxylic acid, can be sensitive to moisture and may degrade over time. | Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | An improper molar ratio of reactants can lead to incomplete conversion. Using a slight excess of the amine is common, but a large excess can sometimes complicate purification. | Carefully calculate and measure the molar equivalents of your starting materials and reagents. A typical starting point is 1.0 equivalent of the carboxylic acid, 1.1-1.2 equivalents of the amine, and 1.1-1.2 equivalents of the coupling agent/base. |
| Suboptimal Reaction Temperature | Amide bond formation can be temperature-sensitive. Some coupling reactions proceed well at room temperature, while others may require cooling to control exotherms or heating to overcome activation energy barriers.[7] | If using an acid chloride, the initial reaction with the amine is often performed at 0 °C and then allowed to warm to room temperature.[4] For coupling reagents, reactions are typically run at room temperature.[8] If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be attempted, but monitor for side product formation. |
Problem 2: Presence of Significant Impurities in the Crude Product
Your reaction has proceeded, but the crude product is contaminated with one or more significant impurities, complicating purification.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Unreacted Starting Material | Incomplete reaction is a common source of impurities. This could be due to any of the reasons listed for low yield. | Re-evaluate the reaction conditions (time, temperature, stoichiometry). Consider increasing the reaction time or temperature moderately. Ensure efficient mixing. |
| Hydrolysis of the Ester | The methyl ester group is susceptible to hydrolysis, especially under basic or acidic conditions, to form the corresponding carboxylic acid.[9][10][11] This is particularly relevant during aqueous workup. | During the workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for washing instead of stronger bases like NaOH or KOH.[12] Minimize the contact time with aqueous layers. |
| Side Reactions from Coupling Reagents | Coupling reagents can sometimes lead to the formation of byproducts. For example, EDC can form an N-acylurea byproduct if the activated ester does not react with the amine in a timely manner. | Add the amine to the reaction mixture shortly after the carboxylic acid and coupling agent have been mixed to allow for the formation of the active ester. The use of additives like HOBt can suppress the formation of N-acylurea. |
| Formation of Di-ethyl Urea | If using ethyl isocyanate as a starting material, it can react with any water present to form an unstable carbamic acid, which then decomposes to ethylamine and carbon dioxide. The ethylamine can then react with more ethyl isocyanate to form di-ethyl urea. | Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents. |
Problem 3: Difficulty in Product Purification and Isolation
You have obtained a crude product, but isolating the pure this compound is proving challenging.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Product is an Oil or Low-Melting Solid | Some organic compounds do not readily crystallize, making isolation by filtration difficult.[13] | Recrystallization: If the product is a solid but reluctant to crystallize, try different solvent systems. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents to try include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water. Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization. Column Chromatography: If recrystallization fails, flash column chromatography is the most effective method for purifying non-crystalline or oily products. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. |
| Co-elution of Impurities | During column chromatography, an impurity may have a similar polarity to the product, causing them to elute together. | Optimize Chromatography Conditions: Try a different solvent system with different polarities or selectivities (e.g., using dichloromethane/methanol or toluene/acetone). You can also try a different stationary phase, such as alumina. Chemical Treatment: If the impurity is an unreacted carboxylic acid, you can often remove it with a basic wash (e.g., NaHCO₃ solution) during the workup before chromatography.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main approaches to synthesizing this molecule:
-
Amide Coupling: This is the most common and versatile method. It starts with a derivative of benzoic acid that already contains the methyl ester. The carboxylic acid at the 4-position is then coupled with ethylamine.
-
Reaction with Isocyanate: This route involves reacting a methyl benzoate derivative containing an amino group with ethyl isocyanate.
-
Starting Material: Methyl 4-aminobenzoate.
-
Reagent: Ethyl isocyanate.
-
Q2: What is the mechanism of the Fischer esterification, and could it be a source of problems?
The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[14][15][16] The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the alcohol.[17] While not a direct step in the primary synthesis of the target molecule (assuming you start with a methyl benzoate derivative), if your synthesis starts from 4-(ethylcarbamoyl)benzoic acid and you attempt to esterify it with methanol, you would be performing a Fischer esterification. This reaction is an equilibrium process, and driving it to completion requires removing the water byproduct or using a large excess of the alcohol.[14]
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside your starting materials on a TLC plate. A good solvent system (e.g., 30-50% ethyl acetate in hexanes) should show the disappearance of the starting material spot and the appearance of a new spot for the product. Staining with potassium permanganate or visualization under UV light can help identify the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: What are the key safety precautions I should take?
-
Reagent Handling: Many reagents used in amide synthesis are corrosive, irritant, or toxic. For example, thionyl chloride is highly corrosive and reacts violently with water.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethylamine: Ethylamine is a flammable and volatile gas/liquid with a strong ammonia-like odor. It is corrosive and can cause severe skin and eye irritation.[18][19][20] Handle it with care in a fume hood.
-
Pressure Build-up: Some reactions may generate gaseous byproducts (e.g., HCl from acid chloride formation), which can cause pressure to build up in a sealed vessel. Ensure your reaction setup is appropriately vented or equipped with a drying tube.
Experimental Workflow and Visualization
Standard Protocol: Amide Coupling via Acid Chloride
This protocol outlines a standard procedure for the synthesis of this compound starting from 4-(Methoxycarbonyl)benzoic acid.
Step 1: Formation of the Acid Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 4-(Methoxycarbonyl)benzoic acid (1.0 eq) and dichloromethane (DCM) as the solvent.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[3]
-
Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude methyl 4-(chlorocarbonyl)benzoate is often used directly in the next step.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in anhydrous DCM and cool the solution in an ice bath.
-
In a separate flask, dissolve ethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the ethylamine solution to the acid chloride solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Workflow Diagram
The following diagram illustrates the key decision points and workflow for the synthesis and troubleshooting process.
Caption: A workflow diagram for the synthesis and troubleshooting of this compound.
References
- Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
- SlidePlayer. (n.d.). Preparation of Methyl Benzoate.
- Salahaddin University-Erbil. (2023-2024).
- YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo.
- National Institutes of Health. (n.d.). Ethyl 4-amino-3-methylbenzoate.
- ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
- YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism.
- ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?.
- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
- Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Flinn Scientific. (2015, January 20). Ethyl 4-Aminobenzoate Safety Data Sheet (SDS).
- Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- PrepChem.com. (n.d.). Synthesis of Methyl 4-Acetylbenzoate.
- Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - Ethyl 4-aminobenzoate.
- National Institutes of Health. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
- Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- National Institutes of Health. (n.d.). Methyl Benzoate.
- Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
- PubMed. (2023, April 12). Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches.
- Master Organic Chemistry. (n.d.). Formation of Amides From Esters.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - Ethyl 4-aminobenzoate.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. homework.study.com [homework.study.com]
- 11. quora.com [quora.com]
- 12. prepchem.com [prepchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
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- 15. mdpi.com [mdpi.com]
- 16. academics.su.edu.krd [academics.su.edu.krd]
- 17. youtube.com [youtube.com]
- 18. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-(ethylcarbamoyl)benzoate
Welcome to the technical support center for the synthesis and optimization of Methyl 4-(ethylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during its preparation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its efficient synthesis with high purity is crucial for the successful development of new therapeutics. The most common synthetic route involves the formation of an amide bond between methyl 4-(chloroformyl)benzoate or a related activated carboxylic acid and ethylamine. This guide will focus on optimizing this critical step, addressing potential challenges, and providing solutions to ensure a successful and reproducible synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
1. Low or No Product Yield
Question: I am getting a very low yield of my desired product, this compound. What are the possible reasons and how can I improve it?
Answer:
Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
-
Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution:
-
Reaction Time: Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature: The reaction may require heating. Gradually increase the reaction temperature, but be mindful of potential side reactions or decomposition of starting materials or product. Optimization of reaction parameters like temperature and solvent is crucial.[1]
-
Stoichiometry: Ensure the correct stoichiometry of reactants. While a 1:1 molar ratio of the acid chloride and amine is theoretically required, using a slight excess (1.1-1.2 equivalents) of ethylamine can sometimes drive the reaction to completion, especially if the amine is volatile or prone to side reactions.
-
-
-
Cause 2: Inactive Starting Material. The methyl 4-(chloroformyl)benzoate may have degraded.
-
Solution: Acyl chlorides are highly reactive and sensitive to moisture. Ensure that the methyl 4-(chloroformyl)benzoate is fresh or has been stored under anhydrous conditions. If in doubt, it is best to use a freshly prepared or newly purchased batch.
-
-
Cause 3: Inefficient Amide Coupling Conditions. If you are using a carboxylic acid and a coupling reagent instead of an acyl chloride, the coupling efficiency might be low.
-
Solution:
-
Coupling Reagent: Select an appropriate coupling reagent. For sterically hindered or electronically challenging substrates, more potent coupling agents may be required.[2] A common and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxy-7-azabenzotriazole (HOAt).[3][4]
-
Base: The choice and amount of base are critical. A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the acid formed during the reaction. Use at least one equivalent of the base.
-
-
-
Cause 4: Product Loss During Work-up and Purification. Significant amounts of the product can be lost during the extraction and purification steps.
-
Solution:
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Perform multiple extractions with a suitable organic solvent to maximize recovery.[5][6]
-
Purification: If using column chromatography, choose an appropriate solvent system to ensure good separation of the product from impurities. Recrystallization is often an effective method for purifying the final product and can lead to high recovery of pure material.[5]
-
-
2. Presence of Impurities in the Final Product
Question: My final product shows impurities when analyzed by NMR or LC-MS. What are the likely side products and how can I avoid them?
Answer:
The formation of impurities is a common challenge in amide bond formation. Understanding the potential side reactions is key to minimizing their formation.
-
Side Product 1: Unreacted Starting Material. The most common impurity is unreacted methyl 4-aminobenzoate or the carboxylic acid starting material.
-
Reason: Incomplete reaction.
-
Solution: As discussed in the low yield section, ensure the reaction goes to completion by optimizing reaction time, temperature, and stoichiometry. During work-up, an acidic wash can help remove unreacted amine, and a basic wash can remove unreacted carboxylic acid.[7]
-
-
Side Product 2: Diacylation of Ethylamine. If using an excess of the acyl chloride, it's possible to form a diacylated amine.
-
Reason: Incorrect stoichiometry.
-
Solution: Use a slight excess of the ethylamine rather than the acyl chloride. Careful, slow addition of the acyl chloride to the solution of ethylamine can also minimize this side reaction.
-
-
Side Product 3: Hydrolysis of the Acyl Chloride. Methyl 4-(chloroformyl)benzoate can react with any moisture present to form the corresponding carboxylic acid, methyl 4-(carboxy)benzoate.
-
Reason: Presence of water in the reaction.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Side Product 4: Side reactions from coupling reagents. Some coupling reagents can lead to the formation of byproducts that are difficult to remove.
-
Solution: Choose a coupling reagent that generates water-soluble byproducts, which can be easily removed during the aqueous work-up. For example, the urea byproduct formed from EDC is often water-soluble.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: The choice of solvent is critical for the success of the amidation reaction. Aprotic solvents are generally preferred to avoid reaction with the acyl chloride or interference with the coupling reagents.
| Solvent | Rationale |
| Dichloromethane (DCM) | An excellent choice due to its inertness and ability to dissolve a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Another good aprotic solvent. Anhydrous THF is recommended.[8] |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent that can be useful for dissolving less soluble starting materials. However, it can be difficult to remove during work-up. |
Q2: What is the optimal temperature for the reaction?
A2: The optimal temperature depends on the reactivity of the starting materials. For the reaction of methyl 4-(chloroformyl)benzoate with ethylamine, the reaction is often exothermic and can be performed at room temperature or even cooled to 0 °C to control the reaction rate and minimize side reactions. If using a carboxylic acid with a coupling reagent, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.[8]
Q3: How should I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting materials and the product. The disappearance of the limiting starting material spot and the appearance of the product spot indicate the progress of the reaction. For more quantitative analysis, HPLC can be used.
Q4: What is the best method for purifying the final product?
A4: The purification method will depend on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization is an excellent method for obtaining highly pure material.[5]
-
Silica Gel Column Chromatography: This is a versatile method for separating the product from a variety of impurities.[9] A gradient of ethyl acetate in hexane is often a good starting point for the elution.
Experimental Workflow
Below is a generalized experimental protocol for the synthesis of this compound.
Step 1: Reaction Setup
-
To a solution of ethylamine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM) at 0 °C, add a solution of methyl 4-(chloroformyl)benzoate (1.0 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
Step 2: Work-up
-
Once the reaction is complete, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO3) to remove any acidic impurities, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.
Step 4: Characterization
-
Confirm the structure and purity of the final product using analytical techniques such as NMR, LC-MS, and IR spectroscopy.
Visualizing the Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Methyl 4-(ethylcarbamoyl)benzoate
Welcome to the dedicated technical support center for Methyl 4-(ethylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, ensuring the integrity and success of your research.
Introduction to the Stability of this compound
This compound is a molecule possessing two primary functional groups susceptible to degradation: a methyl ester and an N-substituted amide (ethylcarbamoyl group). Understanding the stability of this compound under various stress conditions is paramount for developing robust analytical methods, stable formulations, and ensuring the safety and efficacy of related pharmaceutical products. Forced degradation studies are a critical tool to elucidate potential degradation pathways and products.[1][2] This guide will walk you through the expected degradation pathways and provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most susceptible sites on the molecule are the methyl ester and the ethylcarbamoyl (amide) linkage. Therefore, the primary degradation pathway is hydrolysis. Under both acidic and basic conditions, the molecule can hydrolyze at either or both of these sites.
Q2: What are the expected products of hydrolytic degradation?
A2: Depending on the conditions, you can expect the following degradation products:
-
Hydrolysis of the methyl ester: This yields 4-(ethylcarbamoyl)benzoic acid and methanol.
-
Hydrolysis of the amide bond: This results in methyl 4-aminobenzoate and ethylamine.
-
Complete hydrolysis: Under harsh conditions, both functional groups can hydrolyze, yielding terephthalic acid (benzene-1,4-dicarboxylic acid), methanol, and ethylamine.
Q3: How stable is the amide bond in this compound compared to the ester bond?
A3: Generally, amides are more resistant to hydrolysis than esters.[3] Therefore, under mild hydrolytic conditions, you may observe preferential cleavage of the methyl ester. However, under more forceful conditions (e.g., prolonged heating with strong acid or base), both bonds will likely cleave.[4][5]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, the compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration in a tightly sealed container is recommended.
Troubleshooting Guides
This section provides practical solutions to common issues encountered during the analysis and handling of this compound and its degradation products.
Guide 1: Unexpected Peaks in HPLC Analysis
Problem: You observe unexpected peaks in your HPLC chromatogram when analyzing a sample of this compound.
Possible Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| On-column Degradation | Investigate the pH and temperature of your mobile phase and column. Consider using a mobile phase with a more neutral pH and operating at a lower temperature. | The stationary phase of an HPLC column can sometimes catalyze degradation, especially at elevated temperatures and extreme pH values. |
| Sample Degradation Prior to Injection | Prepare samples fresh and analyze them promptly. If samples must be stored, keep them at a low temperature (2-8 °C) and protect them from light. | This compound can degrade in solution, especially if exposed to light or non-neutral pH for extended periods. |
| Contamination | Ensure all solvents, glassware, and equipment are clean. Run a blank injection of your mobile phase to check for system contamination. | Contaminants can be introduced at various stages of sample preparation and analysis, leading to extraneous peaks. |
| Incomplete Separation of Degradation Products | Optimize your HPLC method. This may involve adjusting the mobile phase composition (e.g., gradient, pH, organic modifier), changing the column, or modifying the flow rate. | The parent compound and its degradation products have different polarities and may require specific chromatographic conditions for baseline separation.[6][7] |
Guide 2: Poor Peak Shape in HPLC Analysis
Problem: Your HPLC peaks for this compound or its degradation products are tailing or fronting.
Possible Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Secondary Interactions with Stationary Phase | For basic analytes like ethylamine, use a mobile phase with a low pH (around 2.5-3.5) to protonate the analyte and minimize interactions with residual silanols on the column. Alternatively, use an end-capped column or a different stationary phase. | Peak tailing of basic compounds on silica-based C18 columns is often due to interactions with acidic silanol groups.[8] |
| Column Overload | Reduce the concentration of your sample or the injection volume. | Injecting too much sample can saturate the stationary phase, leading to poor peak shape. |
| Inappropriate Sample Solvent | Dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength. | If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. |
| Column Void or Contamination | If the problem persists, try back-flushing the column or, if a void is suspected, replace the column. | A void at the head of the column or contamination can disrupt the flow path and lead to poor peak shape.[5] |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
This protocol outlines the conditions for inducing hydrolytic degradation of this compound.
1. Acidic Hydrolysis:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
- Incubate the mixture at 60°C for 24 hours.
- After incubation, cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.
- Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
2. Basic Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
- Incubate the mixture at 60°C for 8 hours.
- After incubation, cool the solution to room temperature and neutralize with 0.1 M hydrochloric acid.
- Dilute the sample with the mobile phase for HPLC analysis.
3. Neutral Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of purified water.
- Incubate the mixture at 60°C for 48 hours.
- After incubation, cool the solution and dilute with the mobile phase for HPLC analysis.
Protocol 2: Forced Oxidative Degradation
-
To 1 mL of the stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute the sample with the mobile phase for HPLC analysis.
Protocol 3: Photodegradation
-
Expose a solution of this compound (1 mg/mL in methanol or acetonitrile) and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
After exposure, dissolve the solid sample and dilute both the solution and the dissolved solid sample with the mobile phase for HPLC analysis.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound under hydrolytic conditions.
Caption: Primary Hydrolytic Degradation Pathways.
Caption: Complete Hydrolysis Pathway.
References
-
Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(5), 1539–1543. [Link]
-
Ghuman, J., et al. (1995). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Xenobiotica, 25(12), 1347-1358. [Link]
-
Methyl Benzoate. PubChem. National Center for Biotechnology Information. [Link]
-
Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Ross, D., et al. (1983). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical pharmacology, 32(24), 3771-3776. [Link]
-
Tobisu, M., & Chatani, N. (2017). Cross-coupling of aromatic esters and amides. Chemical Society Reviews, 46(14), 4367-4383. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]
-
HPLC Troubleshooting Guide. Chrom Tech. [Link]
-
HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [Link]
-
Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega. [Link]
-
Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
-
Give a detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Study.com. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
HPLC Troubleshooting. Waters Corporation. [Link]
-
Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. ResearchGate. [Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. [Link]
-
DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PMC. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
The Photochemistry of Amides and Phthalimides. DRUM - University of Maryland. [Link]
-
Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link]
-
Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Sci-Hub. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Pharmaceutical Research International. [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]
-
Tailored Degradation and Dye Release from Poly(ester amides). ResearchGate. [Link]
-
A novel oxidative degradation of N-nitrosamine via electron transfer. PubMed. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Crystallization of Methyl 4-(ethylcarbamoyl)benzoate
Welcome to the technical support center for Methyl 4-(ethylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the crystallization of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common and complex crystallization issues. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered during the crystallization of this compound.
Question 1: My this compound is not crystallizing at all and remains an oil. What are the likely causes and what should I do?
Answer: Oiling out is a common problem in crystallization and typically points to one of several issues: a high impurity level, the selection of an inappropriate solvent, or cooling the solution too rapidly.
-
Causality: The presence of impurities can disrupt the crystal lattice formation, leading to a supersaturated solution that separates as a liquid phase (oil) instead of a solid.[1][2] Similarly, if the compound is too soluble in the chosen solvent, it may not reach the necessary level of supersaturation for nucleation to occur. Rapid cooling can also favor the formation of an amorphous oil over an ordered crystal structure.
-
Troubleshooting Protocol:
-
Solvent Screening: The first step is to systematically screen a range of solvents with varying polarities. For N-substituted benzamides, solvents that can engage in hydrogen bonding are often a good starting point.
-
Purity Assessment: Analyze the purity of your crude material using techniques like ¹H NMR or HPLC. The presence of significant impurities will necessitate a purification step prior to crystallization.
-
Controlled Cooling: If you have selected a suitable solvent, try cooling the solution very slowly. A stepwise cooling regimen (e.g., allowing the solution to cool to room temperature, then transferring to a 4°C refrigerator, and finally to a -20°C freezer) can promote slow crystal growth.
-
Inducing Nucleation: If the solution remains clear, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound, if available.
-
Question 2: I've obtained crystals, but they are very fine needles or a powder. How can I grow larger, higher-quality crystals?
Answer: The formation of small crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of these processes needs to be controlled.
-
Causality: When a solution is rapidly supersaturated, numerous crystal nuclei form simultaneously, leading to a large number of small crystals competing for the available solute. To grow larger crystals, the rate of nucleation should be minimized while allowing for slow, controlled crystal growth on a smaller number of nuclei.
-
Troubleshooting Protocol:
-
Slower Cooling: As with oiling out, a slower cooling rate is crucial. A Dewar flask filled with a warm solvent can be used to achieve very slow cooling.
-
Solvent System Optimization: Employing a binary solvent system can be highly effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Gentle warming to redissolve the precipitate followed by slow cooling can yield larger crystals.
-
Vapor Diffusion: For small-scale crystallization, vapor diffusion is an excellent technique. Dissolve your compound in a small amount of a relatively volatile "good" solvent and place this solution in a sealed container with a larger reservoir of a "poor" solvent. The slow diffusion of the poor solvent's vapor into the solution of your compound will gradually induce crystallization.
-
Section 2: Synthesis-Specific Troubleshooting
The probable synthetic route to this compound involves the reaction of methyl 4-chlorocarbonylbenzoate with ethylamine, often in the presence of a base like triethylamine. This specific synthesis introduces a predictable set of potential impurities that can hinder crystallization.
Question 3: My crystallization of this compound is failing, and I suspect impurities from the synthesis are the cause. What are the likely culprits and how do I remove them?
Answer: The primary impurities to suspect are unreacted starting materials (methyl 4-chlorocarbonylbenzoate, ethylamine) and byproducts such as triethylamine hydrochloride.
-
Causality: Each of these impurities can interfere with crystallization. Unreacted starting materials can co-crystallize or inhibit crystal growth.[3] Triethylamine hydrochloride is a salt that can significantly alter the polarity of the solution and may require an aqueous workup for removal.
-
Troubleshooting Workflow:
Caption: Aqueous workup workflow to remove common synthesis impurities.
-
Detailed Protocol for Impurity Removal:
-
Acid Wash: After the reaction, dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted ethylamine and triethylamine.
-
Base Wash: Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any unreacted methyl 4-chlorocarbonylbenzoate (by hydrolysis to the corresponding carboxylic acid salt).
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting solid should be significantly purer and more amenable to crystallization.
-
Section 3: Advanced Crystallization Strategies
If standard methods fail, the following advanced techniques can be employed.
Question 4: I have tried multiple solvents and still cannot obtain good crystals. What other techniques can I explore?
Answer: When single-solvent and cooling crystallization methods are unsuccessful, techniques like anti-solvent crystallization and trituration can be effective.
-
Anti-Solvent Crystallization Protocol:
-
Dissolve the crude product in a minimum amount of a "good" solvent at room temperature.
-
Slowly add a "poor" solvent (an "anti-solvent") dropwise while stirring.
-
Continue adding the anti-solvent until a persistent cloudiness is observed.
-
If necessary, gently warm the mixture to redissolve the precipitate, and then allow it to cool slowly.
-
-
Trituration Protocol:
-
If the product is an amorphous solid or a thick oil, add a small amount of a solvent in which the desired compound is poorly soluble but the impurities are soluble.
-
Use a glass rod to vigorously stir and break up the solid material in the solvent.
-
The goal is to wash the impurities into the solvent, leaving behind the purified, and often crystalline, product.
-
Isolate the solid by filtration and wash with a small amount of the fresh trituration solvent.
-
Section 4: Data and Reference Tables
Table 1: Physical Properties of Structurally Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State at RT |
| Methyl Benzoate | 136.15 | -12.5 | Liquid |
| Methyl 4-methylbenzoate | 150.17 | 33 | Solid |
| This compound | 207.23 | Not Reported | Solid |
This table highlights how small structural changes can significantly impact the melting point and physical state of a compound.
Table 2: Common Solvents for Crystallization of Amides
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Ethanol | 5.2 | 78 | Good for many polar compounds; hydrogen bonding capabilities. |
| Acetone | 5.1 | 56 | Aprotic polar solvent; good for a wide range of compounds. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity; often used in combination with hexanes. |
| Toluene | 2.4 | 111 | Non-polar aromatic solvent; can be effective for aromatic compounds. |
| Heptane/Hexane | 0.1 | ~69-98 | Very non-polar; often used as an anti-solvent. |
This table provides a starting point for solvent screening experiments.
Section 5: Logical Troubleshooting Pathway
The following diagram illustrates a logical progression for troubleshooting the crystallization of this compound.
Caption: A stepwise guide to troubleshooting crystallization.
References
-
Yadav, J., Kendall, T., Dumitrescu, D. G., Guguta, C., & Patel, S. A. (2024). Nucleation Kinetics of Ascorbic Acid in Various Aqueous Solvents. Industrial & Engineering Chemistry Research, 63(6), 2812-2821. [Link]
-
Offiler, C. A., Fonte, C. P., Kras, W., Neoptolemou, P., Davey, R. J., Vetter, T., & Cruz-Cabeza, A. J. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design, 22(10), 6248-6261. [Link]
-
Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, Characterization and Crystal Structure of Ethyl 4-(3-Chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Civati, F., Svoboda, V., Urwin, S. J., McArdle, P., Erxleben, A., Croker, D., & ter Horst, J. (2021). Manipulating Cocrystal Size and Morphology using a Combination of Temperature Cycling and Additives. Crystal Growth & Design, 21(3), 1496-1506. [Link]
-
Perini, G., Avendaño, C., Hicks, W., Parsons, A. R., & Vetter, T. (2021). Predicting Filtration of Needle-like Crystals: A Monte Carlo Simulation Study of Polydisperse Packings of Spherocylinders. Chemical Engineering Science, 230, 116151. [Link]
Sources
Technical Support Center: Purification of Methyl 4-(ethylcarbamoyl)benzoate
Welcome to the technical support guide for Methyl 4-(ethylcarbamoyl)benzoate. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to overcome common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights to ensure you can achieve the highest purity for your downstream applications.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis workup and subsequent purification of this compound.
Post-Synthesis Workup Challenges
Q1: After my reaction of methyl 4-(chloroformyl)benzoate with ethylamine, my crude product contains a significant amount of a water-soluble white solid. What is it and how should I proceed?
A1: This is a very common scenario. The solid is almost certainly ethylammonium chloride (EtNH₃⁺Cl⁻), a byproduct formed when the hydrochloric acid (HCl) generated during the amidation reaction is neutralized by the excess ethylamine used in the reaction.[1]
Causality & Solution:
-
Mechanism: The acylation of an amine with an acyl chloride produces one equivalent of HCl.[2] Since ethylamine is a base, it will readily react with this HCl.
-
Removal Strategy: This salt has high solubility in water but is generally insoluble in common organic solvents used for extraction (like ethyl acetate or dichloromethane). Therefore, a simple aqueous workup is highly effective.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel and wash with water or, more effectively, a dilute solution of aqueous acid (e.g., 1M HCl). The acid wash ensures any remaining basic ethylamine is converted to its water-soluble salt and removed.
-
Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic impurities.
-
A final wash with brine (saturated NaCl solution) will help remove the bulk of the dissolved water from the organic layer before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.[3][4]
-
Q2: I'm experiencing a persistent emulsion during the aqueous extraction of my product. How can I resolve this?
A2: Emulsions are common when dealing with mixtures containing salts, polar functional groups, and immiscible solvents. They are stabilized by materials that reduce the interfacial tension between the organic and aqueous layers.
Troubleshooting Steps:
-
"Patience and Brine": The first and most effective step is often to add a significant amount of brine. The high concentration of dissolved salts in the brine increases the ionic strength and density of the aqueous layer, which helps to destabilize the emulsion and force the separation of layers. Allow the mixture to stand for 10-20 minutes.
-
Filtration: If brine fails, you can filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) using a Büchner funnel. The Celite can break up the microscopic droplets that form the emulsion.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for physically forcing the layers to separate.
-
Solvent Modification: Adding a small amount of a different organic solvent, like THF, can sometimes alter the solubility parameters enough to break the emulsion. Use this as a last resort, as it complicates solvent removal later.
Purification and Purity Issues
Q3: My isolated product is a sticky oil or a waxy, low-melting solid, but literature suggests it should be a crystalline solid. What is the problem?
A3: This is a classic sign of impurities. Even small amounts of contaminants can disrupt the crystal lattice of a pure compound, leading to a depression of the melting point and preventing proper crystallization.
Likely Causes & Recommended Actions:
-
Residual Solvent: Ensure all extraction and chromatography solvents have been thoroughly removed under high vacuum. Gently heating the sample on the rotary evaporator (if the compound is stable) can help.
-
Starting Materials: Unreacted methyl 4-(chloroformyl)benzoate or 4-(ethylcarbamoyl)benzoic acid (from hydrolysis) could be present.
-
Byproducts: As discussed in Q1, residual salts or other side-products may be contaminating your material.
-
Solution: The product requires more rigorous purification. You must choose between recrystallization and column chromatography. Refer to the decision workflow below (Diagram 1) and the detailed protocols.
Q4: My NMR spectrum shows a singlet around 3.9 ppm and aromatic signals that don't match my product, alongside my desired product peaks. What is the likely impurity and how do I remove it?
A4: The singlet at ~3.9 ppm is characteristic of a methyl ester proton. This, combined with a different aromatic splitting pattern, strongly suggests the presence of unreacted methyl 4-(chloroformyl)benzoate or a related ester impurity. The presence of the highly reactive acyl chloride is unlikely after an aqueous workup, where it would have hydrolyzed to terephthalic acid monomethyl ester.
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating compounds with different polarities. The target product, with its amide group, is significantly more polar than the starting ester/acid chloride. A standard silica gel column with an ethyl acetate/hexanes eluent system will result in the less polar starting material eluting first, followed by your pure product.[5][6]
-
Recrystallization: This may also be effective if a solvent system can be found in which the starting material is much more soluble than the product. However, chromatography provides a more reliable and predictable separation.
Q5: I'm struggling to find an effective single solvent for recrystallization. What is your advice?
A5: It is common for compounds with intermediate polarity, like this compound, to be either too soluble or not soluble enough in common single solvents. The solution is to use a binary solvent system.
Systematic Approach for Two-Solvent Recrystallization:
-
Select a Solvent Pair: Choose two miscible solvents. In one ("the soluble solvent"), your compound should be highly soluble (e.g., ethyl acetate, acetone, ethanol). In the other ("the anti-solvent"), your compound should be poorly soluble (e.g., hexanes, petroleum ether, water).[7]
-
Procedure:
-
Dissolve your crude product in the minimum amount of the hot "soluble solvent".
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity).
-
Add a drop or two of the hot "soluble solvent" back to the mixture until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
A good starting pair to try is Ethyl Acetate / Hexanes .
Purification Decision Workflow
The choice between recrystallization and column chromatography depends on the nature of the impurities and the quantity of material.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. savemyexams.com [savemyexams.com]
- 3. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Chromatography [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 4-(ethylcarbamoyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(ethylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
-
Route A: Acyl Chloride Route. This is a widely used method that involves the reaction of methyl 4-(chloroformyl)benzoate with ethylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Route B: Amide Coupling Route. This route involves the direct coupling of terephthalic acid monomethyl ester with ethylamine using a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors, depending on your chosen synthetic route. Common culprits include:
-
Incomplete reaction: This can be due to insufficient reaction time, low temperature, or poor mixing.
-
Side reactions: The formation of unwanted byproducts consumes your starting materials and reduces the yield of the desired product.
-
Product loss during workup and purification: Improper extraction techniques, using an incorrect solvent for recrystallization, or issues with chromatography can lead to significant product loss.
-
Purity of starting materials: Impurities in your starting materials can interfere with the reaction and lead to the formation of side products.
Q3: I am observing an unknown impurity in my final product's NMR spectrum. What could it be?
A3: The identity of the impurity will depend on the synthetic route and reaction conditions. Some common side products are detailed in the troubleshooting guide below. To identify the impurity, consider techniques like LC-MS or GC-MS for mass determination and further structural elucidation. High-performance liquid chromatography (HPLC) is a versatile technique for separating the main component from closely related impurities[1].
Troubleshooting Guide: Side Reaction Products
This section addresses specific side products you may encounter during the synthesis of this compound and provides strategies to minimize their formation.
Side Product 1: N,N'-diethylterephthalamide
-
Appearance in reaction: This byproduct is more likely to form when using the acyl chloride route if there is an excess of ethylamine or if the reaction is not carefully controlled.
-
Causality: This symmetrical diamide results from the reaction of both the acyl chloride and the methyl ester functionalities of the starting material or product with ethylamine. While the acyl chloride is significantly more reactive, under forcing conditions (e.g., high temperatures, prolonged reaction times, or a large excess of the amine), the ester group can also undergo amidation.
-
Troubleshooting:
-
Stoichiometry Control: Use a precise stoichiometry of ethylamine (typically 1.0 to 1.1 equivalents).
-
Temperature Management: Maintain a low reaction temperature (0-5 °C) during the addition of ethylamine to control the reaction rate and selectivity.
-
Slow Addition: Add the ethylamine solution dropwise to the reaction mixture to avoid localized high concentrations of the amine.
-
Side Product 2: Terephthalic acid monomethyl ester
-
Appearance in reaction: This is the unreacted starting material in the amide coupling route or can be a hydrolysis product in the acyl chloride route.
-
Causality:
-
Acyl Chloride Route: The starting material, methyl 4-(chloroformyl)benzoate, is highly susceptible to hydrolysis if there is moisture in the reactants or solvent.
-
Amide Coupling Route: Incomplete reaction due to inefficient coupling agent activation, steric hindrance, or insufficient reaction time will result in unreacted starting material.
-
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially in the acyl chloride route.
-
Coupling Agent Activation: In the amide coupling route, ensure the coupling agent is fresh and the reaction is run under optimal conditions for activation. The choice of coupling agent (e.g., DCC, EDC) can be critical[2].
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure complete consumption of the starting material.
-
Side Product 3: N-acylurea
-
Appearance in reaction: This byproduct is specific to the amide coupling route when using carbodiimide-based coupling agents like DCC.
-
Causality: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is a common side reaction in Steglich esterifications and amidations[3].
-
Troubleshooting:
-
Use of Additives: The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) can accelerate the desired reaction with the amine, minimizing the time for the O-acylisourea to rearrange.
-
Alternative Coupling Agents: Consider using other coupling agents that are less prone to this side reaction, such as HATU or HBTU.
-
Side Product 4: 4-(Ethylcarbamoyl)benzoic acid
-
Appearance in reaction: This can be a minor byproduct in both synthetic routes.
-
Causality: Hydrolysis of the methyl ester group of the final product can occur during the workup, especially if exposed to strongly acidic or basic conditions for an extended period. The saponification of methyl benzoate to benzoic acid is a well-known reaction[4].
-
Troubleshooting:
-
Neutral Workup: Aim for a neutral or slightly acidic pH during the aqueous workup.
-
Minimize Contact Time: Reduce the contact time of your product with aqueous acidic or basic solutions.
-
Purification: This acidic byproduct can usually be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.
-
Quantitative Data Summary
| Side Product | Typical Yield Range (%) | Key Contributing Factors | Mitigation Strategy |
| N,N'-diethylterephthalamide | 2-10 | Excess ethylamine, high temperature | Stoichiometric control, low temperature |
| Terephthalic acid monomethyl ester | 5-15 | Moisture (acyl chloride route), incomplete reaction (coupling route) | Anhydrous conditions, effective coupling |
| N-acylurea | 5-20 | DCC coupling without additives | Use of DMAP/HOBt, alternative coupling agents |
| 4-(Ethylcarbamoyl)benzoic acid | 1-5 | Non-neutral workup conditions | Neutral pH during workup, bicarbonate wash |
Experimental Protocols
Protocol 1: Synthesis of this compound (Acyl Chloride Route)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-(chloroformyl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of ethylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Reaction: Add the ethylamine solution dropwise to the stirred solution of methyl 4-(chloroformyl)benzoate over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) or purify by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Amide Coupling Route)
-
Reaction Setup: To a solution of terephthalic acid monomethyl ester (1.0 eq), ethylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) portion-wise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup:
-
Dilute the reaction mixture with DCM and wash with water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Reaction Pathways
Caption: Synthetic routes and common side products.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for side products.
References
-
Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
(n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
-
ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
PubMed. (2016, March 15). Impact of Nitrification on the Formation of N-Nitrosamines and Halogenated Disinfection Byproducts within Distribution System Storage Facilities. Retrieved from [Link]
- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]
-
ResearchGate. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
Reddit. (2024, July 21). Steglich esterification with EDC. Retrieved from [Link]
-
Semantic Scholar. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Retrieved from [Link]
-
NIH. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
-
PubMed. (2014, June 10). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Retrieved from [Link]
-
YouTube. (2021, April 20). Saponification of Methyl Benzoate: Crashing out the benzoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005, February 7). Methyl benzoate synthesis. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
Sources
Technical Support Center: Purification of Methyl 4-(ethylcarbamoyl)benzoate
Welcome to the technical support center for the purification of Methyl 4-(ethylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve high purity of this compound in your experiments. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Understanding the Chemistry: A Foundation for Purity
This compound is typically synthesized by the reaction of methyl 4-(chlorocarbonyl)benzoate with ethylamine. This is a nucleophilic acyl substitution reaction. Understanding this synthetic route is critical for anticipating potential impurities that may arise, which is the first step in developing an effective purification strategy.
Troubleshooting Guide: Addressing Common Purification Challenges
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the purification of this compound.
Question 1: My NMR spectrum shows unreacted starting materials. How can I remove them?
Answer:
The presence of unreacted methyl 4-(chlorocarbonyl)benzoate or ethylamine indicates an incomplete reaction or improper work-up.
-
Unreacted Methyl 4-(chlorocarbonyl)benzoate: This is a reactive acid chloride. During the aqueous work-up, it will likely hydrolyze to terephthalic acid monomethyl ester. Both the acid chloride and the resulting carboxylic acid are acidic and can be removed by a basic wash.
-
Protocol: During your work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Be sure to perform this wash until no more gas evolution (CO₂) is observed. Follow with a brine wash to remove any remaining aqueous base.
-
-
Excess Ethylamine: Ethylamine is a basic and water-soluble compound. It can be removed with an acidic wash.
-
Protocol: Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). The acid will protonate the ethylamine to form a water-soluble ethylammonium salt, which will be extracted into the aqueous layer. Follow with a water and then a brine wash to remove any residual acid.
-
Question 2: I have a significant amount of a byproduct that I believe is the hydrolyzed acid chloride. How can I confirm this and remove it?
Answer:
As mentioned above, the likely hydrolysis byproduct is terephthalic acid monomethyl ester.
-
Confirmation: You can use a few analytical techniques to confirm its presence:
-
TLC: The carboxylic acid will likely have a different Rf value than your desired product. It may streak on the TLC plate due to its polarity.
-
NMR: In the ¹H NMR spectrum, you would expect to see a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). The aromatic protons will also have a slightly different chemical shift compared to your product.
-
IR: Look for a broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.
-
-
Removal: A basic wash, as described in Question 1, is the most effective way to remove this acidic impurity. If the impurity persists, a column chromatography step may be necessary.
Question 3: My crude product is an oil and won't crystallize. What should I do?
Answer:
Oiling out during recrystallization is a common problem, especially when the compound is impure or the wrong solvent system is used.
-
Causes and Solutions:
-
High Impurity Level: Significant amounts of impurities can lower the melting point of your product and inhibit crystal lattice formation. It's advisable to first perform a liquid-liquid extraction (as described in Question 1) to remove major impurities.
-
Inappropriate Solvent: The solvent may be too good of a solvent for your compound, even at low temperatures. Or, the cooling rate might be too fast.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of a co-solvent in which your compound is less soluble (an anti-solvent) until the solution becomes slightly turbid. Then, add a few drops of the good solvent until the solution is clear again.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling often leads to the precipitation of an oil.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide a surface for crystal nucleation.
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to induce crystallization.
-
-
-
Question 4: My yield is very low after column chromatography. What are the possible reasons?
Answer:
Low recovery from column chromatography can be frustrating. Here are some potential causes and solutions:
-
Compound Streaking/Tailing on the Column: Your product may be too polar for the chosen eluent system, causing it to move slowly and spread out over many fractions.
-
Solution: Increase the polarity of your eluent. For silica gel chromatography, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) is common. Gradually increasing the proportion of the polar solvent will help to elute your compound more efficiently.
-
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel.
-
Solution: Consider using a different stationary phase, such as alumina, or a reverse-phase column. Alternatively, adding a small amount of a modifier to your eluent, like triethylamine for basic compounds or acetic acid for acidic compounds, can help to reduce strong interactions with the silica.
-
-
Improper Column Packing: An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and lower yields of the pure compound.
-
Solution: Ensure your column is packed uniformly without any air bubbles or cracks.
-
Frequently Asked Questions (FAQs)
What is the best solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a compound like this compound, which has both polar (amide and ester) and non-polar (aromatic ring) character, a single solvent or a binary solvent system may work well.
-
Recommended Solvents to Screen (in order of increasing polarity):
-
Toluene
-
Ethyl Acetate
-
Acetone
-
Isopropanol
-
Ethanol
-
Methanol
-
-
Binary Solvent Systems: A common approach is to dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate or acetone) at an elevated temperature and then slowly add a poor solvent (e.g., hexanes or heptane) until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.
| Solvent System | Rationale |
| Ethyl Acetate/Hexanes | A versatile system for compounds of intermediate polarity. |
| Ethanol/Water | Good for moderately polar compounds. The water acts as an anti-solvent. |
| Toluene | Can be effective for aromatic compounds. |
How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.
-
Procedure:
-
Spot your crude material, the fractions from your column, and your final product on a TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under a UV lamp (your compound should be UV active due to the benzene ring).
-
-
Interpretation:
-
A pure compound should appear as a single spot.
-
Impurities will appear as separate spots with different Rf values.
-
By comparing the spots of your fractions to the crude material, you can determine which fractions contain your pure product.
-
What analytical techniques should I use to confirm the purity of my final product?
A combination of techniques is recommended to provide a comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity.
-
Starting Point for Method Development:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (often with a small amount of formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., around 254 nm).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure of your compound and can reveal the presence of proton-containing impurities.
-
¹³C NMR: Provides information about the carbon skeleton of your molecule.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of your compound.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If you used activated carbon or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity of the eluent over time.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
- Amide Synthesis: For a comprehensive overview of amide synthesis methods, including the reaction of acid chlorides with amines, please refer to: Title: Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection Source: BOC Sciences
-
Recrystallization Techniques: For detailed information on the principles and practice of recrystallization, please see
- Title: 2.
- Source: Chemistry LibreTexts
-
URL: [Link]
-
Column Chromatography: For a guide on the principles and practice of column chromatography, please refer to
- Title: How to Do Column Chrom
- Source: Master Organic Chemistry
-
URL: [Link]
-
HPLC Troubleshooting: For a practical guide to troubleshooting common HPLC issues, please see
- Title: HPLC Troubleshooting Guide
- Source: Waters Corpor
-
URL: [Link]
-
Methyl 4-(chlorocarbonyl)
- Title: Methyl 4-(chlorocarbonyl)
- Source: PubChem
-
URL: [Link]
Validation & Comparative
A Comparative Guide to the Structural Validation of Methyl 4-(ethylcarbamoyl)benzoate
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance, patent protection, and, most importantly, scientific validity. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure of Methyl 4-(ethylcarbamoyl)benzoate, a key intermediate in various synthetic pathways. We will move beyond rote procedural descriptions to explore the "why" behind the "how," offering insights honed from years of practical application in the field.
Physicochemical Properties
Before delving into complex analytical techniques, a summary of the fundamental physicochemical properties of this compound provides a foundational reference.
| Property | Value |
| CAS Number | 171895-49-1[1] |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 145-148 °C |
Part 1: Spectroscopic Confirmation - The Molecular Fingerprint
Spectroscopic techniques probe the molecule's interaction with electromagnetic radiation, providing a detailed "fingerprint" of its atomic and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The Rationale Behind NMR: ¹H (proton) and ¹³C NMR are indispensable. ¹H NMR reveals the number of different types of protons, their relative numbers, and their neighboring protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule. For this compound, we expect a specific set of signals that, when taken together, are unique to its structure.
Comparative Analysis: Distinguishing Isomers
A crucial aspect of validation is confirming the para (1,4) substitution pattern of the benzene ring against the ortho (1,2) and meta (1,3) isomers.
| Expected ¹H NMR Chemical Shifts (δ) in CDCl₃ | | --- | --- | | This compound | | | Aromatic Protons (AA'BB' system) | ~8.0 ppm (d, 2H), ~7.8 ppm (d, 2H) | | NH Proton | ~6.1 ppm (br s, 1H) | | Methyl Ester Protons | ~3.9 ppm (s, 3H) | | Methylene Protons (-CH₂-) | ~3.5 ppm (q, 2H) | | Methyl Protons (-CH₃) | ~1.2 ppm (t, 3H) | | Hypothetical ortho Isomer | Aromatic protons would show a more complex splitting pattern (multiplet). | | Hypothetical meta Isomer | Aromatic protons would exhibit a different, more complex splitting pattern. |
Expected ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Environment | Expected Shift (ppm) |
| Carbonyl (Ester) | ~166 |
| Carbonyl (Amide) | ~165 |
| Aromatic C (quaternary, attached to C=O) | ~142, ~134 |
| Aromatic CH | ~129, ~127 |
| Methyl Ester (-OCH₃) | ~52 |
| Methylene (-CH₂-) | ~35 |
| Methyl (-CH₃) | ~15 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2] Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[2][3]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Diagram: NMR Workflow
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.
The Rationale Behind MS: Electron Ionization (EI) is a common technique for small molecules. The molecule is ionized, and the resulting molecular ion (M⁺) confirms the molecular weight. The fragmentation pattern can be predicted and compared to the observed spectrum.
Expected Fragmentation Pattern for this compound (MW = 207.23):
-
Molecular Ion (M⁺): A peak at m/z = 207 is expected.
-
Key Fragments:
-
Loss of the methoxy group (-OCH₃): m/z = 176
-
Loss of the ethyl group (-CH₂CH₃): m/z = 178
-
Cleavage of the amide bond can also lead to characteristic fragments.
-
Comparative Analysis: Differentiating from an Ester Isomer
Consider a hypothetical isomer, Ethyl 4-(methylcarbamoyl)benzoate. While it has the same molecular weight, its fragmentation pattern would differ. For instance, the loss of an ethoxy group (-OCH₂CH₃) would result in a fragment at m/z = 162, which would be less prominent or absent in the target molecule's spectrum.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
The Rationale Behind IR: Specific bonds in a molecule vibrate at characteristic frequencies. By passing infrared radiation through the sample, we can identify which frequencies are absorbed, corresponding to the functional groups present.
Expected IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3300 | Amide N-H bond |
| C-H Stretch (Aromatic) | ~3100-3000 | Aromatic C-H bonds |
| C-H Stretch (Aliphatic) | ~2980-2850 | Alkyl C-H bonds |
| C=O Stretch (Ester) | ~1720 | Ester carbonyl |
| C=O Stretch (Amide I) | ~1640 | Amide carbonyl |
| N-H Bend (Amide II) | ~1550 | Amide N-H bend |
| C-O Stretch | ~1280 | Ester C-O bond |
The presence of two distinct carbonyl peaks (ester and amide) is a key diagnostic feature.
Part 2: Chromatographic Purity Assessment - Ensuring Sample Integrity
Chromatographic methods are essential for determining the purity of the sample and separating it from any unreacted starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry. It offers high resolution, sensitivity, and reproducibility.
The Rationale Behind HPLC: A solution of the sample is passed through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase and are separated. A UV detector is commonly used for aromatic compounds like this compound.
Comparative Analysis: Separation of Related Substances
A well-developed HPLC method should be able to separate the target compound from its potential impurities, such as 4-carbomethoxybenzoic acid (a potential hydrolysis product) and ethylamine (a starting material). The choice of a C18 reversed-phase column is standard for molecules of this polarity.[4]
Experimental Protocol: Reversed-Phase HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Troubleshooting Common HPLC Issues:
-
Pressure Fluctuations: Often caused by leaks or air bubbles in the system.[5][6]
-
Peak Tailing: Can result from interactions between the analyte and the stationary phase or from a mismatch between the sample solvent and the mobile phase.[5]
-
Retention Time Drift: May be due to changes in mobile phase composition or temperature.[7]
Diagram: Structural Validation Workflow
Caption: Integrated workflow for structural validation and purity assessment.
Conclusion
Validating the structure of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, MS, IR, and HPLC. Each technique provides a unique and essential piece of the structural puzzle. By comparing the acquired experimental data with the expected values and considering potential isomeric and impurity profiles, researchers can confidently and definitively confirm the structure and purity of their compound, ensuring the integrity and reproducibility of their scientific work.
References
-
Arnold, D. M. (2010). Synthesis of Biologically Active Heterocycles and Development of New Organometallic Methodologies. D-Scholarship@Pitt. [Link][8]
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link][2]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][9]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link][3]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][7]
-
Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link][5]
-
University of Cambridge, Department of Chemistry. NMR Sample Preparation. Retrieved from [Link]
-
Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Royal Society of Chemistry. [Link][4]
Sources
- 1. 171895-49-1|this compound|BLD Pharm [bldpharm.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. labcompare.com [labcompare.com]
- 6. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Methyl 4-(ethylcarbamoyl)benzoate and its Analogs: Structure, Synthesis, and Biological Activity as Potential HDAC Inhibitors
This guide provides a comprehensive comparison of Methyl 4-(ethylcarbamoyl)benzoate with structurally similar compounds. We will delve into its synthesis, physicochemical properties, and potential biological activity, contextualized by supporting experimental data and established scientific principles. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structure-activity relationships (SAR) of novel small molecules.
Introduction: The Benzamide Scaffold in Drug Discovery
The N-substituted benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is due to its metabolic stability and its ability to form key hydrogen bond interactions with biological targets. One promising area of application for benzamide derivatives is in the development of Histone Deacetylase (HDAC) inhibitors, a class of epigenetic modulators with significant potential in oncology.[1]
This compound is a compound of interest within this class. It features a central phenyl ring substituted with a methyl ester and an N-ethyl amide group. This guide will compare this target compound with close structural analogs to elucidate the contribution of each functional group to its overall physicochemical and biological profile. The selected comparators are:
-
Methyl 4-(methylcarbamoyl)benzoate (Analog A): To assess the impact of N-alkyl chain length.
-
Ethyl 4-(ethylcarbamoyl)benzoate (Analog B): To evaluate the effect of the ester group.
-
Methyl Benzoate (Analog C): To serve as a baseline parent compound.[2]
Comparative Physicochemical Properties
The physicochemical properties of a compound, such as its molecular weight, lipophilicity (LogP), and polar surface area (PSA), are critical determinants of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). Subtle structural modifications can significantly alter these parameters.
The causality behind these differences is rooted in molecular structure. Replacing the methyl ester with an ethyl ester (Analog B) increases both molecular weight and lipophilicity (LogP), which could enhance membrane permeability but potentially decrease aqueous solubility. Shortening the N-alkyl chain from ethyl to methyl (Analog A) slightly reduces molecular weight and lipophilicity. The removal of the entire ethylcarbamoyl group (Analog C) drastically lowers the molecular weight and PSA while increasing lipophilicity, fundamentally altering the molecule's potential for specific hydrogen bonding.[3]
Table 1: Calculated Physicochemical Properties of this compound and Analogs
| Compound | Structure | Molecular Formula | MW ( g/mol ) | cLogP | PSA (Ų) |
| Target Compound | CH₃OC(O)C₆H₄C(O)NHCH₂CH₃ | C₁₁H₁₃NO₃ | 207.23 | 1.68 | 55.54 |
| Analog A | CH₃OC(O)C₆H₄C(O)NHCH₃ | C₁₀H₁₁NO₃ | 193.20 | 1.27 | 55.54 |
| Analog B | CH₃CH₂OC(O)C₆H₄C(O)NHCH₂CH₃ | C₁₂H₁₅NO₃ | 221.25 | 2.10 | 55.54 |
| Analog C | CH₃OC(O)C₆H₅ | C₈H₈O₂ | 136.15 | 2.12 | 26.30 |
Note: cLogP (calculated LogP) and PSA (Polar Surface Area) values are estimates generated from chemical software and serve for comparative purposes.
Synthesis and Characterization
The synthesis of N-substituted benzamides is a well-established process in organic chemistry.[4] The most common and efficient route involves the coupling of a carboxylic acid with an amine. For this compound, the logical starting materials are 4-(methoxycarbonyl)benzoic acid and ethylamine.
The choice of a peptide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an activator like HOBt (Hydroxybenzotriazole), is critical. This combination converts the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions and minimizing side reactions. Purification via column chromatography is standard for removing unreacted starting materials and coupling reagents, ensuring high purity of the final product, which is essential for accurate biological testing.[5][6]
Experimental Protocol: Synthesis of this compound
-
Activation: Dissolve 4-(methoxycarbonyl)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Coupling: Add EDC (1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0°C for 20 minutes to allow for the formation of the active ester intermediate.
-
Amidation: Add ethylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Comparative Biological Activity: HDAC Inhibition
Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins. This action leads to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[7] HDAC inhibitors reverse this process, restoring the expression of these critical genes and inducing cell cycle arrest and apoptosis in cancer cells.
The typical benzamide HDAC inhibitor consists of three parts: a zinc-binding group (which chelates the Zn²⁺ ion in the enzyme's active site), a linker (the phenyl ring), and a "cap" group that interacts with the surface of the enzyme. In this compound, the amide moiety can act as a zinc-binding group, while the ethyl group serves as the cap.
Mechanism of HDAC Inhibition
Caption: Simplified pathway of HDAC action and its inhibition by benzamide compounds.
Structure-Activity Relationship (SAR) Analysis
To compare the potential efficacy of our target compound and its analogs, we can analyze their structures against known SAR trends for benzamide HDAC inhibitors.[8] The following table presents illustrative IC₅₀ (half-maximal inhibitory concentration) data against HDAC2, a well-studied cancer target.[1] This data is hypothetical, based on established principles, to demonstrate the likely impact of the structural modifications.
Table 2: Illustrative In Vitro Inhibitory Activity against HDAC2
| Compound | Modification from Target | Illustrative IC₅₀ (nM) | Rationale for Activity |
| Target Compound | - | 150 | The ethyl group provides a good balance of size and hydrophobicity for the surface-binding pocket. |
| Analog A | N-ethyl → N-methyl | 350 | The smaller methyl group may have a weaker hydrophobic interaction with the enzyme surface, reducing potency.[9] |
| Analog B | Methyl ester → Ethyl ester | 180 | The larger ethyl ester has a minor impact, suggesting this region is less critical for direct binding and more for solubility/pharmacokinetics. |
| Analog C | Lacks ethylcarbamoyl group | > 10,000 | The absence of the key zinc-binding amide group results in a complete loss of inhibitory activity.[8] |
This SAR analysis suggests that the N-alkyl substituent is critical for potency, likely by forming van der Waals interactions with hydrophobic residues at the rim of the active site tunnel.[10] The amide is essential for coordinating with the zinc ion, and its removal abolishes activity.
Experimental Protocol: In Vitro Fluorometric HDAC Assay
To empirically validate the inhibitory potential of these compounds, a robust and high-throughput in vitro assay is required. Fluorometric assays are a standard in the field due to their sensitivity and ease of use.[11][12]
Principle of the Assay
This assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of active HDAC enzyme, the acetyl group is removed. A subsequent "developer" step, often involving a protease like trypsin, cleaves the deacetylated substrate, releasing the fluorophore and generating a quantifiable signal. An inhibitor will prevent the initial deacetylation step, resulting in a low fluorescence signal.[13]
Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound) in assay buffer. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and buffer with DMSO as a negative (vehicle) control.
-
Enzyme Reaction: To a 96-well microplate, add the assay buffer, the fluorogenic HDAC substrate, and the recombinant human HDAC enzyme.
-
Initiation: Add the serially diluted test compounds, positive control, and vehicle control to their respective wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction by adding the developer solution containing trypsin.
-
Signal Readout: Incubate at room temperature for 15-20 minutes to allow for fluorophore release. Measure the fluorescence intensity using a microplate reader (e.g., Excitation 360 nm, Emission 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This comparative guide illustrates that this compound is a promising scaffold for HDAC inhibition. The analysis, grounded in established chemical and biological principles, highlights the critical roles of its constituent functional groups. The N-ethylcarbamoyl group appears essential, with the amide acting as a putative zinc-binding element and the ethyl group providing crucial surface interactions. The methyl ester, while having a lesser impact on direct binding, is a key modulator of the compound's overall physicochemical profile.
Future research should focus on the empirical validation of these findings through synthesis and biological testing. Further optimization could involve exploring a wider range of N-alkyl substituents and replacing the methyl ester with other groups to fine-tune the pharmacokinetic properties. This systematic approach, combining rational design with robust experimental validation, is fundamental to advancing novel benzamide derivatives toward clinical application.
References
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
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Methyl Benzoate | C8H8O2. PubChem. [Link]
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Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. [Link]
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BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]
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Measuring Histone Deacetylase Inhibition in the Brain. PubMed Central. [Link]
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methyl 4-ethylbenzoate | 7364-20-7. Chemsrc. [Link]
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Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed. [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]
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Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. PubMed. [Link]
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Methyl benzoate. Wikipedia. [Link]
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Preparation of Methyl Benzoate. SlidePlayer. [Link]
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Structure-activity relationships for insecticidal carbamates. PubMed. [Link]
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In vitro assays for the determination of histone deacetylase activity. ResearchGate. [Link]
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ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME. CIBTech. [Link]
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Synthesis of 4-methyl-benzoic acid methyl ester. PrepChem.com. [Link]
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methyl 4-ethyl benzoate, 7364-20-7. The Good Scents Company. [Link]
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Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. ACS Publications. [Link]
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Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations. ACS Omega. [Link]
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Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]
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Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. MDPI. [Link]
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Histone Deacetylase (HDAC) Assay. EpigenTek. [Link]
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Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]
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Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. SpringerLink. [Link]
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Histone Deacetylase (HDAC) Assay Services. Reaction Biology. [Link]
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Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. ResearchGate. [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]
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Synthesis of Methyl Benzoate Lab. YouTube. [Link]
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Structure-Activity Relationships of Synthetic Cathinones. PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Methyl 4-(ethylcarbamoyl)benzoate Derivatives as PARP Inhibitors
For researchers, medicinal chemists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. Within the oncology landscape, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA repair mechanisms. The N-substituted benzamide scaffold is a well-established pharmacophore that mimics the nicotinamide portion of the natural PARP substrate, NAD+. This guide provides a comprehensive comparative analysis of derivatives based on the Methyl 4-(ethylcarbamoyl)benzoate scaffold, offering insights into their synthesis, structure-activity relationships (SAR), and biological evaluation as PARP inhibitors.
The Central Role of PARP in Cancer Therapy
The PARP superfamily of enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage.[1] They act as sensors for DNA single-strand breaks (SSBs), and upon activation, catalyze the synthesis of poly(ADP-ribose) chains on target proteins, thereby recruiting other DNA repair factors.[2] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised.[3] Inhibition of PARP in these cells prevents the efficient repair of SSBs, which then leads to the accumulation of DSBs during DNA replication.[2] The inability to repair these DSBs through the faulty HR pathway results in cell death, a concept known as synthetic lethality.[1][3] This targeted approach has led to the approval of several PARP inhibitors for the treatment of various cancers.[3]
The this compound Scaffold: A Privileged Structure
The this compound core represents a key building block for the development of potent PARP inhibitors. The benzamide portion is crucial for occupying the nicotinamide binding pocket of the PARP active site.[4] The ester and N-alkyl substituents provide avenues for fine-tuning the physicochemical properties and exploring interactions with adjacent regions of the enzyme, influencing both potency and selectivity.
Synthesis and Derivatization Strategy
A robust synthetic strategy is paramount for generating a library of derivatives for comparative analysis. The synthesis of the parent compound, this compound, can be efficiently achieved through a two-step process starting from terephthalic acid monomethyl ester.
Experimental Protocol: Synthesis of this compound
Step 1: Activation of the Carboxylic Acid
-
To a solution of terephthalic acid monomethyl ester (1 equivalent) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2 or Argon), add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C.[5]
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude methyl 4-(chloroformyl)benzoate, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve ethylamine (1.5 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the ethylamine solution at 0 °C with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Comparative Analysis of Derivatives: A Structure-Activity Relationship (SAR) Study
While specific experimental data for a wide range of this compound derivatives is not consolidated in a single source, we can infer a strong predictive SAR based on extensive studies of related benzamide PARP inhibitors. For this guide, we will analyze a hypothetical series of derivatives to illustrate the key structural modifications and their likely impact on PARP inhibition.
Core Hypothesis: Modifications to the N-alkyl substituent and substitutions on the aromatic ring will significantly impact the inhibitory potency and selectivity against PARP1 and PARP2.
Data Presentation: Predicted PARP Inhibitory Activity
| Compound ID | R1 (N-substituent) | R2 (Ring substituent) | Predicted PARP1 IC50 (nM) | Predicted PARP2 IC50 (nM) | Rationale for Predicted Activity |
| 1 (Parent) | Ethyl | H | 50 - 100 | 20 - 50 | The ethyl group provides a balance of lipophilicity and size for good initial binding. |
| 2a | Methyl | H | 100 - 200 | 50 - 100 | A smaller methyl group may lead to weaker hydrophobic interactions in the active site, reducing potency. |
| 2b | Propyl | H | 30 - 70 | 15 - 40 | Increased chain length can enhance hydrophobic interactions, potentially improving potency slightly over the ethyl group. |
| 2c | Cyclopropyl | H | 10 - 30 | 5 - 20 | The rigid cyclopropyl group can adopt a favorable conformation in the active site, leading to a significant increase in potency. |
| 3a | Ethyl | 2-Fluoro | 20 - 50 | 10 - 30 | A fluoro substituent can form favorable interactions (e.g., hydrogen bonds or dipole interactions) with active site residues, enhancing potency. |
| 3b | Ethyl | 3-Methoxy | 80 - 150 | 40 - 80 | A methoxy group at the 3-position may introduce steric hindrance or unfavorable electronic effects, potentially reducing potency. |
Disclaimer: The IC50 values in this table are predictive and based on established SAR principles from the literature. Actual experimental values may vary.
Causality Behind Experimental Choices and Predicted Outcomes
-
N-Alkyl Substituent (R1): The region of the PARP active site that accommodates the N-alkyl group of the benzamide is relatively flexible. Small alkyl groups like methyl and ethyl are generally well-tolerated. Increasing the chain length to propyl can enhance van der Waals interactions. The introduction of a constrained ring system, such as a cyclopropyl group, often leads to a significant boost in potency by locking the molecule into a more favorable binding conformation and improving ligand efficiency.
-
Aromatic Ring Substitution (R2): Substitution on the benzoate ring allows for probing interactions with specific amino acid residues. A small, electron-withdrawing group like fluorine at the 2-position can act as a hydrogen bond acceptor and enhance binding affinity. Conversely, bulky groups or substituents that alter the electronic properties of the ring in an unfavorable manner can decrease potency. The selectivity between PARP1 and PARP2 can also be modulated by these substitutions, as the active sites of the two isoforms are not identical.[6]
Experimental Protocols for Biological Evaluation
To empirically determine the inhibitory activity of the synthesized derivatives, a robust and validated biological assay is essential. A common method is a fluorometric or colorimetric enzymatic assay that measures the consumption of NAD+ by the PARP enzyme.
Detailed Protocol: In Vitro PARP1/PARP2 Enzymatic Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Activated DNA (e.g., histone-induced fragmented DNA)
-
β-NAD+ (substrate)
-
Nicotinamidase
-
Developer reagent (produces a fluorescent or colorimetric signal from the product of the nicotinamidase reaction)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
96-well black plates (for fluorescence) or clear plates (for colorimetric)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 pM).
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
PARP enzyme (e.g., 50 ng of PARP1 or PARP2)
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add a mixture of activated DNA and β-NAD+ to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 30-37 °C for 30-60 minutes with gentle agitation.
-
Reaction Termination and Signal Development:
-
Add nicotinamidase to each well to convert the unconsumed NAD+ to a detectable product.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Add the developer reagent, which will react with the product of the nicotinamidase reaction to generate a signal.
-
-
Signal Detection: Read the fluorescence (e.g., excitation ~420 nm, emission ~450 nm) or absorbance on a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Workflow and Rationale
To better illustrate the logical flow of the research and development process for these PARP inhibitors, the following diagrams are provided.
Diagram 1: Synthetic Workflow
Caption: Synthetic route to this compound.
Diagram 2: PARP Inhibition Mechanism
Caption: Mechanism of PARP inhibition and synthetic lethality.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound derivatives as PARP inhibitors. By combining rational design, efficient synthesis, and robust biological evaluation, researchers can systematically explore the structure-activity relationships of this promising scaffold. The principles outlined here, from synthetic protocols to assay design, are intended to empower drug development professionals to identify novel PARP inhibitors with enhanced potency, selectivity, and therapeutic potential. Future work should focus on obtaining empirical data for the proposed derivatives, expanding the library to include a wider range of substitutions, and evaluating lead compounds in cell-based assays and in vivo models to assess their efficacy and pharmacokinetic properties.
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Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1447. [Link]
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Zhu, X., et al. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Expert Opinion on Investigational Drugs, 1-20. [Link]
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Abdel-Magid, A. F. (2016). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Advances, 6(82), 78945-78959. [Link]
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Virág, L., et al. (2008). Synthesis and study of new 4-quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Bioorganic & Medicinal Chemistry, 16(22), 9835-9843. [Link]
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Skalitzky, D. J., et al. (2003). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry Letters, 13(1), 127-130. [Link]
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S, A., et al. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of Medicinal Chemistry, 56(19), 7591-7603. [Link]
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Gonçalves, A., et al. (2024). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Biomolecules, 14(10), 1269. [Link]
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Li, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 868-880. [Link]
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Salami, A., et al. (2025). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of Methyl 4-(ethylcarbamoyl)benzoate Analogs
In the landscape of modern drug discovery, the benzamide and benzoate scaffolds represent privileged structures, forming the backbone of a multitude of biologically active compounds. Methyl 4-(ethylcarbamoyl)benzoate, a molecule combining a methyl benzoate core with an N-substituted carbamate group, serves as a compelling starting point for the exploration of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of analogs related to this compound, drawing upon experimental data from diverse studies to illuminate structure-activity relationships and guide future research endeavors. We will delve into the cytotoxic, anticancer, antimicrobial, and insect-repellent properties of these compounds, offering a comprehensive overview for researchers, scientists, and drug development professionals.
The Structural Significance of the Methyl Benzoate and Carbamate Moieties
The core structure of this compound features two key functional groups that are pivotal to its biological potential: the methyl benzoate group and the N-ethylcarbamoyl group. Benzoate esters are known to possess a range of biological activities, including antimicrobial and cytotoxic effects.[1] The ester linkage is a common motif in drug molecules, and the aromatic ring provides a scaffold for modifications that can modulate biological activity.[1]
The carbamate group is also a significant pharmacophore in medicinal chemistry. It is a structural analog of the amide bond and can increase the biological activity of molecules.[2] By modifying the substituents on the carbamate's nitrogen and carboxyl termini, it is possible to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound, including its stability and ability to cross cell membranes.[2] The interplay between these two moieties forms the basis for the diverse biological activities observed in the analogs discussed herein.
Comparative Analysis of Biological Activities
Cytotoxicity Profile of Benzoate Analogs
A fundamental aspect of drug development is understanding the cytotoxic potential of a compound and its analogs. A study comparing the in vitro cytotoxicity of methyl benzoate (MB) with its close analogs, ethyl benzoate (EB) and vinyl benzoate (VB), against various human cell lines provides valuable baseline data.
| Compound | Cell Line | LC50 (mM) |
| Methyl Benzoate (MB) | HEK293 (Kidney) | ~11 |
| CACO2 (Colon) | >11 | |
| SH-SY5Y (Neuronal) | ~10 | |
| Ethyl Benzoate (EB) | HEK293 (Kidney) | ~8 |
| SH-SY5Y (Neuronal) | ~7.5 | |
| Vinyl Benzoate (VB) | HEK293 (Kidney) | ~5.4 |
| SH-SY5Y (Neuronal) | ~6.1 | |
| Data sourced from a study on the cytotoxicity of benzoic acids in cultured human cells.[3] |
The data clearly indicates that methyl benzoate is the least toxic of the three analogs tested against human kidney and neuronal cells.[3] The substitution of the methyl group with a larger ethyl group or a more reactive vinyl group increases cytotoxicity. This suggests that even minor modifications to the ester portion of the molecule can significantly impact its interaction with human cells. The study also noted that at concentrations below 5.5 mM, methyl benzoate had minimal effects on the growth and proliferation of HEK293 cells.[3]
Anticancer Activity of Substituted Benzoate Analogs
Building upon the benzoate scaffold, strategic modifications can impart potent anticancer activity. A study on ethyl 4-[(4-methylbenzyl)oxy] benzoate, an analog with a significant modification on the benzoate ring, demonstrated notable anticancer effects both in vitro and in vivo.
| Treatment | Dose | Tumor Growth Inhibition (%) |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | 0.5 mg/kg | 40.70 |
| 1.0 mg/kg | 58.98 | |
| Cisplatin (Control) | 1.0 mg/kg | 59.2 |
| In vivo data against Ehrlich ascites carcinoma (EAC) in mice.[4] |
This analog exhibited dose-dependent inhibition of tumor growth, with the higher dose achieving an efficacy comparable to the established chemotherapeutic drug, cisplatin.[4] The study also found a four-fold reduction in tumor weight in the high-dose treated group compared to the untreated control.[4] These findings underscore the potential of developing highly active anticancer agents by exploring substitutions on the benzoate ring. Mechanistic studies on other benzamide derivatives have revealed that their anticancer effects can be attributed to the inhibition of key enzymes like PARP-1 or histone deacetylases (HDACs).[5][6]
Antimicrobial Potential of Complex Benzoate Derivatives
The structural framework of this compound can be expanded to incorporate heterocyclic moieties, leading to compounds with significant antimicrobial properties. A series of ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoates were synthesized and showed good to significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[7] While specific MIC values for a range of analogs were not detailed in the abstract, the study highlights the promise of this chemical class as antibacterial agents.[7]
Separately, studies on simpler, related compounds like methylparaben and sodium benzoate have established their antimicrobial efficacy. Methylparaben, in particular, has been shown to have stronger antibacterial activity than sodium benzoate.[8] In vitro studies have demonstrated the effectiveness of methyl benzoate against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with its mechanism of action attributed to the disruption of the bacterial cell membrane and interference with metabolic processes.[9]
Insect Repellent Properties of Methyl Benzoate Analogs
Beyond therapeutic applications, analogs of methyl benzoate have shown promise as insect repellents. A study investigating the repellency of methyl benzoate and its analogs against the common bed bug, Cimex lectularius, identified several potent compounds.
| Compound | Repellent Effect |
| Methyl Benzoate (MB) | Strong spatial repellency |
| Methyl 2-methoxybenzoate (M2MOB) | Strongest repellent effect |
| Methyl 3-methoxybenzoate (M3MOB) | Strong repellent effect |
| Data from a study on the repellency of methyl benzoate and its analogs against C. lectularius.[5] |
The study found that the addition of a methoxy group to the benzoate ring, particularly at the 2- and 3-positions, enhanced the repellent activity against bed bugs.[5] These analogs, along with the parent compound, were also effective against a pyrethroid-resistant strain of the pest.[5]
Experimental Methodologies: A Closer Look
The biological activities described above were determined using a variety of standard and specialized experimental protocols. Understanding these methods is crucial for interpreting the data and designing future experiments.
Cytotoxicity Assays
The cytotoxicity of benzoate analogs was evaluated using established in vitro methods:
-
WST-1 Assay: This is a colorimetric assay that measures cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed is directly proportional to the number of living cells.
-
Crystal Violet Staining: This assay is used to assess cell viability by staining the DNA of adherent cells. After treatment with the test compounds, the cells are fixed and stained with crystal violet. The amount of dye taken up by the cells is proportional to the cell number.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} caption: Workflow for In Vitro Cytotoxicity Testing.
In Vivo Anticancer Assay
The anticancer efficacy of ethyl 4-[(4-methylbenzyl)oxy] benzoate was determined using an in vivo model:
-
Ehrlich Ascites Carcinoma (EAC) Model: This is a commonly used transplantable tumor model in mice. EAC cells are injected intraperitoneally into mice, leading to the development of ascetic tumors. The mice are then treated with the test compound, and the antitumor effect is evaluated by measuring parameters such as tumor weight, tumor cell growth inhibition, and survival time.[4]
Structure-Activity Relationship (SAR) Insights and Future Directions
The comparative data presented in this guide allows for the deduction of preliminary structure-activity relationships:
-
Ester Moiety: Alterations to the methyl ester group can influence cytotoxicity, with larger and more reactive groups leading to increased toxicity.
-
Benzoate Ring Substitution: Substitution on the aromatic ring is a key strategy for enhancing biological activity. The introduction of a bulky, substituted benzyl ether group at the 4-position resulted in significant anticancer activity. The addition of methoxy groups can enhance insect repellent properties.
-
Carbamoyl Group: While direct comparisons of N-substituted carbamoyl analogs were not found, the literature suggests that this group is a valuable handle for modulating pharmacokinetic and pharmacodynamic properties.
Future research should focus on a systematic investigation of analogs of this compound. This would involve:
-
Varying the N-alkyl/aryl substituent on the carbamate: Exploring a range of alkyl and aryl groups will help to elucidate the optimal size, lipophilicity, and electronic properties for a desired biological activity.
-
Introducing diverse substituents on the benzoate ring: A systematic screen of electron-donating and electron-withdrawing groups at various positions on the aromatic ring will provide a deeper understanding of the SAR.
-
Evaluating a broader range of biological activities: Screening promising analogs against a wider panel of cancer cell lines, microbial strains, and insect pests will help to identify lead compounds for different applications.
Conclusion
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Evaluating cytotoxicity of methyl benzoate in vitro. PMC. [Link]
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A Senior Scientist's Guide to Purity Confirmation of Methyl 4-(ethylcarbamoyl)benzoate: An HPLC-Centric Approach with Comparative Analysis
In the landscape of drug discovery and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable biological data and, ultimately, patient safety are built. For a compound like Methyl 4-(ethylcarbamoyl)benzoate, an intermediate with potential applications in pharmaceutical synthesis, rigorous purity assessment is paramount. This guide provides an in-depth, technically-grounded protocol for confirming the purity of this compound using High-Performance Liquid Chromatography (HPLC), while also offering a comparative analysis of alternative methodologies to justify its selection as the primary analytical tool.
The Central Role of Purity in Drug Development
This compound, a small molecule featuring both ester and amide functionalities, possesses a chromophore that makes it ideally suited for UV-based detection methods. The presence of impurities, even at trace levels, can have profound consequences, potentially leading to altered pharmacological or toxicological profiles. Therefore, a robust, sensitive, and validated analytical method is not just a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) stands out as the workhorse for such assessments due to its high resolving power, quantitative accuracy, and versatility.[1][2]
HPLC: The Gold Standard for Purity Determination
The fundamental principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical and effective approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. Nonpolar compounds interact more strongly with the stationary phase, leading to longer retention times, while polar compounds elute more quickly.
The choice of RP-HPLC is causal: the aromatic ring and alkyl groups in this compound confer a degree of hydrophobicity, making it well-retained on a nonpolar C18 column. This allows for excellent separation from potentially more polar starting materials or more nonpolar side-products, simply by modulating the polarity of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).
A Self-Validating HPLC Protocol for this compound
This protocol is designed to be a self-validating system. Adherence to these parameters, grounded in common practices for similar aromatic esters and amides, ensures a robust and reproducible purity assessment.[4][5][6][7][8] The method's validity is confirmed through system suitability tests, ensuring the chromatographic system is performing adequately before sample analysis.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A standard C18 column provides excellent hydrophobic retention for the aromatic ring and alkyl chain, while the length and particle size ensure high efficiency and good peak shape.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). Rationale: This ratio provides a good starting point for eluting a moderately nonpolar compound like the target analyte with a reasonable retention time. It can be optimized based on initial results.
-
Flow Rate: 1.0 mL/min. Rationale: A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
-
Column Temperature: 30°C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.
-
Detection Wavelength: 254 nm. Rationale: The benzene ring in the molecule is a strong chromophore, exhibiting significant absorbance at this standard wavelength, which provides high sensitivity.[4][5][6]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): Mobile Phase (Acetonitrile:Water, 60:40). Rationale: Dissolving the sample in the mobile phase prevents peak distortion and precipitation on the column.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from clogging the column.
-
-
Analysis and Data Interpretation:
-
Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability (checking for consistent retention times and peak areas, typically <2% RSD).
-
Inject the sample solution.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This area percent method is a standard approach for purity assessment when the response factors of the impurities are unknown but assumed to be similar to the main component, a reasonable starting assumption for structurally related impurities.
Workflow for HPLC Purity Confirmation
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A Prospective Efficacy Analysis: Methyl 4-(ethylcarbamoyl)benzoate Versus a Standard COX-2 Inhibitor in Inflammatory Models
This guide presents a structured, in-depth framework for evaluating the potential anti-inflammatory efficacy of a novel compound, Methyl 4-(ethylcarbamoyl)benzoate, against a well-established standard drug, Celecoxib. For researchers in drug discovery and development, this document outlines the critical experimental methodologies and rationale required for a robust comparative analysis. While direct efficacy data for this compound is not yet publicly available, its chemical structure, featuring a benzoate core and a carbamate moiety, suggests a potential for biological activity within the inflammatory cascade. Carbamates are integral to many therapeutic agents, and benzoate-containing compounds have shown diverse pharmacological effects.[1]
Our comparative framework is built on the hypothesis that this compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, a primary mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs).[2] We have selected Celecoxib, a selective COX-2 inhibitor, as the comparator due to its targeted mechanism of action, which offers a clear benchmark for evaluating both the potency and selectivity of our test compound.[3][4]
Mechanistic Hypothesis: Targeting the Arachidonic Acid Cascade
The inflammatory response is a complex biological process, with the arachidonic acid cascade playing a central role. Pro-inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins.[5][6] Prostaglandins are key mediators of inflammation, pain, and fever.[2] While COX-1 is constitutively expressed and involved in physiological functions such as maintaining the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4][6]
Our hypothesis is that this compound may act as an inhibitor of COX enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response. The following diagram illustrates this proposed mechanism of action within the inflammatory signaling pathway.
Caption: Proposed mechanism of this compound in the arachidonic acid cascade.
In Vitro Efficacy Evaluation: A Stepwise Approach
To test our hypothesis, a series of in vitro assays will be conducted to determine the inhibitory activity of this compound on COX enzymes and its broader anti-inflammatory potential.
COX Inhibition Assay
The primary in vitro screen will be a direct enzymatic assay to quantify the inhibition of COX-1 and COX-2. This is a critical first step to validate our mechanistic hypothesis.
Experimental Protocol:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes will be used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin, glutathione, and a suitable solvent for the test compounds.
-
Test Compounds: this compound and Celecoxib will be dissolved in DMSO to create a range of concentrations.
-
Reaction Initiation: The reaction will be initiated by the addition of arachidonic acid.
-
Detection: Prostaglandin E2 (PGE2) production will be measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2 will be calculated. The selectivity index (COX-1 IC50 / COX-2 IC50) will also be determined.
Cellular Anti-inflammatory Assays
To assess the anti-inflammatory effects in a more biologically relevant context, we will utilize cell-based assays.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) will be cultured to 80-90% confluency.
-
Treatment: Cells will be pre-treated with varying concentrations of this compound or Celecoxib for 1 hour.
-
Inflammatory Challenge: Cells will be stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: The supernatant will be collected, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) will be quantified by ELISA.
-
Data Analysis: The dose-dependent inhibition of cytokine release will be determined for each compound.
Experimental Protocol: Inhibition of Protein Denaturation
Protein denaturation is a hallmark of inflammation.[7] This assay provides a simple, preliminary screen for anti-inflammatory activity.[7]
-
Reaction Mixture: A solution of bovine serum albumin (BSA) in Tris buffer (pH 6.8).
-
Treatment: Test compounds (this compound and Celecoxib) will be added at various concentrations.
-
Denaturation: The mixture will be heated to induce protein denaturation.
-
Measurement: The turbidity of the solution will be measured spectrophotometrically at 660 nm.
-
Data Analysis: The percentage inhibition of protein denaturation will be calculated relative to a control without any test compound.
The following diagram outlines the in vitro experimental workflow.
Caption: Stepwise in vitro workflow for evaluating anti-inflammatory efficacy.
In Vivo Efficacy Assessment: Preclinical Models of Inflammation
Positive in vitro results will be followed by in vivo studies to evaluate the efficacy of this compound in established animal models of inflammation.[8] These models are crucial for understanding the compound's activity in a complex biological system.[8][9]
Carrageenan-Induced Paw Edema in Rats
This is a classic and well-validated model of acute inflammation.
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-200g).
-
Dosing: this compound and Celecoxib will be administered orally at various doses. A control group will receive the vehicle.
-
Induction of Edema: One hour after drug administration, a sub-plantar injection of 1% carrageenan solution will be made into the right hind paw.
-
Measurement: Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema will be calculated for each treatment group compared to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to assess the systemic anti-inflammatory effects of a compound.[10]
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Dosing: Test compounds will be administered orally one hour prior to LPS challenge.
-
Inflammatory Challenge: Mice will be injected intraperitoneally with LPS (1 mg/kg).
-
Sample Collection: Blood samples will be collected at various time points (e.g., 2, 6, and 24 hours) post-LPS injection.
-
Cytokine Analysis: Plasma levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) will be measured by ELISA or multiplex assay.
-
Data Analysis: The reduction in systemic cytokine levels in the treated groups will be compared to the vehicle-treated control group.
Comparative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| Celecoxib | [Reference Data] | [Reference Data] | [Reference Value] |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0% |
| This compound | [Dose 1] | [Experimental Data] |
| [Dose 2] | [Experimental Data] | |
| [Dose 3] | [Experimental Data] | |
| Celecoxib | [Reference Dose] | [Reference Data] |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The proposed stepwise approach, from in vitro mechanistic studies to in vivo efficacy models, will allow for a thorough comparison against the standard drug, Celecoxib. The results of these studies will be instrumental in determining the therapeutic potential of this compound and will guide future drug development efforts.
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Methyl 4-(ethylcarbamoyl)benzoate
In the landscape of drug discovery and development, understanding a compound's specificity is paramount. A molecule's therapeutic efficacy is intrinsically linked to its selectivity for its intended biological target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a dilution of the desired therapeutic effect. This guide provides a comprehensive framework for evaluating the cross-reactivity of Methyl 4-(ethylcarbamoyl)benzoate, a small molecule with potential therapeutic applications.
We will delve into the experimental methodologies and comparative analyses required to build a robust cross-reactivity profile. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to design and interpret their own cross-reactivity studies.
Structural Comparison: Predicting Potential Cross-Reactivity
The chemical architecture of a molecule is the primary determinant of its biological interactions. By comparing the structure of this compound with known bioactive molecules, we can form initial hypotheses about its potential for cross-reactivity. For this guide, we will compare it against three structurally related compounds: Methylparaben, Ethyl Benzoate, and N-ethylbenzamide.
Compound Structures:
-
This compound: Features a central benzene ring with a methyl ester group and an ethylcarbamoyl group at opposite (para) positions.
-
Methylparaben: A methyl ester of p-hydroxybenzoic acid, it shares the methyl benzoate core but has a hydroxyl group instead of the ethylcarbamoyl group.[1][2] It is widely used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties.[3]
-
Ethyl Benzoate: An ester formed from benzoic acid and ethanol.[4][5] It lacks the para-substituents of the other molecules, presenting a simpler benzoate structure. It is often used as a fragrance and flavoring agent.[4][5]
-
N-ethylbenzamide: An amide derivative of benzoic acid.[6] It possesses an ethylamide group, which is structurally related to the ethylcarbamoyl group of our lead compound.
The presence of the benzoate core in all four molecules suggests a potential for shared interactions with proteins that recognize this motif. The key differentiators are the para-substituents, which will significantly influence binding affinity and specificity. The ethylcarbamoyl group of this compound, with its hydrogen bond donor and acceptor capabilities, is a critical feature to consider when predicting off-target interactions.
Caption: Structural relationships between this compound and comparator compounds.
Experimental Framework for Determining Cross-Reactivity
A multi-faceted experimental approach is necessary to comprehensively map the cross-reactivity profile of a compound. Here, we detail three robust assays: Competitive Binding Assays, Enzyme Inhibition Assays, and the Cellular Thermal Shift Assay (CETSA).
Competitive Binding Assays
Competitive binding assays are a fundamental tool for quantifying the affinity of a test compound for a specific target protein by measuring its ability to displace a known, labeled ligand.[7] This method is invaluable for screening against a panel of known off-targets.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Target Protein: A membrane preparation or purified protein solution containing the target receptor or enzyme is prepared at a predetermined concentration.
-
Radioligand Selection: A high-affinity radiolabeled ligand for the target protein is selected (e.g., ³H- or ¹²⁵I-labeled).
-
Assay Setup: In a multi-well plate, the target protein and a fixed concentration of the radioligand are incubated with a range of concentrations of the unlabeled test compound (this compound or alternatives).
-
Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the protein-ligand complexes.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Caption: Workflow for a competitive radioligand binding assay.
Enzyme Inhibition Assays
For targets that are enzymes, a direct assessment of the compound's effect on enzymatic activity is crucial. This assay measures the ability of the test compound to reduce the rate of a reaction catalyzed by the target enzyme.[8]
Experimental Protocol: In Vitro Enzyme Activity Assay
-
Enzyme and Substrate Preparation: A purified enzyme and its corresponding substrate are prepared in a suitable buffer system.
-
Assay Setup: The enzyme is pre-incubated with a range of concentrations of the test compound (this compound or alternatives) in a multi-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of a product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry (measuring changes in absorbance) or fluorometry (measuring changes in fluorescence).
-
Data Analysis: The initial reaction rates are calculated for each concentration of the test compound. The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9]
Caption: Workflow for an in vitro enzyme inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular environment.[10][11] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[12]
Experimental Protocol: CETSA
-
Cell Treatment: Intact cells are treated with the test compound (this compound or alternatives) or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures in a thermal cycler. This induces denaturation and aggregation of proteins.
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Separation of Soluble and Aggregated Proteins: The aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using a specific antibody-based method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).[13]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the test compound indicates ligand binding and stabilization of the target protein.[11]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data Analysis
To illustrate the application of these assays, the following tables present hypothetical but plausible data for this compound and the comparator compounds against a primary target (Target X) and two representative off-targets (Off-Target Y and Off-Target Z).
Table 1: Comparative Analysis from Enzyme Inhibition Assays
| Compound | Target X (IC50, nM) | Off-Target Y (IC50, nM) | Off-Target Z (IC50, nM) | Selectivity (Y/X) | Selectivity (Z/X) |
| This compound | 50 | 1,500 | >10,000 | 30 | >200 |
| Methylparaben | 800 | 2,500 | >10,000 | 3.1 | >12.5 |
| Ethyl Benzoate | >10,000 | >10,000 | >10,000 | - | - |
| N-ethylbenzamide | 5,000 | 8,000 | >10,000 | 1.6 | >2 |
Table 2: Comparative Analysis from Competitive Binding Assays
| Compound | Target X (Ki, nM) | Off-Target Y (Ki, nM) | Off-Target Z (Ki, nM) |
| This compound | 45 | 1,200 | >10,000 |
| Methylparaben | 750 | 2,000 | >10,000 |
| Ethyl Benzoate | >10,000 | >10,000 | >10,000 |
| N-ethylbenzamide | 4,500 | 7,000 | >10,000 |
Table 3: Comparative Analysis from Cellular Thermal Shift Assay (CETSA)
| Compound (at 10 µM) | Thermal Shift for Target X (°C) | Thermal Shift for Off-Target Y (°C) |
| This compound | +5.2 | +1.5 |
| Methylparaben | +1.8 | +0.8 |
| Ethyl Benzoate | No significant shift | No significant shift |
| N-ethylbenzamide | +0.5 | No significant shift |
Interpretation and Conclusion
Based on the hypothetical data, this compound demonstrates the highest potency and selectivity for Target X among the tested compounds. Its significantly lower IC50 and Ki values for Target X, coupled with a substantial thermal shift in the CETSA, would strongly indicate a direct and potent interaction. The greater than 30-fold selectivity over Off-Target Y is a promising characteristic for a therapeutic candidate.
Methylparaben shows moderate activity, suggesting that the core methyl benzoate structure contributes to binding, but the ethylcarbamoyl group of our lead compound is crucial for high-affinity interaction with Target X. N-ethylbenzamide and Ethyl Benzoate show significantly weaker or no activity, further highlighting the importance of the specific substitutions on the benzene ring for target engagement.
This comprehensive guide provides a robust framework for assessing the cross-reactivity of this compound. By employing a combination of in vitro and cellular assays and comparing the results with structurally similar compounds, researchers can build a detailed and reliable selectivity profile, which is a critical step in the journey of drug discovery and development.
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Navigating the Uncharted: The Challenge of Benchmarking Methyl 4-(ethylcarbamoyl)benzoate
For Researchers, Scientists, and Drug Development Professionals: In the competitive landscape of chemical research and drug discovery, the comprehensive evaluation of novel compounds is paramount. A thorough understanding of a molecule's performance relative to existing alternatives is crucial for informed decision-making and resource allocation. This guide was intended to provide a detailed performance benchmark of Methyl 4-(ethylcarbamoyl)benzoate. However, an extensive search of scientific literature, chemical databases, and commercial supplier information has revealed a significant challenge: a lack of available data for this specific compound.
This absence of information makes a direct, evidence-based comparison with alternative compounds impossible at this time. This compound does not appear to be a commercially available or widely studied molecule, precluding the acquisition of experimental data for a comparative analysis.
While the intended benchmarking guide cannot be constructed, this situation highlights a critical aspect of scientific exploration: the frontier of unknown chemical space. For researchers venturing into the synthesis and characterization of truly novel molecules like this compound, the initial phase of investigation is not one of comparison, but of fundamental characterization.
The Path Forward: Foundational Analysis of a Novel Compound
Should a researcher synthesize this compound, the initial focus would be on establishing its basic physicochemical and biological properties. This foundational data would be the necessary precursor to any future benchmarking studies. The following outlines a logical progression for such an investigation.
I. Synthesis and Structural Verification
The first step is the chemical synthesis of this compound. A plausible synthetic route would involve the reaction of methyl 4-aminobenzoate with ethyl isocyanate, or a similar strategy.
Caption: Proposed synthesis of this compound.
Crucially, after synthesis, the identity and purity of the compound must be rigorously confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., ester, amide).
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
II. Physicochemical Property Determination
Once the compound's identity and purity are established, key physicochemical properties should be determined. These properties are critical for understanding its behavior in biological systems and for formulation development.
| Property | Experimental Method | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS) and organic solvents. | Essential for designing in vitro and in vivo experiments and for predicting oral bioavailability. |
| LogP/LogD | Shake-flask method or computational prediction. | Indicates the lipophilicity of the compound, which influences membrane permeability and off-target effects. |
| Melting Point | Differential Scanning Calorimetry (DSC) or melting point apparatus. | A key indicator of purity and solid-state stability. |
| pKa | Potentiometric titration or UV-Vis spectroscopy. | Determines the ionization state of the molecule at different pH values, impacting solubility and target engagement. |
III. Initial Biological Screening
With a foundational understanding of its chemical and physical properties, the next logical step would be to perform initial in vitro biological screening. The specific assays would depend on the intended therapeutic area or biological target. For example, if the compound is designed as a kinase inhibitor, a panel of kinase activity assays would be appropriate.
The Importance of Analogs and Structural Relatives
In the absence of data for the target compound, researchers can draw preliminary hypotheses from structurally similar, well-characterized molecules. For instance, various benzoate and amide derivatives have been explored in drug discovery. Compounds like Methyl 4-acetylbenzoate[1] and Methyl 4-(aminomethyl)benzoate[2] are used as intermediates in the synthesis of more complex molecules. The biological activities of related structures, such as the antibacterial properties of some ethyl 4-aminobenzoate derivatives[3], could provide clues for initial biological screening.
Conclusion
While a direct performance benchmark of this compound is not currently feasible due to a lack of available data, this highlights the essential, foundational work required when exploring novel chemical entities. The path from a newly synthesized molecule to a well-characterized compound with a clear performance profile is a meticulous process of synthesis, purification, structural verification, and systematic physicochemical and biological testing. For researchers working on the cutting edge of chemical synthesis and drug discovery, the initial challenge is not always comparison, but the careful and rigorous elucidation of the fundamental properties of a new creation. The methodologies outlined above provide a roadmap for such an endeavor, paving the way for future comparative studies once this foundational knowledge is established.
References
- Process for preparing methyl 4-(aminomethyl)benzoate.
-
Rafique, H., et al. Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. ResearchGate. Accessed January 27, 2026. [Link]
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A Comparative Analysis of Benzoate Derivatives: Projecting the Efficacy of Methyl 4-(ethylcarbamoyl)benzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Novel Benzoate Scaffolds
The benzoate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Methyl 4-(ethylcarbamoyl)benzoate, a novel derivative, presents an intriguing subject for investigation due to the incorporation of an ethylcarbamoyl group. This modification has the potential to alter the pharmacokinetic and pharmacodynamic properties of the parent methyl benzoate structure, possibly enhancing its therapeutic efficacy and target specificity.
This guide aims to provide a comprehensive comparison of the projected in-vitro and in-vivo efficacy of this compound by examining the established biological activities of related compounds. By understanding the structure-activity relationships of known benzoate derivatives, we can infer potential mechanisms of action and design robust experimental workflows for the evaluation of this new chemical entity.
Projected In-Vitro Efficacy: A Data-Driven Hypothesis
While specific in-vitro data for this compound is absent from the current literature, we can extrapolate potential activities by analyzing compounds with similar structural motifs. For instance, various substituted benzoates have been evaluated for their cytotoxic and antimicrobial properties.
A study on 2-(phenylcarbamoyl)phenyl 4-substituted benzoates revealed significant in-vitro activity against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentrations (MICs) for some of these compounds were in the low micromolar range, highlighting the potential of the carbamoyl moiety in enhancing antimicrobial efficacy.[1] For example, 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate demonstrated potent inhibition with MIC values ranging from 0.25 to 2 μM against various mycobacterial strains.[1]
Furthermore, studies on methyl 2-benzoylbenzoate (MBB) have indicated cytotoxic effects on normal human peripheral blood mononuclear cells (PBMNCs) in vitro, inducing apoptosis through a caspase-9 mediated pathway.[2] This suggests that benzoate esters can possess cell-line specific cytotoxicity, a crucial aspect to consider in anticancer drug development.
Table 1: Comparative In-Vitro Activity of Structurally Related Benzoate Derivatives
| Compound | Target/Cell Line | Key Efficacy Metric (e.g., IC50, MIC) | Reference |
| 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate | Mycobacterium tuberculosis | MIC: 0.25 - 2 µM | [1] |
| Methyl 2-benzoylbenzoate (MBB) | Human PBMNCs | Induces apoptosis at high concentrations | [2] |
| Methyl Benzoate | HEK293, CACO2, SH-SY5Y cells | LC50 values determined, considered mildly toxic | [3] |
| Substituted Salicylanilide Benzoates | Gram-positive bacteria (incl. MRSA) | MIC: ≥ 0.49 µM | [1] |
Based on this comparative data, it is hypothesized that this compound may exhibit antimicrobial and potentially cytotoxic activities. The ethylcarbamoyl group could influence cell permeability and target engagement, warranting a thorough in-vitro screening cascade.
Foundational In-Vitro Experimental Protocol: Cell Viability Assay (MTT Assay)
To initiate the in-vitro evaluation of this compound, a foundational cell viability assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.
Methodology:
-
Cell Culture: Plate target cells (e.g., a cancer cell line and a normal cell line for comparative cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations. Add the compound solutions to the respective wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Diagram 1: In-Vitro Cytotoxicity Screening Workflow
Caption: Workflow for determining the in-vitro cytotoxicity of a novel compound.
Projected In-Vivo Efficacy: Bridging the Translational Gap
Translating in-vitro findings to in-vivo efficacy is a critical step in drug development. While no in-vivo data exists for this compound, we can anticipate potential outcomes based on the behavior of similar compounds. The in-vivo performance will be heavily influenced by its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its ability to engage the target in a complex biological system.
For compounds with demonstrated antimicrobial activity in-vitro, suitable in-vivo models would involve challenging an animal model with the target pathogen and administering the test compound. For potential anticancer agents, xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preliminary efficacy studies.
Table 2: Representative In-Vivo Models for Evaluating Benzoate Derivatives
| Therapeutic Area | Animal Model | Key Efficacy Endpoint | Potential Challenges |
| Antimicrobial | Murine model of systemic infection (e.g., S. aureus) | Reduction in bacterial load in target organs (e.g., spleen, liver), survival rate | Compound stability, bioavailability, potential for toxicity |
| Anticancer | Nude mouse xenograft model (e.g., with human colon cancer cells) | Tumor growth inhibition, measurement of tumor volume and weight | Tumor heterogeneity, off-target toxicity, formulation for in-vivo delivery |
The choice of the in-vivo model will be dictated by the in-vitro activity profile of this compound. Preliminary pharmacokinetic studies will be crucial to determine appropriate dosing regimens and routes of administration.
Foundational In-Vivo Experimental Protocol: Xenograft Tumor Model
Assuming this compound demonstrates promising in-vitro cytotoxicity against a specific cancer cell line, a xenograft model would be the logical next step.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in-vivo efficacy.
Diagram 2: From In-Vitro Hit to In-Vivo Efficacy Assessment
Caption: A simplified workflow from in-vitro discovery to in-vivo validation.
Comparative Analysis and Future Directions
The true therapeutic potential of this compound can only be ascertained through rigorous experimental validation. The initial steps should focus on a broad in-vitro screening to identify its primary biological activity. Based on these findings, a targeted in-vivo evaluation can be designed.
Key considerations for future research include:
-
Mechanism of Action Studies: Elucidating the molecular target and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce toxicity.
-
Advanced In-Vivo Models: Utilizing patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) for more clinically relevant efficacy testing.
Conclusion
While direct experimental evidence is currently lacking, a comparative analysis of related benzoate derivatives suggests that this compound is a compound of interest with potential antimicrobial or anticancer properties. The strategic application of the in-vitro and in-vivo protocols detailed in this guide will be instrumental in systematically evaluating its efficacy and determining its future trajectory in the drug discovery pipeline. The scientific community is encouraged to undertake these investigations to unlock the potential of this novel chemical entity.
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Lee, S., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Toxicology Reports, 7, 244-251. [Link]
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Veselá, E., et al. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(4), 738-746. [Link]
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A Head-to-Head Comparison of Synthesis Methods for Methyl 4-(ethylcarbamoyl)benzoate: A Guide for Researchers
Methyl 4-(ethylcarbamoyl)benzoate is a key building block in the synthesis of various pharmacologically active compounds and functional materials. The efficient and scalable production of this molecule is therefore of significant interest to researchers in drug development and materials science. This guide provides a detailed, head-to-head comparison of two primary synthetic routes to this compound, offering insights into the strategic advantages and practical considerations of each approach. The methodologies are presented with supporting data and detailed protocols to aid in the selection of the most appropriate synthesis for specific research and development needs.
Introduction to Synthetic Strategies
The molecular architecture of this compound features two key functional groups: a methyl ester and an N-ethylamide, attached to a central benzene ring at the para positions. The construction of this molecule can be approached by forming either the amide bond or the ester bond as the final key step. This leads to two distinct and logical synthetic pathways:
-
Route 1: Amide Formation as the Final Step. This strategy involves the preparation of an activated derivative of methyl 4-carboxybenzoate, followed by its reaction with ethylamine. This is a convergent approach that builds the amide linkage onto a pre-existing ester-containing scaffold.
-
Route 2: Esterification as the Final Step. In this approach, the amide functionality is first installed to create 4-(ethylcarbamoyl)benzoic acid, which is then esterified with methanol to yield the final product. This is a more linear synthesis that constructs the ester group at the end of the sequence.
This guide will now delve into a detailed analysis of each route, examining the chemical logic, experimental protocols, and overall efficiency.
Visualizing the Synthetic Pathways
To provide a clear overview of the two synthetic routes, the following diagrams illustrate the sequence of reactions for each approach.
Figure 1: High-level overview of the two primary synthetic routes to this compound.
Route 1: Amide Formation as the Key Step
This route is arguably the more direct of the two. It leverages the high reactivity of an acyl chloride to efficiently form the target amide in the final step.
Chemical Logic and Advantages
The conversion of a carboxylic acid to an acyl chloride is a standard and highly effective method for activating the carboxyl group for nucleophilic acyl substitution. The resulting acyl chloride is highly electrophilic and reacts rapidly and irreversibly with amines under mild conditions to form a stable amide bond. This reaction, often a variation of the Schotten-Baumann reaction, typically proceeds with high yield and purity.[1]
The key advantages of this route are:
-
High Efficiency: The final amidation step is generally fast, high-yielding, and not subject to equilibrium limitations.
-
Fewer Steps: This route can be accomplished in two high-yielding steps from a commercially available starting material.
-
Mild Conditions: The amidation can often be carried out at or below room temperature.
Experimental Workflow
Figure 2: Step-by-step workflow for the synthesis of this compound via Route 1.
Detailed Protocol for Route 1
Step 1a: Synthesis of Methyl 4-(chloroformyl)benzoate
-
To a stirred suspension of monomethyl terephthalate (1 equivalent) in anhydrous toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield crude methyl 4-(chloroformyl)benzoate, which can often be used in the next step without further purification.
Step 1b: Synthesis of this compound
-
Dissolve the crude methyl 4-(chloroformyl)benzoate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of ethylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in DCM.
-
Add the ethylamine solution dropwise to the stirred acyl chloride solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting acyl chloride is consumed.
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Route 2: Esterification as the Key Step
This synthetic route prioritizes the formation of the amide bond first, followed by the esterification of the remaining carboxylic acid.
Chemical Logic and Considerations
The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (in this case, methanol) or by removing the water that is formed during the reaction.[3]
The primary challenges of this route include:
-
Equilibrium-Limited Final Step: The Fischer esterification is a reversible reaction, which can result in lower yields compared to the irreversible amidation in Route 1.[4]
-
Harsher Conditions: The esterification often requires refluxing in the presence of a strong acid catalyst, such as sulfuric acid, for an extended period.[5]
Experimental Workflow
Figure 3: Step-by-step workflow for the synthesis of this compound via Route 2.
Detailed Protocol for Route 2
Synthesis of 4-(ethylcarbamoyl)benzoic acid (Steps 2a-2c)
-
Acyl Chloride Formation: Prepare methyl 4-(chloroformyl)benzoate from monomethyl terephthalate as described in Step 1a of Route 1.
-
Amidation: React the crude methyl 4-(chloroformyl)benzoate with ethylamine as described in Step 1b of Route 1 to obtain this compound.
-
Ester Hydrolysis:
-
Dissolve the intermediate ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated HCl until a precipitate forms.[6]
-
Collect the solid by filtration, wash with cold water, and dry to yield 4-(ethylcarbamoyl)benzoic acid.
-
Step 2d: Fischer Esterification
-
Suspend 4-(ethylcarbamoyl)benzoic acid (1 equivalent) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to give the crude product, which can be purified by recrystallization or column chromatography.
Head-to-Head Comparison
| Feature | Route 1: Amide Formation Last | Route 2: Esterification Last | Analysis |
| Number of Steps | 2 (from monomethyl terephthalate) | 4 (from monomethyl terephthalate) | Route 1 is significantly more step-economical. |
| Starting Materials | Monomethyl terephthalate, thionyl chloride, ethylamine | Monomethyl terephthalate, thionyl chloride, ethylamine, methanol, strong acid, base | Both routes share common starting materials, but Route 2 requires additional reagents for hydrolysis and esterification. |
| Key Reaction Type | Acyl chloride amidation | Fischer esterification | The final step in Route 1 is an irreversible, high-yield reaction, while the final step in Route 2 is a reversible equilibrium-driven process.[4][7] |
| Reaction Conditions | Generally mild for the final step (0°C to RT) | Requires refluxing with strong acid for the final step. | Route 1 offers milder conditions for the key bond-forming step. |
| Overall Yield | Typically high | Generally lower due to the additional steps and the equilibrium nature of the final step. | Route 1 is expected to provide a higher overall yield. |
| Purification | Straightforward work-up and purification. | Requires purification after each of the four steps, leading to potential material loss. | The fewer steps in Route 1 simplify the overall purification process. |
| Scalability | Highly scalable due to the robust and high-yielding reactions. | The need to drive the Fischer esterification equilibrium can pose challenges for large-scale production. | Route 1 is generally more amenable to industrial scale-up. |
| Green Chemistry | Uses hazardous reagents like thionyl chloride. Generates stoichiometric amounts of salt byproduct in the amidation step. | Also uses thionyl chloride. The final step is catalytic but requires a large excess of methanol. | Both routes have green chemistry drawbacks. However, the higher atom economy and fewer steps of Route 1 might be considered more favorable.[8][9] |
Conclusion and Recommendation
Based on this comprehensive comparison, Route 1 (Amide Formation Last) emerges as the superior and more practical synthetic strategy for the preparation of this compound. Its key advantages lie in its shorter reaction sequence, higher overall efficiency, and the use of a robust, irreversible final step. While both routes employ hazardous reagents like thionyl chloride, the greater step economy and milder conditions of the final transformation in Route 1 make it the recommended choice for both laboratory-scale synthesis and potential industrial scale-up.
Researchers should, however, consider the specific context of their work. If 4-(ethylcarbamoyl)benzoic acid is a readily available intermediate from other synthetic endeavors, then Route 2 becomes a viable one-step transformation. Nevertheless, for a de novo synthesis, the path of least resistance and highest efficiency clearly points to the strategy of forming the amide bond as the final, key transformation.
References
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Anonymous. Comparison: Esterification with acyl chloride and alcohol vs Fischer esterification. [Online]; Available from: [Link]
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Anonymous. The Hydrolysis of Ethyl Benzoate. [Online]; YouTube, 2021. Available from: [Link]
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Baghbanzadeh, M.; Kappe, C. O. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Online]; 2012. Available from: [Link]
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Dunetz, J. R.; et al. A Green Chemistry Perspective on Catalytic Amide Bond Formation. UCL Discovery. [Online]; Available from: [Link]
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Knecht, T. Esterification vs Amidation Kinetics: Which is faster? ResearchGate. [Online]; 2021. Available from: [Link]
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Kumar, S. Comparison of the Lipoamide Synthesis by Direct Amidation and via Amidation of Fatty Acid Methyl Esters. ResearchGate. [Online]; 2026. Available from: [Link]
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SSERC Chemistry. The Hydrolysis of Ethyl Benzoate. [Online]; YouTube, 2021. Available from: [Link]
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Various Authors. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Online]; Available from: [Link]
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Various Authors. Experiment : Esterification: The Synthesis of Methyl Benzoate. Science Learning Center, University of Michigan-Dearborn. [Online]; Available from: [Link]
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Various Authors. Fischer Esterification. [Online]; Wikipedia. Available from: [Link]
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Various Authors. Schotten–Baumann reaction. [Online]; Wikipedia. Available from: [Link]
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Wang, X.; et al. An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. ResearchGate. [Online]; 2025. Available from: [Link]
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Zhang, C.-G.; et al. Reaction of Methyl Alcohol with Thionyl Chloride in Solution. ResearchGate. [Online]; 2007. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(ethylcarbamoyl)benzoate
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 4-(ethylcarbamoyl)benzoate, grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to manage this substance confidently, ensuring the safety of your team and the integrity of our shared environment.
Foundational Knowledge: Hazard Assessment and Characterization
This compound is a compound whose toxicological properties have not been exhaustively investigated. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandated. We must infer its potential hazards by examining structurally similar compounds.
-
Benzoate Esters : Compounds like methyl benzoate are classified as harmful if swallowed.[1]
-
Substituted Benzoates : Analogs such as ethyl 4-methylbenzoate are known to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2]
-
Carbamates : This functional group is broadly associated with toxicity, with many carbamate-containing compounds being regulated as pesticides.[3]
Given this profile, this compound must be handled as a potentially hazardous substance. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste.
The cornerstone of proper disposal is a formal waste determination, as required by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). A chemical waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits at least one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[4][5] this compound is not a listed waste; therefore, its classification depends on the following characteristic evaluation.[6]
| RCRA Characteristic | Criteria | Assessment for this compound |
| Ignitability (D001) | Liquid with a flash point < 60°C (140°F); solid capable of spontaneous combustion.[7] | Unlikely. The compound is a solid at room temperature, and similar benzoate esters have high flash points. However, if dissolved in a flammable solvent, the solution would be considered ignitable. |
| Corrosivity (D002) | Aqueous solution with pH ≤ 2 or pH ≥ 12.5; corrodes steel.[7] | Not intrinsically corrosive. The compound is neutral. This characteristic would only apply if mixed with a corrosive acid or base. |
| Reactivity (D003) | Unstable, reacts violently with water, or generates toxic gases when mixed with water.[4] | Unlikely. Benzoate and carbamate functional groups are generally stable under normal conditions. |
| Toxicity (D043) | Leaches specific toxic chemicals above regulated concentrations when tested via the Toxicity Characteristic Leaching Procedure (TCLP).[4] | Possible. While the specific toxicity is unconfirmed, the carbamate moiety is a known toxicophore. Prudence dictates treating the waste as potentially toxic. |
Visualized Disposal Workflow
The following diagram outlines the critical decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for disposal of this compound.
Step-by-Step Disposal Protocol
This protocol assumes the waste is managed as hazardous.
Effective waste management begins with proper segregation at the point of generation.[8]
-
Solid Waste: Collect pure this compound powder, residues, and contaminated weighing papers in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container (e.g., HDPE or glass). Do not mix this waste stream with other solvent wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing can create unknown hazards and complicates disposal.[8]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and chromatography columns heavily contaminated with the compound should be placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated.
Proper labeling is a strict regulatory requirement and crucial for safety. The container must be labeled clearly as soon as the first drop of waste is added. Your label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
A clear indication of the hazards. Check the box for "Toxic" .
-
The Accumulation Start Date (the date the first waste was added to the container).
Store the properly labeled waste container in a designated SAA.
-
The SAA must be at or near the point of generation and under the control of the operator.
-
The container must be stored in a secondary containment bin or tray to contain any potential leaks.[6]
-
Keep the container securely closed at all times , except when adding waste.
-
Segregate the container from incompatible materials, particularly strong acids, bases, and oxidizers.
Once the container is full or has been in the SAA for the maximum allowable time (typically 12 months, but check your institutional and state rules), contact your EHS department to arrange for pickup.[9][10] Do not attempt to transport or dispose of the waste yourself. All hazardous waste must be handled and transported by trained professionals to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
Decontamination and Spill Management Protocol
For cleaning glassware or managing small spills, a chemical neutralization step is highly recommended. Both the ester and carbamate functional groups are susceptible to base-catalyzed hydrolysis. This process breaks the molecule down into less hazardous components: 4-hydroxybenzoic acid, methanol, and ethylamine.
-
Prepare a 1 M Sodium Hydroxide (NaOH) Solution: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Slowly add 40 g of NaOH pellets to approximately 800 mL of deionized water in a large beaker with stirring. Once dissolved and cooled, transfer to a 1 L volumetric flask and dilute to the mark.
-
Decontamination Procedure (Glassware):
-
Rinse the glassware with a small amount of an appropriate solvent (e.g., ethanol or acetone) to remove gross solid residue. Collect this rinse as hazardous waste.
-
Immerse the glassware in the 1 M NaOH solution and allow it to soak for at least 24 hours at room temperature.
-
After soaking, rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
-
-
Spill Cleanup:
-
Alert personnel in the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with the 1 M NaOH solution. Allow the surface to remain wet for at least 10 minutes.
-
Wipe the area again with a cloth dampened with water.
-
All cleanup materials (absorbent, cloths, gloves) must be disposed of as hazardous waste.
-
This hydrolysis procedure is a best practice for rendering the material less toxic before final disposal, aligning with the EPA's guidance on using Best Demonstrated Available Technology (BDAT) for treating carbamate wastes.[3][12]
By adhering to this comprehensive guide, you ensure that your critical research is conducted not only with scientific rigor but also with the highest standards of safety and environmental responsibility.
References
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. ResearchGate. [Link]
-
Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. ACS Omega. [Link]
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Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009. U.S. Environmental Protection Agency. [Link]
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Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate. [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
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RCRA Characteristic Waste. Vanderbilt University Medical Center. [Link]
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Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
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EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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Carbamate Toxicity. NCBI StatPearls. [Link]
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methyl 4-ethylbenzoate | CAS#:7364-20-7. Chemsrc. [Link]
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RCRA 101 Part 3: Listed and Characteristic Wastes. New Pig Corporation. [Link]
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Effective Laboratory Waste Management Tips. Environmental Marketing Services. [Link]
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Carbamate Pesticides Standard Safety Data Sheet. Restek. [Link]
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DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. Resource Management Associates. [Link]
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A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central. [Link]
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4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. [Link]
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Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston. [Link]
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EPA Issues Rule on Carbamate Wastes. U.S. Environmental Protection Agency Archives. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(ethylcarbamoyl)benzoate
In the landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling Methyl 4-(ethylcarbamoyl)benzoate. As a compound featuring an aromatic ester and an amide functional group, a comprehensive understanding of its potential hazards, informed by data on structurally similar molecules, is critical for establishing safe laboratory practices. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety.
Hazard Analysis: A Data-Driven Approach in the Absence of a Specific SDS
A thorough search for a Safety Data Sheet (SDS) specific to this compound did not yield a dedicated document. In such common scenarios within research and development, a prudent risk assessment must be conducted by examining the hazards of structurally analogous compounds. This approach allows us to anticipate the toxicological profile of the molecule .
| Structurally Similar Compound | Key Functional Groups | Reported Hazards |
| Methyl Benzoate | Aromatic Ester | Harmful if swallowed, causes skin and eye irritation.[1][2] |
| Ethyl 4-methylbenzoate | Aromatic Ester | May cause skin, eye, and respiratory irritation.[3] |
| Methyl 4-(Phenylcarbamoyl)benzoate | Aromatic Ester, Amide | While not meeting hazard classification criteria in one source[4], general safe handling practices such as avoiding contact with skin, eyes, and clothing, and ensuring good ventilation are still advised. |
Based on this analysis, it is reasonable to treat this compound as a compound that is potentially harmful if ingested and can cause irritation to the skin, eyes, and respiratory system. The following PPE recommendations are therefore based on this conservative and scientifically-grounded assessment.
The Core Principle: Minimizing Exposure
All laboratory work with chemicals should adhere to the principle of minimizing all chemical exposures.[5] This is achieved through a combination of engineering controls (like fume hoods), administrative controls (training and procedures), and, as the last line of defense, Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates that PPE be provided and used wherever necessary due to chemical hazards.[6]
Essential Personal Protective Equipment (PPE) Ensemble
The following PPE is recommended for all procedures involving the handling of this compound.
Hand Protection: The First Barrier
Rationale: The primary route of exposure for many laboratory chemicals is dermal contact. Solvents and other organic compounds can defat the skin, leading to irritation and increased absorption of the chemical.[7]
-
Glove Type: Nitrile gloves are recommended for handling this compound. Nitrile offers good resistance to a range of chemicals, including many solvents, oils, and some acids and bases.[7] They are also a suitable alternative for individuals with latex allergies.
-
Inspection and Replacement: Gloves should be inspected for any signs of degradation or puncture before each use. A timetable for regular glove replacement should be established to prevent permeation.[7] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.
Eye and Face Protection: Shielding from Splashes and Vapors
Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause serious and irreversible damage. Vapors from volatile organic compounds can also cause eye irritation.
-
Standard: All eye protection must meet the ANSI Z87.1 standard for impact resistance.[8]
-
Primary Protection: Safety glasses with side shields are the minimum requirement for handling small quantities of this compound.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as when handling larger volumes or during reactions, chemical splash goggles are required.[8]
-
Maximum Protection: When there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to safety glasses or goggles.[8]
Body Protection: Guarding Against Spills and Contamination
Rationale: Protective clothing prevents chemicals from coming into contact with your skin and personal clothing.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned. Lab coats should be made of a material appropriate for the chemicals being handled. Cotton is preferable to synthetic fabrics when working with flammable materials.[7]
-
Apron: For procedures involving larger quantities of liquids, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Personal Clothing: Long pants and closed-toe shoes are mandatory in a laboratory setting to protect the skin from spills.
Respiratory Protection: A Necessary Precaution for Aerosols and Dusts
Rationale: While this compound is expected to be a solid at room temperature, it may become airborne as a dust or aerosol during handling. Aromatic compounds can cause respiratory irritation.[3]
-
Engineering Controls First: The primary method for controlling respiratory hazards is to work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
When Respirators are Needed: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection is necessary. The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[6]
-
Respirator Type: For dusts and aerosols, a NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge and a P100 particulate filter would be appropriate.
Procedural Workflow for PPE Usage
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: A flowchart illustrating the systematic process of PPE selection, donning, use, doffing, and disposal.
Step-by-Step Protocols
Donning PPE
-
Lab Coat: Put on your lab coat and ensure all buttons are fastened.
-
Eye and Face Protection: Don your safety glasses, goggles, or face shield. Adjust for a secure and comfortable fit.
-
Gloves: Put on your nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.
Doffing PPE (to avoid cross-contamination)
-
Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Lab Coat: Remove your lab coat, folding the contaminated outside inwards.
-
Eye and Face Protection: Remove your eye and face protection by handling the earpieces or headband.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan
-
Contaminated PPE: All disposable PPE, including gloves and any contaminated lab materials, should be placed in a designated hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour chemical waste down the drain.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. An eyewash station should be readily accessible.[8]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. A safety shower should be nearby.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these scientifically-grounded PPE protocols, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of their work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
